N3-Cho
Descripción
Propiedades
Fórmula molecular |
C6H15N4O+ |
|---|---|
Peso molecular |
159.21 g/mol |
Nombre IUPAC |
2-azidoethyl-(2-hydroxyethyl)-dimethylazanium |
InChI |
InChI=1S/C6H15N4O/c1-10(2,5-6-11)4-3-8-9-7/h11H,3-6H2,1-2H3/q+1 |
Clave InChI |
DEYSCWRSGBOCJH-UHFFFAOYSA-N |
SMILES canónico |
C[N+](C)(CCN=[N+]=[N-])CCO |
Origen del producto |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to N3-Cho in Chemical Biology
For Researchers, Scientists, and Drug Development Professionals
Abstract
N3-Cho, or azidocholine, has emerged as a powerful chemical tool for the metabolic labeling and visualization of choline-containing phospholipids. This in-depth technical guide provides a comprehensive overview of this compound, including its synthesis, mechanism of metabolic incorporation, and its applications in chemical biology and drug development. Detailed experimental protocols for its use in metabolic labeling and subsequent detection via click chemistry are provided, along with quantitative data to inform experimental design. Furthermore, this guide illustrates the utility of this compound in dissecting complex biological processes, such as signaling pathways and drug-membrane interactions, through detailed diagrams and workflows.
Introduction to this compound
This compound is a synthetic analog of choline, an essential nutrient for the biosynthesis of major phospholipids, primarily phosphatidylcholine (PC) and sphingomyelin (SM). These lipids are fundamental components of cellular membranes, playing crucial roles in membrane structure, signal transduction, and lipid trafficking. The key feature of this compound is the presence of an azide (-N3) group, a bioorthogonal chemical reporter. This small, non-perturbative functional group allows for the specific chemical ligation of this compound-containing lipids to a variety of probes for visualization and analysis, without interfering with biological processes.[1][2]
The primary application of this compound lies in metabolic labeling. When introduced to cells or organisms, this compound is taken up and incorporated into phospholipids through the endogenous Kennedy pathway.[3] The resulting azide-labeled lipids can then be detected with high sensitivity and specificity using "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][5][6] This enables the imaging of lipid localization, the tracking of lipid dynamics, and the profiling of lipid metabolism in a wide range of biological contexts.
Synthesis of this compound
The synthesis of this compound (N-(2-azidoethyl)-N,N-dimethyl-2-hydroxyethanaminium) is a two-step process starting from commercially available precursors. The first step involves the synthesis of the intermediate, 2-azido-N,N-dimethylethylamine (DMAZ), followed by a quaternization reaction to yield the final choline analog.
Step 1: Synthesis of 2-Azido-N,N-dimethylethylamine (DMAZ)
This step involves a nucleophilic substitution reaction where the chlorine atom of 2-chloro-N,N-dimethylethylamine hydrochloride is replaced by an azide group from sodium azide.
-
Reaction: 2-chloro-N,N-dimethylethylamine hydrochloride + NaN3 → 2-azido-N,N-dimethylethylamine + NaCl + HCl
-
Detailed Protocol: A detailed protocol for this reaction can be found in the literature, with studies investigating the reaction kinetics to optimize yield and efficiency.[4]
Step 2: Quaternization to form this compound
The second step involves the reaction of DMAZ with an appropriate alkylating agent, such as 2-bromoethanol, to introduce the hydroxyethyl group and form the quaternary ammonium salt, which is the final this compound product.
-
Reaction: 2-azido-N,N-dimethylethylamine + 2-bromoethanol → N-(2-azidoethyl)-N,N-dimethyl-2-hydroxyethanaminium bromide
Metabolic Labeling and Click Chemistry Detection
The core utility of this compound lies in its ability to be metabolically incorporated into cellular lipids, which can then be visualized through click chemistry.
Metabolic Incorporation Pathway
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Caption: Metabolic incorporation of this compound into phospholipids.
Click Chemistry Detection
Once incorporated, the azide group of this compound-labeled lipids can be covalently linked to a reporter molecule (e.g., a fluorophore) containing a terminal alkyne via CuAAC or a strained cyclooctyne via SPAAC.
dot
Caption: General workflow for this compound labeling and detection.
Quantitative Data
The efficiency of this compound metabolic labeling and the kinetics of the subsequent click chemistry reaction are critical parameters for experimental design.
Table 1: Metabolic Labeling Efficiency of Choline Analogs in Various Cell Lines
| Cell Line | Choline Analog | Concentration (µM) | Incubation Time (h) | Incorporation Level | Reference |
| NIH 3T3 | Propargylcholine | 100 - 500 | 24 | Dose-dependent increase | [5] |
| HEK293 | Azidoethyl choline | 2000 | 24 | Significant labeling detected by LC-MS/MS | |
| HeLa | Azidoethyl choline | 2000 | 24 | Significant labeling detected by LC-MS/MS | |
| MDA-MB-231 | Azidoethyl choline | 2000 | 24 | Significant labeling detected by LC-MS/MS | |
| CHO | Azidoethyl choline | 100 | 24 | Readily imaged by fluorescence microscopy | [1] |
Table 2: Kinetic Data for Copper-Free Click Chemistry (SPAAC)
| Cyclooctyne Reagent | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| DIFO | 7.6 x 10⁻² | [1] |
Experimental Protocols
Protocol for Metabolic Labeling of Cultured Cells with this compound
-
Cell Seeding: Seed cells on a suitable culture vessel (e.g., glass-bottom dishes for microscopy) to achieve 50-70% confluency at the time of labeling.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM in sterile PBS or culture medium).
-
Labeling: Aspirate the culture medium and replace it with fresh medium containing the desired final concentration of this compound (typically 50-500 µM).
-
Incubation: Incubate the cells for 24-48 hours under standard culture conditions (37°C, 5% CO₂).
-
Washing: After incubation, gently wash the cells three times with warm PBS to remove unincorporated this compound.
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fluorescence Microscopy
-
Fixation: Fix the this compound labeled cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization (Optional): To label intracellular lipids, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash the cells three times with PBS.
-
Click Reaction Cocktail: Prepare the click reaction cocktail immediately before use. For a typical reaction, mix:
-
Alkyne-fluorophore (e.g., 10 µM final concentration)
-
CuSO₄ (e.g., 1 mM final concentration)
-
Copper ligand (e.g., THPTA, 5 mM final concentration)
-
Sodium ascorbate (freshly prepared, 50 mM final concentration) in PBS.
-
-
Incubation: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.[1]
-
Washing: Wash the cells three times with PBS.
-
Imaging: Mount the coverslip and image the cells using a fluorescence microscope.
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging
-
Metabolic Labeling: Label cells with this compound as described in Protocol 5.1.
-
Washing: Gently wash the cells three times with warm culture medium without phenol red.
-
Staining Solution: Prepare a solution of a cyclooctyne-fluorophore (e.g., DBCO-fluorophore) in warm culture medium at the desired final concentration (typically 1-10 µM).
-
Incubation: Add the staining solution to the live cells and incubate for 15-60 minutes at 37°C, protected from light.[4][5]
-
Washing: Gently wash the cells three times with warm culture medium.
-
Imaging: Immediately image the live cells using a fluorescence microscope equipped with a live-cell imaging chamber.
Applications in Chemical Biology and Drug Development
Studying Lipid Rafts and Signal Transduction
This compound labeling can be employed to investigate the role of choline-containing phospholipids in the formation and function of lipid rafts—specialized membrane microdomains enriched in certain lipids and proteins that act as signaling platforms. For instance, the mTOR signaling pathway, a central regulator of cell growth and metabolism, is known to be influenced by phospholipid biosynthesis. This compound can be used to trace the synthesis and localization of phosphatidylcholine and its impact on mTORC1 activity.
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Caption: Role of mTORC1 in regulating phosphatidylcholine synthesis.
Applications in Drug Development
This compound provides a valuable tool for drug discovery and development by enabling the study of drug-membrane interactions and the effects of drugs on lipid metabolism.[6] For example, it can be used to investigate how drugs like statins, which inhibit cholesterol synthesis, alter the composition and organization of cell membranes. Furthermore, this compound labeling coupled with mass spectrometry can be used in high-throughput screening assays to identify drugs that modulate lipid metabolism.
dot
Caption: Workflow for drug screening using this compound.
Conclusion
This compound is a versatile and powerful tool in chemical biology with significant applications for researchers, scientists, and drug development professionals. Its ability to be metabolically incorporated into choline-containing phospholipids and subsequently detected with high specificity and sensitivity via click chemistry provides an unparalleled window into the complex world of lipid biology. The detailed protocols and quantitative data presented in this guide are intended to facilitate the adoption and successful implementation of this compound-based methodologies. As our understanding of the intricate roles of lipids in health and disease continues to grow, tools like this compound will undoubtedly play a pivotal role in unraveling these complexities and in the development of novel therapeutic strategies.
References
- 1. DMAZ (2-Azido-N,N-dimethylethanamine) [benchchem.com]
- 2. Reaction Kinetics of Synthesizing 2-Azido-N,N-dimethylethylamine Hydrochloride in Aqueous Solution [energetic-materials.org.cn]
- 3. orgsyn.org [orgsyn.org]
- 4. rsc.org [rsc.org]
- 5. Direct Synthesis of Organic Azides from Alcohols Using 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to N3-Cho Metabolic Labeling of Choline Phospholipids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the N3-Cho principle for metabolic labeling of choline-containing phospholipids. For the purpose of this guide, "this compound" will refer to azide-containing choline analogs, such as 1-azidoethyl-choline (AECho), which serve as chemical reporters for studying the synthesis, trafficking, and localization of these essential cellular components.[1][2][3] This method offers a powerful tool for researchers in cell biology, pharmacology, and drug development to visualize and quantify the dynamics of choline phospholipid metabolism in living cells and organisms.
Core Principle: Metabolic Incorporation and Bioorthogonal Detection
The fundamental principle of this compound metabolic labeling lies in the cellular uptake and incorporation of an azide-modified choline analog into the Kennedy pathway, the primary route for the synthesis of phosphatidylcholine (PC) and sphingomyelin (SM).[4][5][6] The azide group (N3) serves as a bioorthogonal chemical handle, meaning it is chemically inert within the biological system but can be specifically and efficiently reacted with a complementary probe for detection.
Once incorporated into choline phospholipids, the azide moiety can be visualized or quantified through a "click chemistry" reaction. This typically involves either a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC).[7][8][9] These reactions allow for the covalent attachment of reporter molecules, such as fluorophores or biotin, enabling fluorescence microscopy, flow cytometry, and mass spectrometry-based analysis of newly synthesized choline phospholipids.
Quantitative Data on this compound Metabolic Labeling
The efficiency of this compound metabolic labeling can be influenced by several factors, including the specific azide-choline analog used, its concentration, the incubation time, and the cell type. The following tables summarize quantitative data on the incorporation of 1-azidoethyl-choline (AECho) into choline phospholipids, as determined by mass spectrometry.
Table 1: Incorporation of 1-Azidoethyl-choline (AECho) into Phosphatidylcholine (PC) in NIH 3T3 Cells
| AECho Concentration (µM) | Incubation Time (hours) | Percentage of AECho-labeled PC of Total PC |
| 100 | 24 | ~18% |
| 250 | 24 | ~33% |
| 500 | 24 | ~44% |
Data derived from studies on NIH 3T3 cells, where the presence of natural choline in the media is approximately 30 µM.[2][10]
Table 2: Comparison of Incorporation between Phosphatidylcholine (PC) and Sphingomyelin (SM) in NIH 3T3 Cells after 24 hours
| AECho Concentration (µM) | Percentage of AECho-labeled PC | Percentage of AECho-labeled SM |
| 100 | 18% | 5% |
| 250 | 33% | 10% |
| 500 | 44% | 15% |
This data indicates a slower turnover or incorporation rate of AECho into sphingomyelin compared to phosphatidylcholine under these experimental conditions.[10]
Experimental Protocols
The following are detailed methodologies for the metabolic labeling of choline phospholipids with AECho and subsequent detection using either copper-catalyzed or strain-promoted click chemistry.
Protocol 1: Metabolic Labeling of Cultured Cells with 1-Azidoethyl-choline (AECho)
-
Cell Culture: Plate cells on a suitable culture vessel (e.g., glass-bottom dishes for microscopy) and allow them to adhere and grow to the desired confluency.
-
Preparation of AECho Stock Solution: Prepare a stock solution of 1-azidoethyl-choline (AECho) in a sterile, aqueous buffer (e.g., PBS) at a concentration of 10-100 mM.
-
Labeling: Aspirate the culture medium and replace it with fresh medium containing the desired final concentration of AECho (typically ranging from 100 µM to 500 µM).
-
Incubation: Incubate the cells for a specified period (e.g., 4 to 24 hours) under standard cell culture conditions (37°C, 5% CO2). The optimal incubation time will depend on the cell type and the desired labeling density.
-
Washing: After incubation, aspirate the labeling medium and wash the cells three times with phosphate-buffered saline (PBS) to remove any unincorporated AECho.
Protocol 2: Detection of AECho-labeled Phospholipids via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is suitable for fixed cells.
-
Fixation: Fix the AECho-labeled cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization (Optional): If intracellular labeling is desired, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Click Reaction Cocktail Preparation: Prepare the following click reaction cocktail immediately before use:
-
Alkyne-fluorophore (e.g., Alexa Fluor 488 Alkyne): 1-10 µM
-
Copper(II) sulfate (CuSO4): 100 µM
-
Copper-chelating ligand (e.g., THPTA): 500 µM
-
Reducing agent (e.g., Sodium Ascorbate): 2.5 mM (freshly prepared)
-
PBS to the final volume.
-
-
Labeling Reaction: Add the click reaction cocktail to the fixed cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Imaging: The cells are now ready for imaging by fluorescence microscopy.
Protocol 3: Detection of AECho-labeled Phospholipids via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is suitable for live-cell imaging.
-
Washing: Wash the AECho-labeled cells (from Protocol 1) three times with pre-warmed, serum-free culture medium.
-
Preparation of Cyclooctyne Probe: Prepare a stock solution of a cell-permeable cyclooctyne-fluorophore conjugate (e.g., DBCO-Alexa Fluor 488) in DMSO.
-
Labeling Reaction: Dilute the cyclooctyne-fluorophore conjugate in pre-warmed, serum-free medium to the desired final concentration (typically 1-20 µM). Add this solution to the cells.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Washing: Wash the cells three times with pre-warmed, complete culture medium to remove the unbound probe.
-
Imaging: The cells can be immediately imaged under live-cell imaging conditions.
Visualizations
Signaling Pathway: The Kennedy Pathway for Phosphatidylcholine Synthesis
The following diagram illustrates the key steps of the Kennedy pathway, where this compound (AECho) is incorporated.
Caption: Metabolic incorporation of N3-Choline via the Kennedy pathway.
Experimental Workflow: this compound Labeling and Detection
This diagram outlines the general workflow for labeling and detecting choline phospholipids using the this compound method.
Caption: General workflow for this compound labeling and subsequent analysis.
Logical Relationship: Bioorthogonal Click Chemistry Reactions
This diagram illustrates the two primary click chemistry reactions used for detecting the azide-labeled phospholipids.
Caption: Bioorthogonal reactions for detecting azide-labeled lipids.
References
- 1. salic.med.harvard.edu [salic.med.harvard.edu]
- 2. Metabolic Labeling of Glycerophospholipids via Clickable Analogs Derivatized at the Lipid Headgroup - PMC [pmc.ncbi.nlm.nih.gov]
- 3. interchim.fr [interchim.fr]
- 4. Focus on the glycerophosphocholine pathway in choline phospholipid metabolism of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDP-choline pathway - Wikipedia [en.wikipedia.org]
- 6. Phospholipase D and Choline Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Metabolic labeling and direct imaging of choline phospholipids in vivo - PMC [pmc.ncbi.nlm.nih.gov]
N3-Azidocholine: A Technical Guide for Advanced Lipid Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of N3-azidocholine, a powerful chemical tool, in the field of lipid research. N3-azidocholine serves as a metabolic precursor for the biosynthesis of choline-containing phospholipids, enabling the bioorthogonal labeling and subsequent visualization and analysis of these crucial cellular components. This guide provides a comprehensive overview of its mechanism, applications, quantitative data, and detailed experimental protocols to facilitate its integration into advanced research and drug development workflows.
Introduction to N3-Azidocholine
N3-azidocholine (N3-Cho) is a synthetic analog of choline that contains a chemically inert azide group.[1][2] This small modification allows it to be readily taken up by cells and incorporated into the Kennedy pathway, the primary route for the synthesis of major membrane phospholipids like phosphatidylcholine (PC) and sphingomyelin (SM).[3] Choline-containing phospholipids are not only fundamental structural components of cellular membranes but also play critical roles in cell signaling and metabolism.[3][4]
The key feature of N3-azidocholine is the azide moiety, which acts as a bioorthogonal handle. This means it does not interfere with normal cellular processes but can be specifically and efficiently reacted with a corresponding probe molecule in a process known as "click chemistry."[5][6] This enables researchers to tag and study newly synthesized choline-containing lipids in their native environment, offering a window into the dynamic processes of lipid metabolism and trafficking.[7][8]
Mechanism of Action: Metabolic Labeling and Bioorthogonal Detection
The utility of N3-azidocholine lies in a two-step process: metabolic incorporation followed by bioorthogonal ligation.
Step 1: Metabolic Incorporation Exogenously supplied N3-azidocholine is transported into the cell and enters the Kennedy pathway. It is phosphorylated, converted to CDP-azidocholine, and finally incorporated as the headgroup of phospholipids, resulting in azide-modified phosphatidylcholine and sphingomyelin.
Step 2: Bioorthogonal Detection The incorporated azide group can be detected via two main types of click chemistry reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves ligating the azide-modified lipid to a probe molecule containing a terminal alkyne (e.g., a fluorescent dye or biotin). This reaction requires a copper(I) catalyst, which is typically cytotoxic, limiting its use in live-cell imaging.[7][9]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction uses a strained cyclooctyne (e.g., DBCO) probe that reacts spontaneously with the azide without the need for a toxic copper catalyst.[4] This makes SPAAC suitable for live-cell imaging applications.[10]
The choice of detection method depends on the experimental goals, with CuAAC often providing higher signal intensity in fixed cells and SPAAC enabling the study of lipid dynamics in living systems.[3][9]
Applications in Lipid Research
The ability to specifically label and visualize choline-containing lipids has opened up numerous applications in lipid research:
-
Fluorescence Imaging: By using fluorescently tagged alkyne or DBCO probes, researchers can visualize the subcellular localization of newly synthesized phospholipids in various organelles and membranes.[4][7]
-
Live-Cell Imaging and Dynamics: SPAAC enables the tracking of lipid trafficking and the measurement of lipid dynamics, such as lateral mobility, in real-time using techniques like fluorescence recovery after photobleaching (FRAP).[7]
-
Two-Color Labeling: N3-azidocholine (containing an azide) can be used in combination with an alkyne-containing choline analog, such as propargylcholine, to perform dual labeling experiments. This allows for the simultaneous visualization of two different pools of lipids synthesized at different times.[4][10]
-
Lipidomics and Mass Spectrometry: Labeled lipids can be enriched using biotin-alkyne probes and streptavidin beads for subsequent identification and quantification by mass spectrometry, providing insights into the lipidome.[5]
-
Probing Lipid-Protein Interactions: By incorporating a photo-crosslinkable group in addition to the bioorthogonal handle, it is possible to capture and identify proteins that interact with specific choline-containing lipids.
Quantitative Data Summary
The efficiency of metabolic labeling with azidocholine analogs can vary depending on the cell type, concentration, and incubation time. The following table summarizes quantitative data reported in the literature for azidocholine analogs.
| Cell Line | Azidocholine Analog | Concentration (µM) | Incubation Time | Key Findings | Reference |
| NIH-3T3 | 1-Azidoethyl-choline (AECho) | 250 | Overnight | AECho-labeled phospholipids localize to various cellular membranes, including the plasma membrane and intracellular organelles. | [4] |
| NIH-3T3 | 1-Azidoethyl-choline (AECho) | 250 | Overnight | Used in combination with 100 µM propargylcholine for two-color imaging. | [4] |
| Not Specified | Azidoethyl-choline (AECho) | Not Specified | 24 hours | Almost 20% of PC lipids were found to contain an azidoethyl tag at the highest concentration tested, even in the presence of 30 µM natural choline. | [10] |
Experimental Protocols
Protocol for Metabolic Labeling of Choline Phospholipids in Cultured Cells
This protocol provides a general workflow for labeling newly synthesized choline-containing phospholipids in mammalian cells using N3-azidocholine followed by fluorescent detection via click chemistry.
Materials:
-
N3-azidocholine (e.g., 1-Azidoethyl-choline, AECho)
-
Mammalian cell line of interest (e.g., NIH-3T3, HeLa)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Click chemistry detection reagent (e.g., Alexa Fluor 488-DBCO for SPAAC, or an alkyne-fluorophore for CuAAC)
-
For CuAAC: Copper(II) sulfate (CuSO4), reducing agent (e.g., sodium ascorbate), and a copper chelating ligand (e.g., THPTA).
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on a suitable culture vessel (e.g., glass-bottom dishes for imaging) at a density that will result in 50-70% confluency at the time of labeling.
-
Metabolic Labeling:
-
Prepare a stock solution of N3-azidocholine in a suitable solvent (e.g., sterile water or PBS).
-
Dilute the N3-azidocholine stock solution into pre-warmed complete cell culture medium to the desired final concentration (e.g., 250 µM).
-
Remove the old medium from the cells and replace it with the labeling medium.
-
Incubate the cells under normal culture conditions (37°C, 5% CO2) for the desired labeling period (e.g., 18-24 hours).
-
-
Cell Fixation and Permeabilization (for fixed-cell imaging):
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Click Chemistry Reaction (SPAAC Example):
-
Prepare the SPAAC reaction cocktail by diluting the DBCO-fluorophore conjugate in PBS to the desired final concentration (e.g., 10-50 µM).
-
Incubate the fixed and permeabilized cells with the SPAAC reaction cocktail for 1-2 hours at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Imaging:
-
Mount the coverslips or image the dishes using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.
-
Protocol for Two-Color Labeling
To visualize two different populations of choline phospholipids, cells can be sequentially labeled with N3-azidocholine and propargylcholine.
-
Perform the first metabolic labeling as described above with N3-azidocholine (e.g., 250 µM AECho) for a desired period.
-
Wash the cells and then incubate with the second metabolic label, propargylcholine (e.g., 100 µM), for a different period.
-
Fix and permeabilize the cells as described above.
-
Perform the first click reaction to detect the azide-labeled lipids using a DBCO-fluorophore of the first color (e.g., Alexa Fluor 488-DBCO).
-
Wash the cells thoroughly.
-
Perform the second click reaction (CuAAC) to detect the alkyne-labeled lipids using an azide-fluorophore of the second color (e.g., Alexa Fluor 568-Azide) in the presence of a copper catalyst system.
-
Wash and image the cells, detecting both fluorophores in their respective channels.[4]
Mandatory Visualizations
Signaling Pathway: The Kennedy Pathway for Phosphatidylcholine Synthesis
Caption: Metabolic incorporation of N3-azidocholine via the Kennedy pathway.
Experimental Workflow: Metabolic Labeling and Detection
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. interchim.fr [interchim.fr]
- 4. salic.med.harvard.edu [salic.med.harvard.edu]
- 5. limes-institut-bonn.de [limes-institut-bonn.de]
- 6. In situ synthesis of fluorescent membrane lipids (ceramides) using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Practical labeling methodology for choline-derived lipids and applications in live cell fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Metabolic labeling and direct imaging of choline phospholipids in vivo | Semantic Scholar [semanticscholar.org]
- 9. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic Labeling of Glycerophospholipids via Clickable Analogs Derivatized at the Lipid Headgroup - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N3-Cho Incorporation into Phosphatidylcholine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic incorporation of azido-choline (N3-Cho) analogs into phosphatidylcholine (PC), a powerful technique for studying lipid metabolism, trafficking, and dynamics. We will delve into the core biochemical pathways, provide detailed experimental protocols for labeling and detection, and present quantitative data to facilitate the application of this methodology in your research.
Biochemical Pathway: The Kennedy Pathway
The primary mechanism for the synthesis of phosphatidylcholine in eukaryotic cells is the Kennedy pathway, also known as the CDP-choline pathway.[1][2][] This highly conserved metabolic route is the process by which cells incorporate choline and its analogs, including azido-choline, into PC.[4][5]
The pathway consists of three key enzymatic steps:
-
Phosphorylation of Choline: Choline, or its azido-analog, is first phosphorylated by choline kinase (CK) to produce phosphocholine.[1][2]
-
Formation of CDP-Choline: CTP:phosphocholine cytidylyltransferase (CCT), the rate-limiting enzyme in the pathway, catalyzes the conversion of phosphocholine to cytidine diphosphate-choline (CDP-choline).[1][2]
-
Synthesis of Phosphatidylcholine: Finally, cholinephosphotransferase (CPT) transfers the phosphocholine moiety from CDP-choline to a diacylglycerol (DAG) molecule, resulting in the formation of phosphatidylcholine.[1][2]
Azido-choline analogs, such as 1-Azidoethyl-choline (AECho), are processed by these enzymes in a similar manner to endogenous choline, leading to their incorporation into the newly synthesized PC molecules.[4][6][7]
Figure 1: The Kennedy Pathway for this compound incorporation into PC.
Experimental Protocols
The successful application of this compound labeling relies on robust experimental procedures for both the metabolic incorporation of the analog and its subsequent detection.
Metabolic Labeling with Azido-Choline (AECho)
This protocol describes the metabolic labeling of cellular phospholipids with 1-Azidoethyl-choline (AECho).
Materials:
-
1-Azidoethyl-choline (AECho)
-
Cell culture medium appropriate for the cell line
-
Cultured mammalian cells (e.g., NIH-3T3)
Procedure:
-
Cell Culture: Plate cells at a desired density and allow them to adhere and grow overnight.
-
Labeling Medium Preparation: Prepare fresh cell culture medium containing the desired concentration of AECho. A typical starting concentration range is 100-500 µM.[8]
-
Metabolic Labeling: Remove the existing medium from the cells and replace it with the AECho-containing labeling medium.
-
Incubation: Incubate the cells for a desired period to allow for the metabolic incorporation of AECho into phospholipids. An overnight incubation (16-24 hours) is a common starting point.[6][8]
-
Washing: After incubation, remove the labeling medium and wash the cells with phosphate-buffered saline (PBS) to remove any unincorporated AECho.
Detection of Azido-Labeled Phosphatidylcholine via Click Chemistry
Once the cells are labeled with AECho, the incorporated azide groups can be detected using "click chemistry," a set of bioorthogonal reactions that are highly specific and efficient. Two common methods are Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
CuAAC is a robust method for detecting azide-labeled molecules but requires a copper catalyst, which can be toxic to living cells. Therefore, this procedure is typically performed on fixed cells.
Materials:
-
AECho-labeled cells on coverslips
-
Fixative (e.g., 3.7% formaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Click reaction buffer (e.g., 100 mM HEPES/KOH, pH 7.4)[1]
-
Alkyne-functionalized detection reagent (e.g., alkyne-fluorophore)
-
Copper(I) source (e.g., tetrakis(acetonitrile)copper(I) tetrafluoroborate (Cu(CH3CN)4BF4) or copper(II) sulfate (CuSO4) with a reducing agent like sodium ascorbate)
-
Copper chelating ligand (e.g., THPTA)[9]
Procedure:
-
Cell Fixation: Fix the AECho-labeled cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the fixed cells twice with PBS.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes to allow the click chemistry reagents to enter the cell.
-
Washing: Wash the cells twice with PBS.
-
Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For a typical reaction, mix the alkyne-fluorophore, copper(I) source, and a copper chelating ligand in the click reaction buffer.[1][9]
-
Click Reaction: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells extensively with PBS to remove unreacted reagents.
-
Imaging: Mount the coverslips and visualize the fluorescently labeled phosphatidylcholine using fluorescence microscopy.
Figure 2: Experimental workflow for CuAAC detection.
SPAAC is a copper-free click chemistry method that is suitable for live-cell imaging as it does not require a toxic catalyst. This reaction utilizes a strained cyclooctyne that reacts spontaneously with azides.[][10][11]
Materials:
-
AECho-labeled live cells
-
Cell culture medium
-
Strained alkyne detection reagent (e.g., a DBCO-fluorophore)
Procedure:
-
Reagent Preparation: Prepare a stock solution of the strained alkyne-fluorophore in a biocompatible solvent like DMSO.
-
Labeling: Add the strained alkyne-fluorophore directly to the culture medium of the AECho-labeled live cells to a final concentration typically in the low micromolar range.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C to allow the click reaction to proceed.
-
Washing: Wash the cells with fresh medium to remove any unreacted probe.
-
Live-Cell Imaging: Image the cells immediately using live-cell fluorescence microscopy.
Figure 3: Experimental workflow for SPAAC detection.
Lipid Extraction and Mass Spectrometry Analysis
For quantitative analysis of this compound incorporation, lipids are extracted from the labeled cells and analyzed by mass spectrometry.
Materials:
-
AECho-labeled cells
-
Solvents for lipid extraction (e.g., methanol, methyl-tert-butyl ether (MTBE), and water)[12]
-
Internal standards for lipid quantification
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Harvesting: Harvest the AECho-labeled cells.
-
Lipid Extraction: Perform a biphasic lipid extraction using a solvent system such as methanol/MTBE/water.[12] This separates the lipids into an organic phase.
-
Solvent Evaporation: Evaporate the organic solvent to concentrate the lipid extract.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis.
-
LC-MS Analysis: Analyze the lipid extract using a liquid chromatography system coupled to a mass spectrometer. The mass shift introduced by the azido-choline headgroup allows for the specific detection and quantification of the labeled phosphatidylcholine species.
Quantitative Data Presentation
The efficiency of AECho incorporation into different choline-containing phospholipid classes can be quantified using mass spectrometry. The following table summarizes representative data on the incorporation of AECho into various phospholipid classes in NIH-3T3 cells after overnight labeling.
| AECho Concentration (µM) | LysoPC (% of total LysoPC) | ePC (% of total ePC) | PC (% of total PC) | SM (% of total SM) |
| 100 | ~15% | ~20% | ~18% | ~5% |
| 250 | ~30% | ~35% | ~33% | ~10% |
| 500 | ~40% | ~45% | ~44% | ~15% |
Data adapted from Jao et al. (2015) and Jao et al. (2009).[6][8] LysoPC: Lysophosphatidylcholine, ePC: Ether-linked phosphatidylcholine, PC: Phosphatidylcholine, SM: Sphingomyelin.
These data demonstrate a dose-dependent incorporation of AECho into all major classes of choline-containing phospholipids.[6][8] Notably, the fatty acid composition of the azido-labeled phospholipids is very similar to that of the endogenous phospholipids, indicating that the labeling does not significantly perturb the overall lipidome.[8]
Conclusion
The metabolic labeling of phosphatidylcholine with azido-choline analogs is a versatile and powerful tool for investigating the life cycle of this crucial lipid. By following the detailed protocols outlined in this guide, researchers can effectively label, visualize, and quantify newly synthesized PC in a variety of biological contexts. The combination of metabolic labeling with advanced detection techniques like click chemistry opens up new avenues for exploring the intricate roles of phosphatidylcholine in cellular health and disease.
References
- 1. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Choline-containing phospholipid synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 6. salic.med.harvard.edu [salic.med.harvard.edu]
- 7. Biosynthetic labeling and two-color imaging of phospholipids in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic labeling and direct imaging of choline phospholipids in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jenabioscience.com [jenabioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 12. agilent.com [agilent.com]
An In-depth Technical Guide to N3-Cho Click Chemistry: Core Mechanisms and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the basic mechanism of N3-Cho click chemistry, a powerful bioorthogonal tool for the metabolic labeling and visualization of choline-containing phospholipids. We will delve into the core principles, from the metabolic incorporation of azidocholine analogs to the specifics of the click chemistry reactions, and provide detailed experimental protocols and quantitative data to support your research endeavors.
Introduction to this compound Click Chemistry
This compound click chemistry is a two-step technique used to study the dynamics of choline-containing phospholipids, such as phosphatidylcholine (PC) and sphingomyelin (SM), which are major components of cellular membranes.[1][2] The process begins with the metabolic incorporation of an azido-functionalized choline analog, such as 1-Azidoethyl-choline (AECho), into the cellular machinery.[3][4] This is followed by a highly specific and efficient "click" reaction that covalently attaches a reporter molecule, such as a fluorophore or a biotin tag, to the azide group for detection and analysis.[2][3] This method allows for the direct imaging of phospholipid synthesis, turnover, and localization in living cells and organisms.[3]
The Core Mechanism: From Metabolism to Detection
The fundamental mechanism of this compound click chemistry can be broken down into two key stages: metabolic labeling and bioorthogonal detection.
Metabolic Labeling with Azidocholine Analogs
The process is initiated by introducing an azidocholine analog, most commonly 1-Azidoethyl-choline (AECho), to the cells.[1][3] AECho is a cell-permeable molecule that mimics natural choline and is readily taken up by cells through choline transporters.[1][5][6] Once inside the cell, it enters the CDP-choline pathway, the primary route for phosphatidylcholine biosynthesis.[1][7]
The CDP-choline pathway consists of three key enzymatic steps:
-
Phosphorylation: Choline Kinase (CK) phosphorylates AECho to form phospho-AECho.[7]
-
Activation: CTP:phosphocholine cytidylyltransferase (CCT), the rate-limiting enzyme in the pathway, activates phospho-AECho by adding a CTP molecule to yield CDP-AECho.[7]
-
Incorporation: Choline/ethanolamine phosphotransferase (CEPT) transfers the phospho-AECho headgroup from CDP-AECho to a diacylglycerol (DAG) backbone, forming the final azido-labeled phosphatidylcholine (AE-PC).[7]
This metabolic incorporation results in cellular membranes being tagged with azide functionalities.
Caption: The CDP-Choline Pathway for N3-Choline Incorporation.
Bioorthogonal Detection via Click Chemistry
Once the azide-tagged phospholipids are incorporated into the cellular membranes, they can be detected using a "click" reaction. This refers to a class of reactions that are highly specific, efficient, and biocompatible.[8] Two main types of click chemistry are employed for this purpose:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to covalently link the azide group with a terminal alkyne on a reporter molecule (e.g., a fluorophore-alkyne).[8] This method is robust and high-yielding.[8][9]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with the azide group.[3][10] The absence of a cytotoxic copper catalyst makes SPAAC ideal for live-cell imaging.[11]
Caption: General Experimental Workflow for this compound Click Chemistry.
Quantitative Data
The efficiency of metabolic labeling and its impact on cellular lipid composition are critical considerations. The following tables summarize key quantitative findings from studies utilizing azidocholine analogs.
Table 1: Metabolic Incorporation of Azidocholine Analogs
| Analog | Concentration | Incubation Time | % of Total Choline Phospholipids Labeled | Cell Type | Reference |
| 1-Azidoethyl-choline (AECho) | 1 mM | 24 h | ~20% | NIH-3T3 | [3] |
| 1-Azidopropyl-choline (APCho) | 1 mM | 24 h | Significantly lower than AECho | NIH-3T3 | [3] |
Table 2: Effect of AECho Labeling on Phospholipid Composition
| Phospholipid Class | Control (mol %) | 1 mM AECho (mol %) | Cell Type | Reference |
| Phosphatidylcholine (PC) | ~45% | ~45% | NIH-3T3 | [3] |
| Sphingomyelin (SM) | ~10% | ~10% | NIH-3T3 | [3] |
| Phosphatidylethanolamine (PE) | ~20% | ~20% | NIH-3T3 | [3] |
| Phosphatidylserine (PS) | ~10% | ~10% | NIH-3T3 | [3] |
| Phosphatidylinositol (PI) | ~10% | ~10% | NIH-3T3 | [3] |
Note: The data indicates that metabolic labeling with AECho at concentrations up to 1 mM does not significantly perturb the relative levels of major phospholipid classes.[3]
Experimental Protocols
The following are detailed protocols for the key experiments in this compound click chemistry.
Synthesis of 1-Azidoethyl-choline (AECho)
A detailed synthesis protocol for AECho can be found in the supporting information of Jao et al. (2015), ChemBioChem.[3] The synthesis generally involves the azidation of a suitable precursor.
Protocol for Metabolic Labeling of Cultured Cells
-
Cell Culture: Plate cells in a suitable culture dish and allow them to adhere overnight.
-
Preparation of Labeling Medium: Prepare a stock solution of AECho in a suitable solvent (e.g., sterile water or PBS). Dilute the AECho stock solution in fresh culture medium to the desired final concentration (typically ranging from 100 µM to 1 mM).
-
Labeling: Remove the old medium from the cells and replace it with the AECho-containing medium.
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours) under normal cell culture conditions (37°C, 5% CO2).
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Fixed Cells
-
Fixation: After metabolic labeling, wash the cells twice with PBS and fix with 3.7% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Click Reaction Cocktail Preparation: Prepare the following stock solutions:
-
Alkyne-fluorophore (e.g., 10 mM in DMSO)
-
Copper(II) sulfate (CuSO4) (e.g., 50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (e.g., 50 mM in water)
-
Sodium ascorbate (e.g., 500 mM in water, freshly prepared)
-
-
Click Reaction: Prepare the click reaction cocktail immediately before use by mixing the components in the following order to a final volume of 500 µL in PBS:
-
Alkyne-fluorophore (final concentration: 10-50 µM)
-
Copper(II) sulfate (final concentration: 1 mM)
-
THPTA (final concentration: 5 mM)
-
Sodium ascorbate (final concentration: 50 mM)
-
-
Incubation: Add the click reaction cocktail to the fixed cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Imaging: Mount the coverslips and image the cells using a fluorescence microscope with the appropriate filter sets.
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on Live or Fixed Cells
-
Preparation of Staining Solution: Prepare a stock solution of a DBCO-functionalized fluorophore (e.g., 10 mM in DMSO). Dilute the DBCO-fluorophore in serum-free medium (for live cells) or PBS (for fixed cells) to a final concentration of 20-50 µM.
-
Staining (Live Cells): After metabolic labeling, wash the cells twice with warm serum-free medium. Add the DBCO-fluorophore staining solution and incubate for 30-60 minutes at 37°C, protected from light.
-
Staining (Fixed Cells): After fixation and washing, add the DBCO-fluorophore staining solution and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Imaging: Proceed with imaging using a fluorescence microscope.
Mandatory Visualizations
The following diagrams illustrate key logical relationships and workflows in this compound click chemistry.
Caption: Decision Tree for Choosing the Appropriate Click Chemistry Method.
Conclusion
This compound click chemistry provides a robust and versatile platform for investigating the biology of choline-containing phospholipids. By combining metabolic labeling with highly specific bioorthogonal reactions, researchers can gain unprecedented insights into the synthesis, trafficking, and localization of these essential membrane components. The detailed protocols and quantitative data presented in this guide offer a solid foundation for the successful implementation of this powerful technology in your research.
References
- 1. Choline-containing phospholipid synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 2. interchim.fr [interchim.fr]
- 3. salic.med.harvard.edu [salic.med.harvard.edu]
- 4. researchgate.net [researchgate.net]
- 5. Choline transport for phospholipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CDP-choline pathway - Wikipedia [en.wikipedia.org]
- 8. broadpharm.com [broadpharm.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A two-step strategy to radiolabel choline phospholipids with 99mTc in S180 cell membranes via strain-promoted cyclooctyne-azide cycloaddition reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Synthesis of Azide-Modified Choline for Bioorthogonal Labeling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and application of azide-modified choline and its alkyne counterpart, propargyl-choline, for the metabolic labeling and visualization of choline-containing phospholipids. This powerful bioorthogonal approach allows for the specific tracking of phospholipid synthesis, trafficking, and localization in living cells and organisms.
Introduction: The Advent of Bioorthogonal Choline Analogs
Choline is an essential nutrient and a fundamental building block for major classes of phospholipids, including phosphatidylcholine (PC) and sphingomyelin (SM), which are critical components of cellular membranes. The ability to visualize the dynamics of these phospholipids in their native environment is crucial for understanding numerous cellular processes. Traditional methods, such as radioactive labeling, often lack the spatial resolution and biocompatibility required for live-cell imaging.
The development of bioorthogonal chemistry has revolutionized the study of biomolecules in their native context. By introducing a chemical handle—an azide or an alkyne—onto a choline analog, researchers can metabolically incorporate this modified choline into phospholipids.[1][2] These modified phospholipids can then be selectively visualized through a highly specific "click chemistry" reaction with a corresponding fluorescently-tagged probe. This guide focuses on two key choline analogs: 1-Azidoethyl-choline (AECho) and Propargyl-choline (PCho).[3][4]
Metabolic Incorporation of Azide-Modified Choline
Azide- and alkyne-modified choline analogs are cell-permeable and are utilized by the cell's natural metabolic machinery. They enter the same biosynthetic route as endogenous choline, primarily the CDP-choline pathway, for incorporation into phospholipids.[4]
The CDP-Choline Pathway
The CDP-choline pathway is the primary mechanism for the synthesis of phosphatidylcholine in eukaryotic cells. The key steps are as follows:
-
Phosphorylation: Choline is first phosphorylated by choline kinase to produce phosphocholine.
-
Activation: CTP:phosphocholine cytidylyltransferase (CCT) then catalyzes the reaction of phosphocholine with cytidine triphosphate (CTP) to form CDP-choline.
-
Final Synthesis: Finally, CDP-choline:1,2-diacylglycerol cholinephosphotransferase transfers the phosphocholine headgroup from CDP-choline to a diacylglycerol (DAG) molecule, yielding phosphatidylcholine.
Azide- and alkyne-modified choline analogs are processed through this same pathway, resulting in the formation of phospholipids with a bioorthogonal handle.
Figure 1: Metabolic incorporation of azide-modified choline via the CDP-choline pathway.
Synthesis of Azide- and Alkyne-Modified Choline Analogs
The synthesis of these choline analogs is crucial for their application in metabolic labeling experiments. Below are the detailed protocols for the synthesis of Propargyl-choline bromide and 1-Azidoethyl-choline iodide.
Synthesis of Propargyl-choline Bromide (PCho)
This protocol is adapted from Jao et al., 2009, PNAS.[1]
Materials:
-
Propargyl bromide (80% solution in toluene)
-
Dimethylethanolamine
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flask under a nitrogen atmosphere, dissolve dimethylethanolamine (3.54 ml, 35.3 mmol) in anhydrous THF (10 ml) and cool to 0°C with an ice bath.
-
Slowly add propargyl bromide (80% in toluene, 3.74 ml, 33.6 mmol) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 18 hours.
-
A white solid will precipitate. Collect the solid by filtration.
-
Wash the solid extensively with cold THF (3 x 20 ml).
-
Dry the resulting white solid in vacuo to yield Propargyl-choline bromide.
Synthesis of 1-Azidoethyl-choline Iodide (AECho)
The synthesis of 1-Azidoethyl-choline iodide has been described by Jao et al. in ChemBioChem, 2015.[4] While the detailed step-by-step protocol is found in the supplementary information of the original publication, the general synthetic strategy involves the reaction of an azido-containing precursor with a choline backbone.
Quantitative Analysis of Incorporation
The efficiency of metabolic incorporation of choline analogs can be quantified using mass spectrometry-based lipidomics. The following table summarizes representative data on the incorporation of Propargyl-choline into phospholipids in NIH 3T3 cells.
| Cell Line | Choline Analog | Concentration (µM) | Labeling Time (h) | % Incorporation in PC | % Incorporation in SM | Reference |
| NIH 3T3 | Propargyl-choline | 100 | 24 | 18% | 5% | [1] |
| NIH 3T3 | Propargyl-choline | 250 | 24 | 33% | 10% | [1] |
| NIH 3T3 | Propargyl-choline | 500 | 24 | 44% | 15% | [1] |
Note: PC = Phosphatidylcholine; SM = Sphingomyelin. Incorporation efficiency can vary depending on the cell type, concentration of the analog, and labeling duration.
Experimental Protocols for Labeling and Visualization
The visualization of metabolically incorporated azide- or alkyne-modified choline relies on bioorthogonal "click chemistry" reactions. The two most common methods are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for fixed cells and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for live-cell imaging.
General Experimental Workflow
The overall process for labeling and visualizing choline phospholipids is as follows:
Figure 2: General experimental workflow for labeling and visualization.
Protocol for Metabolic Labeling of Cultured Cells
-
Culture cells to the desired confluency in a suitable medium.
-
Prepare a stock solution of the azide- or alkyne-modified choline analog.
-
Add the choline analog to the cell culture medium to the desired final concentration (e.g., 100-500 µM for Propargyl-choline).
-
Incubate the cells for a specified period (e.g., 24 hours) to allow for metabolic incorporation.
Protocol for CuAAC in Fixed Cells
This method is suitable for visualizing alkyne-modified phospholipids using an azide-fluorophore.
-
After metabolic labeling, wash the cells with PBS.
-
Fix the cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Prepare the click reaction cocktail. For a typical reaction, this includes:
-
Fluorescent azide (e.g., 10-20 µM Alexa Fluor 594 Azide)
-
Copper(II) sulfate (CuSO₄)
-
A copper(I)-stabilizing ligand (e.g., THPTA)
-
A reducing agent (e.g., sodium ascorbate)
-
-
Incubate the fixed cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
Wash the cells extensively with PBS.
-
Mount the coverslips and image using fluorescence microscopy.
Protocol for SPAAC in Live Cells
This copper-free method is ideal for live-cell imaging of azide-modified phospholipids using a strained cyclooctyne-fluorophore conjugate.
-
After metabolic labeling with an azide-modified choline, wash the cells with fresh culture medium.
-
Prepare a solution of the strained cyclooctyne-fluorophore conjugate (e.g., DBCO-488) in culture medium.
-
Incubate the live cells with the cyclooctyne-fluorophore solution for 30-60 minutes at 37°C.
-
Wash the cells with fresh medium to remove the unreacted probe.
-
Image the live cells using fluorescence microscopy.
Signaling Pathways and Logical Relationships
The core of this technique relies on the logical relationship between the metabolic pathway and the bioorthogonal detection method.
Figure 3: Logical relationship between metabolic labeling and SPAAC detection.
Conclusion
The discovery and synthesis of azide- and alkyne-modified choline analogs have provided researchers with invaluable tools to study the dynamics of choline-containing phospholipids in unprecedented detail. The combination of metabolic labeling with bioorthogonal click chemistry offers a robust and versatile platform for imaging these essential membrane components in both fixed and living systems. This technical guide provides the foundational knowledge and protocols for scientists and drug development professionals to leverage this powerful technology in their research endeavors.
References
- 1. Validation of an LC-MS/MS method for the quantification of choline-related compounds and phospholipids in foods and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. salic.med.harvard.edu [salic.med.harvard.edu]
- 3. Metabolic labeling and direct imaging of choline phospholipids in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Azidoethyl-choline, Choline-containing phospholipid synthesis monitoring - Jena Bioscience [jenabioscience.com]
N3-Cho: A Technical Guide to a Versatile Chemical Probe for Choline Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
N3-Cho, or azido-choline, has emerged as a powerful chemical probe for the study of choline metabolism and the dynamics of choline-containing phospholipids. As a bioorthogonal analogue of choline, this compound is readily taken up by cells and incorporated into phosphatidylcholine (PC) and other choline-containing lipids through the endogenous metabolic pathways. The presence of the azide group allows for the selective chemical ligation to a variety of reporter molecules, such as fluorophores or affinity tags, via "click chemistry." This enables the visualization, identification, and quantification of newly synthesized choline phospholipids in living and fixed cells, providing unprecedented insights into lipid biology.
This technical guide provides an in-depth overview of the fundamental properties of this compound as a chemical probe, including detailed experimental protocols and data presented in a clear, comparative format. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this compound in their studies of choline metabolism, lipid trafficking, and membrane dynamics.
Core Properties of this compound
This compound is a synthetic choline analogue where a methyl group is replaced by an azidomethyl group. This modification is small enough to be tolerated by the cellular machinery involved in choline uptake and metabolism, yet it introduces a bioorthogonal azide handle for subsequent chemical reactions.
Metabolic Incorporation
This compound is actively transported into the cell and subsequently converted to azido-CDP-choline, which then serves as a substrate for choline phosphotransferase and sphingomyelin synthase. This results in the incorporation of the azido-choline headgroup into newly synthesized phosphatidylcholine (N3-PC) and sphingomyelin (N3-SM).
Bioorthogonal Reactivity
The azide group of this compound is chemically inert within the biological environment, preventing non-specific reactions with cellular components. It can be specifically and efficiently reacted with molecules containing a terminal alkyne or a strained cyclooctyne through two primary types of click chemistry reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to ligate the azide to a terminal alkyne, forming a stable triazole linkage. It is a highly efficient and widely used method for labeling in fixed cells.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with the azide. The absence of a cytotoxic copper catalyst makes SPAAC ideal for live-cell imaging applications.
Quantitative Data Summary
While extensive quantitative data specifically for this compound is still emerging in the literature, the following tables summarize key parameters based on studies of closely related azido-choline analogues and general principles of metabolic labeling and click chemistry. Researchers should consider these as starting points for optimization in their specific experimental systems.
Table 1: Metabolic Labeling Parameters for Azido-Choline Analogues
| Parameter | Typical Range | Cell Type Examples | Notes |
| Concentration | 25 - 500 µM | NIH-3T3, HeLa, CHO | Optimal concentration should be determined empirically to balance labeling efficiency and potential toxicity. |
| Incubation Time | 4 - 24 hours | NIH-3T3, HeLa, CHO | Longer incubation times generally lead to higher incorporation but may also increase the chance of metabolic perturbations. |
| Cell Viability | High | NIH-3T3, HeLa | Azido-choline analogues are generally well-tolerated by cells with no significant toxicity observed at typical working concentrations. |
Table 2: Click Chemistry Reaction Parameters
| Parameter | CuAAC | SPAAC |
| Reaction Environment | Fixed cells | Live or fixed cells |
| Alkyne Reagent | Terminal Alkyne (e.g., Alkyne-Fluorophore) | Strained Cyclooctyne (e.g., DBCO-Fluorophore) |
| Catalyst | Copper(I) salt (e.g., CuSO4 with a reducing agent like sodium ascorbate) | None |
| Ligand (optional) | THPTA, TBTA (to stabilize Cu(I) and protect biomolecules) | None |
| Typical Reagent Concentration | 10 - 100 µM (Alkyne), 100 µM - 1 mM (CuSO4), 1 - 5 mM (Sodium Ascorbate) | 1 - 20 µM (Cyclooctyne) |
| Reaction Time | 30 - 60 minutes | 30 - 120 minutes |
| Temperature | Room Temperature | Room Temperature or 37°C |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Protocol 1: Metabolic Labeling of Mammalian Cells with this compound
-
Cell Culture: Plate mammalian cells on a suitable culture vessel (e.g., glass-bottom dishes for microscopy or multi-well plates for flow cytometry) and allow them to adhere and grow to the desired confluency (typically 50-70%).
-
Preparation of this compound Stock Solution: Prepare a sterile stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) at a concentration of 10-100 mM.
-
Labeling: Aspirate the normal growth medium from the cells and replace it with fresh medium containing the desired final concentration of this compound (e.g., 50-250 µM).
-
Incubation: Incubate the cells for a specified period (e.g., 16-24 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Washing: After incubation, aspirate the labeling medium and wash the cells three times with warm phosphate-buffered saline (PBS) to remove any unincorporated this compound. The cells are now ready for fixation and click chemistry or for direct analysis in live-cell imaging with SPAAC reagents.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fluorescence Microscopy
Note: This protocol is for fixed cells.
-
Fixation: Fix the this compound labeled cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization (Optional): If labeling intracellular structures is desired, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature. Wash three times with PBS.
-
Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For a 1 mL final volume, mix the following in order:
-
880 µL of PBS
-
10 µL of alkyne-fluorophore stock solution (e.g., 1 mM in DMSO for a 10 µM final concentration)
-
10 µL of 100 mM sodium ascorbate stock solution (freshly prepared)
-
100 µL of 10 mM CuSO4 stock solution
-
-
Labeling: Add the click reaction cocktail to the fixed cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Aspirate the click reaction cocktail and wash the cells three times with PBS.
-
Counterstaining (Optional): Counterstain the nuclei with a DNA stain like DAPI.
-
Imaging: Mount the coverslip with an appropriate mounting medium and image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging
-
Metabolic Labeling: Label cells with this compound as described in Protocol 1.
-
Washing: After labeling, wash the cells three times with warm, phenol red-free growth medium.
-
SPAAC Reaction: Add pre-warmed, phenol red-free growth medium containing the desired concentration of a strained alkyne-fluorophore (e.g., 5-10 µM DBCO-fluorophore) to the cells.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.
-
Washing: Wash the cells three times with warm, phenol red-free growth medium to remove the excess fluorescent probe.
-
Imaging: Image the live cells immediately using a fluorescence microscope equipped with a live-cell imaging chamber to maintain physiological conditions.
Mandatory Visualizations
The following diagrams illustrate the key processes involving this compound.
Exploring Membrane Dynamics with N3-Cho: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of N3-Cho (Azido-choline) and its analogs for the investigation of membrane dynamics, with a particular focus on the synthesis, trafficking, and turnover of choline-containing phospholipids. This compound is a powerful chemical tool that, when combined with bioorthogonal click chemistry, enables the specific labeling and analysis of these crucial membrane components in living cells and organisms.
Introduction to this compound and Bioorthogonal Labeling
This compound is a synthetic analog of choline, an essential nutrient for the biosynthesis of major membrane phospholipids like phosphatidylcholine (PC) and sphingomyelin (SM).[1] The key feature of this compound is the presence of an azide (-N3) group, a small, bio-inert functional group. When introduced to cells or organisms, this compound is readily taken up and incorporated into the natural metabolic pathways for choline phospholipid synthesis.[1]
The incorporated azide group serves as a chemical "handle" that can be specifically and efficiently reacted with a complementary alkyne-containing probe (e.g., a fluorescent dye or a biotin tag) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[2] This bioorthogonal reaction is highly selective and occurs under mild conditions, making it suitable for labeling lipids in complex biological systems, including living cells.[2][3]
Core Applications in Membrane Dynamics
The use of this compound and similar analogs provides a powerful platform to study various aspects of membrane dynamics:
-
Phospholipid Synthesis and Turnover: By providing a pulse of this compound and then "chasing" with normal choline, researchers can track the rate of synthesis and degradation of choline-containing phospholipids.[4]
-
Inter-organelle Lipid Transport: The movement of newly synthesized phospholipids from their site of synthesis, primarily the endoplasmic reticulum (ER) and Golgi apparatus, to other organelles like mitochondria can be visualized and quantified.[5]
-
Subcellular Localization: High-resolution imaging can reveal the specific subcellular distribution of choline phospholipids under different physiological or pathological conditions.[1]
-
Lipidomics Analysis: this compound labeling, coupled with mass spectrometry, allows for the sensitive and specific detection and quantification of newly synthesized lipid species.
Quantitative Data Presentation
The following tables summarize representative quantitative data from studies utilizing choline analogs to investigate phospholipid metabolism.
Table 1: Incorporation of Propargyl-Choline into NIH 3T3 Cell Phospholipids
| Propargyl-Choline Concentration (µM) | Propargyl-PC (% of total PC) | Propargyl-SM (% of total SM) |
| 100 | 25 | 15 |
| 250 | 40 | 30 |
| 500 | 50 | 45 |
Data adapted from Jao, C. Y., et al. (2009).[4] This table illustrates the dose-dependent incorporation of a choline analog into major phospholipid classes after 24 hours of labeling.
Table 2: Relative Abundance of Phospholipid Classes After Propargyl-Choline Labeling
| Phospholipid Class | Control (0 µM Propargyl-Cho) | 500 µM Propargyl-Cho |
| Phosphatidylcholine (PC) | 45% | 48% (including Propargyl-PC) |
| Phosphatidylethanolamine (PE) | 20% | 19% |
| Phosphatidylinositol (PI) | 10% | 11% |
| Phosphatidylserine (PS) | 8% | 8% |
| Sphingomyelin (SM) | 12% | 10% (including Propargyl-SM) |
| Other | 5% | 4% |
Data adapted from Jao, C. Y., et al. (2009).[4] This table shows that metabolic labeling with a choline analog does not significantly alter the overall phospholipid composition of the cell.
Table 3: Fold Change in Phosphatidylcholine Synthesis in Mitotic HeLa S3 Cells
| Cell Cycle Stage | Fold Increase in PC Synthesis (compared to post-mitotic cells) |
| Anaphase/Telophase | 2-3 fold |
Data adapted from Fielding, C. J., & Fielding, P. E. (1981).[6] This table highlights the dynamic nature of PC synthesis during cell division, a process that can be studied using choline analogs.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with this compound
This protocol describes the general procedure for labeling adherent mammalian cells with this compound.
Materials:
-
This compound (Azido-choline) stock solution (e.g., 10 mM in sterile water or PBS)
-
Complete cell culture medium appropriate for the cell line
-
Cultured cells on coverslips or in culture dishes
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells on the desired culture vessel and allow them to adhere and reach the desired confluency (typically 50-70%).
-
Preparation of Labeling Medium: Prepare the labeling medium by diluting the this compound stock solution into pre-warmed complete cell culture medium to the final desired concentration. A typical starting concentration range is 50-250 µM.
-
Metabolic Labeling: Remove the existing culture medium from the cells and wash once with sterile PBS. Add the this compound-containing labeling medium to the cells.
-
Incubation: Incubate the cells for a desired period. The incubation time can range from 30 minutes to 24 hours, depending on the experimental goals.[4] For pulse-chase experiments, a shorter pulse time (e.g., 1-4 hours) is typically used.
-
Washing: After incubation, remove the labeling medium and wash the cells three times with sterile PBS to remove any unincorporated this compound.
-
Proceed to Fixation and Click Chemistry: The cells are now ready for fixation and subsequent click chemistry reaction.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fluorescence Imaging
This protocol outlines the steps for visualizing this compound-labeled phospholipids using a fluorescent alkyne probe.
Materials:
-
This compound-labeled cells (from Protocol 1)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Click reaction buffer:
-
Copper(II) sulfate (CuSO4) solution (e.g., 20 mM in water)
-
Fluorescent alkyne probe (e.g., DBCO-Alexa Fluor 488, 2 mM in DMSO)
-
Reducing agent: Sodium ascorbate (e.g., 100 mM in water, freshly prepared)
-
Copper ligand (e.g., THPTA, 20 mM in water)
-
-
PBS
-
Mounting medium with DAPI (optional)
Procedure:
-
Fixation: Fix the this compound-labeled cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Prepare Click Reaction Cocktail: In a microcentrifuge tube, prepare the click reaction cocktail immediately before use. For a 1 mL final volume, add the components in the following order:
-
880 µL of PBS
-
20 µL of CuSO4 solution (final concentration: 400 µM)
-
20 µL of THPTA solution (final concentration: 400 µM)
-
50 µL of fluorescent alkyne probe (final concentration: 100 µM)
-
30 µL of sodium ascorbate solution (final concentration: 3 mM)
-
Vortex briefly to mix.
-
-
Click Reaction: Add the click reaction cocktail to the permeabilized cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Nuclear Staining (Optional): If desired, stain the nuclei with DAPI according to the manufacturer's instructions.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. The cells are now ready for imaging using a fluorescence microscope (e.g., confocal microscope).
Visualizations
Caption: Experimental workflow for labeling and imaging choline phospholipids using this compound.
Caption: Biosynthesis and trafficking of N3-Phosphatidylcholine.
References
- 1. salic.med.harvard.edu [salic.med.harvard.edu]
- 2. Metabolic labeling and direct imaging of choline phospholipids in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioorthogonal click chemistry for fluorescence imaging of choline phospholipids in plants [agris.fao.org]
- 4. salic.med.harvard.edu [salic.med.harvard.edu]
- 5. Selective Labeling of Phosphatidylcholine to Track Their Translocation Between Organelles in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence for a unique profile of phosphatidylcholine synthesis in late mitotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for N3-Choline Metabolic Labeling in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Choline-containing phospholipids, such as phosphatidylcholine (PC) and sphingomyelin (SM), are the most abundant lipid species in eukaryotic cell membranes.[1] They are not only crucial structural components but also play vital roles in cell signaling and metabolism.[1] The dynamic synthesis and turnover of these phospholipids are essential for cellular homeostasis and are often altered in disease states, including cancer.[2]
This application note provides a detailed protocol for the metabolic labeling of choline-containing phospholipids in mammalian cells using N3-azidocholine (N3-Cho) analogs, such as 1-azidoethyl-choline (AECho). This technique utilizes the cell's natural biosynthetic machinery to incorporate the azido-choline analog into newly synthesized phospholipids.[1][3] The incorporated azide group serves as a bioorthogonal chemical handle, allowing for the specific and covalent attachment of reporter molecules, such as fluorophores or biotin, via "click chemistry".[2][4] This enables the visualization, identification, and quantification of newly synthesized choline phospholipids for various downstream applications.
Principle of the Method
The this compound metabolic labeling workflow is a two-step process:
-
Metabolic Incorporation: Mammalian cells are cultured in a medium supplemented with an N3-choline analog (e.g., AECho). The cells take up this analog and utilize it in the Kennedy pathway for the de novo synthesis of choline-containing phospholipids.[1][5] This results in the incorporation of an azide group into the polar head group of these lipids.
-
Bioorthogonal Ligation (Click Chemistry): The azide-labeled phospholipids are then detected by a highly specific and efficient bioorthogonal reaction with a probe containing a complementary functional group. Two main types of "click chemistry" reactions are commonly used:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to ligate the azide-labeled lipid to an alkyne-containing reporter molecule (e.g., a fluorescent dye or biotin).[2] This method is highly efficient but the copper catalyst can be toxic to living cells, making it more suitable for fixed-cell applications.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This "copper-free" click reaction utilizes a strained cyclooctyne (e.g., DBCO) conjugated to a reporter molecule. The inherent ring strain of the cyclooctyne allows it to react spontaneously with the azide group without the need for a toxic catalyst, making it ideal for live-cell imaging.[6][7]
-
Applications
-
Fluorescence Microscopy: Visualization of the subcellular localization and dynamics of newly synthesized choline phospholipids in fixed or live cells.[1][2]
-
Mass Spectrometry-based Lipidomics: Identification and quantification of newly synthesized phospholipid species.
-
Proteomics: Identification of choline phospholipid-binding proteins through affinity purification strategies (e.g., using a biotinylated probe).[8]
Data Presentation
Table 1: N3-Choline Analog Characteristics
| Choline Analog | Structure | Labeling Efficiency | Cytotoxicity | Notes |
| 1-Azidoethyl-choline (AECho) | N-(2-azidoethyl)-N,N-dimethylethan-1-aminium | Higher than APCho. Can label up to 20% of total PC in NIH-3T3 cells after overnight incubation with 500 µM AECho in media containing 30 µM choline.[1] | Generally well-tolerated by cells. No significant toxicity observed in NIH-3T3 cells after 24h incubation.[1] | Preferred analog due to higher incorporation efficiency.[1] |
| 1-Azidopropyl-choline (APCho) | N-(3-azidopropyl)-N,N-dimethylethan-1-aminium | Lower than AECho. | Well-tolerated by cells.[1] | A viable alternative to AECho. |
Table 2: Recommended Reagent Concentrations
| Reagent | Application | Recommended Concentration |
| N3-Azidocholine (AECho) | Metabolic Labeling | 100 - 500 µM |
| CuAAC (Fixed Cells) | ||
| Fluorescent Alkyne Probe | Fluorescence Microscopy | 10 - 20 µM |
| Copper(II) Sulfate (CuSO4) | Click Reaction Catalyst | 0.1 - 1 mM |
| Sodium Ascorbate | Reducing Agent | 1 - 5 mM |
| THPTA Ligand | Copper(I) Stabilizer | 0.5 - 1.25 mM (5:1 ratio with CuSO4)[3] |
| SPAAC (Live or Fixed Cells) | ||
| DBCO-Fluorophore | Fluorescence Microscopy | 20 - 50 µM |
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with N3-Azidocholine
-
Cell Seeding:
-
Seed mammalian cells of choice (e.g., HeLa, HEK293, NIH-3T3) onto appropriate culture vessels (e.g., glass-bottom dishes for microscopy or multi-well plates for biochemical assays).
-
Allow cells to adhere and reach 70-80% confluency.[9]
-
-
Preparation of N3-Azidocholine Stock Solution:
-
Prepare a 100 mM stock solution of 1-azidoethyl-choline (AECho) in sterile water or PBS.
-
Sterilize the stock solution by passing it through a 0.22 µm filter.
-
Store the stock solution at -20°C.
-
-
Metabolic Labeling:
-
Aspirate the old culture medium from the cells.
-
Add fresh, pre-warmed complete culture medium containing the desired final concentration of AECho (typically 100-500 µM).
-
Incubate the cells for 18-24 hours under normal growth conditions (e.g., 37°C, 5% CO2). The optimal incubation time may vary depending on the cell line and experimental goals.
-
Protocol 2: Visualization of Labeled Phospholipids by Fluorescence Microscopy
A. Staining of Fixed Cells using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Cell Fixation:
-
After metabolic labeling, gently wash the cells twice with pre-warmed PBS.
-
Fix the cells with 3.7% paraformaldehyde in PBS for 15 minutes at room temperature.[10]
-
Wash the cells three times with PBS.
-
-
Permeabilization (for intracellular targets):
-
Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.[6]
-
Wash the cells three times with PBS.
-
-
CuAAC "Click" Reaction:
-
Prepare a fresh "click" reaction cocktail. For a 1 mL reaction, mix the following in order:
-
PBS (to final volume)
-
Fluorescent alkyne probe (e.g., Alexa Fluor 488 Alkyne) to a final concentration of 10-20 µM.
-
Copper(II) Sulfate (CuSO4) to a final concentration of 1 mM.
-
THPTA ligand to a final concentration of 1.25 mM.[3]
-
Sodium Ascorbate to a final concentration of 5 mM (add last to initiate the reaction).[3]
-
-
Immediately add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.[11]
-
Wash the cells three times with PBS.
-
-
Counterstaining and Imaging:
-
(Optional) Counterstain the nuclei with DAPI or Hoechst stain.
-
Mount the coverslip with an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
-
B. Staining of Live or Fixed Cells using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
Cell Preparation:
-
For live-cell imaging, after metabolic labeling, wash the cells twice with pre-warmed complete culture medium.
-
For fixed-cell imaging, follow the fixation and permeabilization steps as described in Protocol 2A.
-
-
SPAAC "Click" Reaction:
-
Prepare a staining solution of a DBCO-functionalized fluorescent dye (e.g., DBCO-Cy5) at a final concentration of 20-50 µM in an appropriate buffer (e.g., complete medium for live cells, PBS for fixed cells).[12]
-
Add the staining solution to the cells and incubate for 30-60 minutes at 37°C (for live cells) or room temperature (for fixed cells), protected from light.
-
Wash the cells three times with the appropriate buffer.
-
-
Imaging:
-
For live-cell imaging, immediately proceed to microscopy.
-
For fixed cells, counterstain and mount as described in Protocol 2A before imaging.
-
Protocol 3: Analysis of Labeled Phospholipids by Mass Spectrometry
-
Cell Harvesting:
-
After metabolic labeling, place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Scrape the cells into a microcentrifuge tube with ice-cold PBS and pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Aspirate the supernatant and store the cell pellet at -80°C until lipid extraction.
-
-
Lipid Extraction (Folch Method):
-
Resuspend the cell pellet in a known volume of water.
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the cell suspension. A common ratio is to have a final solvent to aqueous sample ratio of 8:4:3 (chloroform:methanol:water).
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Resuspend the dried lipids in an appropriate solvent for mass spectrometry analysis (e.g., 1:1 isopropanol:methanol).
-
-
Mass Spectrometry Analysis:
-
Analyze the lipid extract by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use precursor ion scanning for the m/z of the phosphocholine head group (184.1 Da) to specifically detect choline-containing phospholipids.[3] For AECho-labeled lipids, the precursor ion scan would be for the m/z of the azidoethyl-phosphocholine head group.
-
Mandatory Visualizations
Choline Metabolism and this compound Incorporation
Caption: N3-Choline is incorporated into phospholipids via the Kennedy pathway.
Experimental Workflow for Fluorescence Microscopy
Caption: Workflow for this compound labeling and fluorescence microscopy.
Logical Workflow for Proteomics Analysis
Caption: Workflow for identifying choline phospholipid-interacting proteins.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Fluorescence Signal | Inefficient Metabolic Labeling: - Suboptimal this compound concentration. - Insufficient incubation time. - Cell line has low choline uptake/metabolism. | - Titrate this compound concentration (100-500 µM). - Increase incubation time (up to 48 hours). - Use a positive control cell line known to label well (e.g., NIH-3T3). |
| Inefficient Click Reaction: - Degraded reagents (especially sodium ascorbate). - Incorrect reagent concentrations. - Insufficient reaction time. | - Prepare fresh sodium ascorbate solution for each experiment. - Verify concentrations of all click chemistry reagents. - Increase incubation time for the click reaction (up to 2 hours). | |
| Imaging Issues: - Photobleaching. - Incorrect filter sets. - Low expression of target lipids. | - Use an anti-fade mounting medium. - Minimize exposure to excitation light.[6] - Ensure the correct filters for the chosen fluorophore are used. - Increase the concentration of this compound or the labeling time. | |
| High Background Fluorescence | Non-specific binding of the probe: - Probe concentration is too high. - Insufficient washing. | - Titrate the fluorescent probe concentration to find the optimal signal-to-noise ratio. - Increase the number and duration of wash steps after the click reaction. |
| Autofluorescence: - Some cell types or fixation methods can cause autofluorescence. | - Include an unlabeled control (no this compound) to assess the level of autofluorescence. - Use fluorophores in the far-red or near-infrared spectrum to minimize autofluorescence. | |
| Cell Death/Toxicity | Toxicity of this compound analog: - Concentration is too high. | - Perform a dose-response curve to determine the optimal non-toxic concentration for your cell line. - Reduce the incubation time. |
| Toxicity of CuAAC reagents: - Copper is cytotoxic. | - Ensure the use of a copper-chelating ligand like THPTA. - Thoroughly wash cells after the click reaction. - For live-cell imaging, use the copper-free SPAAC method.[6] |
References
- 1. spectralinvivo.com [spectralinvivo.com]
- 2. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Biosynthetic labeling and two-color imaging of phospholipids in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. liverpool.ac.uk [liverpool.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Ten simple rules for creating reusable pathway models for computational analysis and visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. biotium.com [biotium.com]
Application Notes and Protocols for N3-Cho Fluorescence Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
N3-Cho (azido-choline) is a powerful chemical tool for the fluorescent labeling and imaging of choline-containing phospholipids in living cells. As a bioorthogonal analog of choline, this compound is readily taken up by cells and incorporated into the biosynthetic pathway of phosphatidylcholine (PC), a major component of cellular membranes. The incorporated azide group serves as a chemical handle for covalent modification with a fluorescent probe via "click chemistry," a highly specific and efficient bioorthogonal reaction. This allows for the visualization of PC distribution and dynamics in real-time without the need for genetic encoding or antibody-based methods.
This document provides a detailed, step-by-step guide for performing this compound fluorescence imaging, from cell preparation to image acquisition and analysis. The protocols are designed to be adaptable to various cell types and experimental setups.
Principle of this compound Fluorescence Imaging
The this compound imaging workflow involves two key steps:
-
Metabolic Labeling: Cells are incubated with this compound, which is transported into the cell and utilized by the choline kinase and subsequent enzymes of the Kennedy pathway to synthesize azido-functionalized phosphatidylcholine (N3-PC). This process effectively tags cellular membranes with azide groups.
-
Click Chemistry Reaction: The azide-labeled cells are then treated with a fluorescent probe containing a strained alkyne, such as dibenzocyclooctyne (DBCO). The azide and DBCO undergo a rapid and highly specific strain-promoted azide-alkyne cycloaddition (SPAAC), a type of copper-free click chemistry. This reaction forms a stable covalent bond, attaching the fluorophore to the N3-PC and rendering the membranes fluorescent.
This two-step labeling strategy offers high specificity and biocompatibility, making it ideal for live-cell imaging applications.
Signaling Pathway and Experimental Workflow
The metabolic incorporation of this compound follows the well-established Kennedy pathway for phosphatidylcholine synthesis.
Caption: Metabolic incorporation of this compound via the Kennedy pathway.
The overall experimental workflow for this compound fluorescence imaging is depicted below.
Caption: Step-by-step experimental workflow for this compound imaging.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Catalog Number (Example) |
| This compound (Azido-choline chloride) | MedChemExpress | HY-151048 |
| DBCO-Fluorophore (e.g., DBCO-Cy5) | Jena Bioscience | CLK-1296-AZ |
| Cell Culture Medium (appropriate for your cell line) | Varies | Varies |
| Fetal Bovine Serum (FBS) | Varies | Varies |
| Penicillin-Streptomycin | Varies | Varies |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Varies | Varies |
| Dimethyl sulfoxide (DMSO) | Varies | Varies |
| Glass-bottom dishes or coverslips for imaging | Varies | Varies |
Protocol 1: Metabolic Labeling of Adherent Cells with this compound
-
Cell Seeding:
-
Seed cells onto glass-bottom dishes or coverslips at a density that will result in 50-70% confluency at the time of imaging.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in sterile water or PBS.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Store the stock solution at -20°C for long-term storage.
-
-
Metabolic Labeling:
-
Prepare fresh cell culture medium containing the desired final concentration of this compound. A starting concentration of 50-100 µM is recommended, but the optimal concentration may vary depending on the cell type.
-
Remove the old medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for 12-24 hours at 37°C with 5% CO₂. The optimal incubation time should be determined empirically.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
Preparation of DBCO-Fluorophore Stock Solution:
-
Prepare a 1-5 mM stock solution of the DBCO-conjugated fluorophore in DMSO.
-
Store the stock solution at -20°C, protected from light.
-
-
Washing after Metabolic Labeling:
-
Gently aspirate the this compound-containing medium.
-
Wash the cells twice with pre-warmed PBS to remove any unincorporated this compound.
-
-
Click Reaction:
-
Prepare a solution of the DBCO-fluorophore in fresh, pre-warmed cell culture medium or PBS. A final concentration of 5-20 µM is a good starting point.
-
Add the DBCO-fluorophore solution to the cells.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Final Washing:
-
Remove the DBCO-fluorophore solution.
-
Wash the cells three times with pre-warmed PBS to remove any unreacted probe.
-
Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells.
-
Fluorescence Imaging
Recommended Microscopy Settings
-
Microscope: An inverted epifluorescence or confocal microscope equipped for live-cell imaging is recommended.
-
Objective: Use a high numerical aperture (NA) objective (e.g., 40x or 63x oil immersion) for optimal resolution and light collection.
-
Excitation and Emission Filters: Use appropriate filter sets for the chosen fluorophore. For example, for Cy5, use an excitation filter around 630-650 nm and an emission filter around 660-710 nm.
-
Light Source: Use the lowest possible excitation light intensity to minimize phototoxicity and photobleaching.
-
Acquisition Settings: Adjust the exposure time or laser power to obtain a good signal-to-noise ratio without saturating the detector.
Data Presentation: Quantitative Parameters
The following table summarizes typical concentration ranges and incubation times for this compound fluorescence imaging. These values should be optimized for each specific cell line and experimental condition.
| Parameter | Recommended Range | Notes |
| Metabolic Labeling | ||
| This compound Concentration | 10 - 200 µM | Start with 50 µM and titrate for optimal signal-to-noise. |
| Incubation Time | 6 - 48 hours | 12-24 hours is often sufficient. |
| Click Chemistry (SPAAC) | ||
| DBCO-Fluorophore Concentration | 1 - 50 µM | Higher concentrations may increase background. |
| Incubation Time | 15 - 120 minutes | 30-60 minutes is typically adequate. |
| Imaging | ||
| Excitation Wavelength | Dependent on fluorophore | Match to the excitation maximum of the dye. |
| Emission Wavelength | Dependent on fluorophore | Match to the emission maximum of the dye. |
Image Analysis and Quantification
Fluorescence intensity can be quantified using various image analysis software packages such as ImageJ/Fiji or CellProfiler.
General Workflow for Quantification in ImageJ/Fiji:
-
Open the fluorescence image.
-
Use the freehand selection tool to draw a region of interest (ROI) around the cell or cellular compartment of interest.
-
Measure the mean fluorescence intensity within the ROI.
-
To correct for background fluorescence, select a background region with no cells and measure its mean intensity.
-
Corrected Total Cell Fluorescence (CTCF) = Integrated Density - (Area of selected cell X Mean fluorescence of background).
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or weak fluorescence signal | - Inefficient metabolic labeling. - Incomplete click reaction. - Low expression of choline transporters. - Photobleaching. | - Increase this compound concentration or incubation time. - Increase DBCO-fluorophore concentration or incubation time. - Use a different cell line. - Reduce excitation light intensity and exposure time. |
| High background fluorescence | - Incomplete washing. - Non-specific binding of the fluorescent probe. - Autofluorescence of cells or medium. | - Increase the number and duration of washing steps. - Decrease the concentration of the DBCO-fluorophore. - Use phenol red-free medium for imaging. - Acquire a control image of unlabeled cells to assess autofluorescence. |
| Phototoxicity/Cell Death | - Excessive exposure to excitation light. | - Use the lowest possible light intensity and exposure time. - Use a more photostable fluorophore. - Use a live-cell imaging chamber with temperature and CO₂ control. |
Conclusion
This compound fluorescence imaging is a versatile and powerful technique for studying the dynamics of choline phospholipids in living cells. By following the detailed protocols and guidelines presented in these application notes, researchers can successfully label and visualize cellular membranes with high specificity and minimal perturbation. The ability to track these fundamental cellular components in real-time will undoubtedly contribute to a deeper understanding of various biological processes in both health and disease.
Optimal Click Chemistry Reaction Conditions for N3-Cholesterol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry, a concept introduced by K.B. Sharpless, refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups.[1] Among these, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) have emerged as powerful tools for bioconjugation.[2][3] Azide-modified cholesterol (N3-Chol) is a valuable building block for the synthesis of novel cholesterol-based conjugates for applications in drug delivery, bioimaging, and the study of biological membranes. This document provides detailed application notes and protocols for performing click chemistry reactions with N3-Cholesterol.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of N3-Cholesterol
The CuAAC reaction is a highly efficient method for conjugating N3-Cholesterol with terminal alkynes. The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO4), and a reducing agent, most commonly sodium ascorbate.[4] The use of a copper-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is highly recommended to enhance reaction rates and protect sensitive biomolecules from oxidative damage.[5][6]
Experimental Protocol: CuAAC of N3-Cholesterol with an Alkyne-Modified Molecule
This protocol provides a general procedure for the CuAAC reaction between N3-Cholesterol and an alkyne-functionalized molecule. Optimization may be required for specific substrates.
Materials:
-
N3-Cholesterol (3β-Azidocholest-5-ene)
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium L-ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent: A mixture of tert-butanol and water (1:1 v/v) or other suitable solvent system (e.g., DMF, DMSO/water)
-
Nitrogen or Argon gas
-
Reaction vessel (e.g., round-bottom flask or vial)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM stock solution of CuSO4·5H2O in deionized water.
-
Prepare a 500 mM stock solution of THPTA in deionized water.
-
Prepare a 1 M stock solution of sodium L-ascorbate in deionized water. This solution should be freshly prepared before each use.
-
-
Reaction Setup:
-
In a reaction vessel, dissolve N3-Cholesterol (1 equivalent) and the alkyne-functionalized molecule (1-1.2 equivalents) in the chosen solvent system (e.g., t-BuOH/H2O).
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
-
Addition of Catalyst Components:
-
In a separate tube, prepare the catalyst premix by adding the CuSO4 stock solution to the THPTA stock solution to achieve a 1:5 molar ratio of Cu:THPTA. Vortex briefly.
-
Add the catalyst premix to the reaction mixture. The final concentration of CuSO4 can range from 0.05 to 0.25 mM.[6]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be approximately 5 mM.[6]
-
-
Reaction Incubation:
-
Seal the reaction vessel and stir the mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 1 to 24 hours depending on the reactivity of the substrates.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure cholesterol-triazole conjugate.
-
Quantitative Data for CuAAC Reactions
The following table summarizes typical reaction conditions for the CuAAC of cholesterol derivatives.
| Parameter | Condition | Reference |
| Reactants | N3-Cholesterol, Terminal Alkyne | [7] |
| Catalyst | CuSO4·5H2O (0.05 - 0.25 mM) | [6] |
| Reducing Agent | Sodium Ascorbate (5 mM) | [6] |
| Ligand | THPTA (5 equivalents to Cu) | [6] |
| Solvent | t-BuOH/H2O, DMF, DMSO/H2O | [7] |
| Temperature | Room Temperature | [1] |
| Reaction Time | 1 - 24 hours | [7] |
| Yield | Generally high (can exceed 90%) | [1] |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of N3-Cholesterol
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide.[2] This method is particularly advantageous for applications in living systems where the cytotoxicity of copper is a concern.[3]
Experimental Protocol: SPAAC of N3-Cholesterol with a DBCO-Functionalized Molecule
This protocol outlines a general procedure for the SPAAC reaction between N3-Cholesterol and a DBCO-containing molecule.
Materials:
-
N3-Cholesterol (3β-Azidocholest-5-ene)
-
DBCO-functionalized molecule of interest
-
Solvent: A solvent compatible with both reactants, such as DMSO, DMF, or a mixture with aqueous buffer.
-
Reaction vessel (e.g., microcentrifuge tube or vial)
Procedure:
-
Preparation of Reactant Solutions:
-
Dissolve N3-Cholesterol in the chosen solvent to a desired concentration (e.g., 10 mM).
-
Dissolve the DBCO-functionalized molecule in the same solvent.
-
-
Reaction Setup:
-
In the reaction vessel, combine the solution of N3-Cholesterol (1 equivalent) with the solution of the DBCO-functionalized molecule (1-1.5 equivalents).
-
-
Reaction Incubation:
-
Incubate the reaction mixture at room temperature or 37°C.
-
Reaction times can range from 1 to 17 hours, depending on the concentration and reactivity of the substrates.[2] Monitor the reaction progress by TLC or LC-MS.
-
-
Purification:
-
Upon completion, the product can be purified by standard chromatographic techniques such as column chromatography or preparative HPLC.
-
Quantitative Data for SPAAC Reactions
The following table summarizes typical reaction conditions for SPAAC reactions.
| Parameter | Condition | Reference |
| Reactants | N3-Cholesterol, DBCO- or BCN-alkyne | [2] |
| Catalyst | None (Copper-free) | [3] |
| Solvent | DMSO, DMF, Aqueous buffers | [2] |
| Temperature | Room Temperature to 37°C | |
| Reaction Time | 1 - 17 hours | [2] |
| Yield | Generally high |
Product Characterization
The successful formation of the cholesterol-triazole conjugate can be confirmed by various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the structure of the product. The formation of the triazole ring is evidenced by the appearance of a characteristic proton signal in the 1H NMR spectrum (typically around 7.5-8.0 ppm) and two new quaternary carbon signals in the 13C NMR spectrum.[8]
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to confirm the molecular weight of the desired product.[8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The disappearance of the characteristic azide peak (around 2100 cm-1) and the alkyne peak (if terminal, around 3300 cm-1) can indicate the completion of the reaction.[7]
Visualizing the Workflow
CuAAC Experimental Workflow
Caption: Workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of N3-Cholesterol.
SPAAC Experimental Workflow
Caption: Workflow for the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of N3-Cholesterol.
Logical Relationship: Choosing Between CuAAC and SPAAC
The choice between CuAAC and SPAAC depends on the specific application.
Caption: Decision framework for selecting between CuAAC and SPAAC for N3-Cholesterol conjugation.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. glenresearch.com [glenresearch.com]
- 3. Protocols [baseclick.eu]
- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 5. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Characterization of Cholesterol-Based Liquid Crystals Linked with Perfluorinated Alkyl Chains - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Membrane Dynamics: Applications of N3-Cho in Studying Membrane Trafficking
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Propargylcholine (N3-Cho), a choline analog bearing a bioorthogonal azide group, has emerged as a powerful chemical tool for the investigation of membrane trafficking and the dynamics of choline-containing phospholipids.[1][2][3] This metabolic label is readily incorporated into the cellular machinery responsible for phospholipid biosynthesis, primarily the Kennedy pathway, leading to the formation of azido-labeled phosphatidylcholine (PC), sphingomyelin (SM), and ether phospholipids.[4][5] The embedded azide moiety serves as a handle for "click chemistry" reactions, allowing for the covalent attachment of fluorescent probes or affinity tags.[6][7][8] This enables the visualization, tracking, and biochemical analysis of newly synthesized choline phospholipids within living cells, providing unprecedented insights into their subcellular localization, transport, and turnover.[2][3][9]
These application notes provide an overview of the key applications of this compound in membrane trafficking research and offer detailed protocols for its use in metabolic labeling and subsequent bioorthogonal ligation.
Principle of this compound Labeling and Detection
The core principle behind the use of this compound lies in its structural similarity to choline, allowing it to be recognized and processed by cellular enzymes. Once introduced to cells, this compound is transported across the plasma membrane and enters the Kennedy pathway for de novo phosphatidylcholine synthesis.
The Kennedy Pathway: Incorporation of this compound
The Kennedy pathway, also known as the CDP-choline pathway, is the primary route for phosphatidylcholine synthesis in mammalian cells.[5][10]
Caption: Metabolic incorporation of this compound via the Kennedy pathway.
This metabolic labeling strategy results in the integration of this compound into the headgroup of newly synthesized phospholipids, effectively tagging them for subsequent detection.
Bioorthogonal Detection via Click Chemistry
The azide group introduced via this compound is chemically inert within the cellular environment but reacts specifically and efficiently with alkyne- or cyclooctyne-containing probes in a bioorthogonal manner.[6][7] The most common reaction used in this context is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which does not require a cytotoxic copper catalyst and is therefore suitable for live-cell imaging.
References
- 1. Biosynthetic labeling and two-color imaging of phospholipids in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic labeling and direct imaging of choline phospholipids in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic labeling and direct imaging of choline phospholipids in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. salic.med.harvard.edu [salic.med.harvard.edu]
- 5. Phosphatidylcholine and the CDP-Choline Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biocompatible Chemistry: A Plug‐and‐Play Toolbox for Chemical Biology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic Labeling of Glycerophospholipids via Clickable Analogs Derivatized at the Lipid Headgroup - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphatidylcholine Biosynthesis during Neuronal Differentiation and Its Role in Cell Fate Determination - PMC [pmc.ncbi.nlm.nih.gov]
Visualizing Lipid Rafts in Live Cells Using N3-Cho: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lipid rafts are dynamic, nanoscale membrane microdomains enriched in cholesterol, sphingolipids, and specific proteins, playing a crucial role in cellular processes such as signal transduction.[1] Visualizing these structures in live cells is essential for understanding their function in health and disease. This document provides detailed application notes and protocols for the use of N3-Cho, an azido-modified choline analog, to visualize lipid rafts in live cells. This method utilizes metabolic labeling followed by a bioorthogonal click reaction to fluorescently tag choline-containing phospholipids, which are integral components of lipid rafts.[2] This technique offers a powerful tool for studying the organization, dynamics, and protein composition of lipid rafts in their native cellular environment.
Introduction
The study of lipid rafts has been challenging due to their small size and dynamic nature.[1] Traditional methods often involve harsh detergent extraction, which can introduce artifacts.[1] Live-cell imaging with fluorescent probes provides a non-invasive alternative. This compound is a choline analog containing an azide group. When introduced to cells, it is metabolized and incorporated into choline-containing phospholipids, such as phosphatidylcholine (PC) and sphingomyelin (SM), which are abundant in lipid rafts.[2][3] The incorporated azide group can then be specifically and covalently labeled with a fluorescent probe containing a terminal alkyne via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) "click" reaction. This approach allows for the direct visualization of lipid raft dynamics and organization in living cells.
Application Notes
Principle of the Method
The visualization of lipid rafts using this compound is a two-step process:
-
Metabolic Labeling: Live cells are incubated with this compound, which is taken up by the cells and incorporated into the biosynthetic pathway of choline-containing phospholipids. This results in the integration of azido-modified phospholipids into cellular membranes, including lipid rafts.
-
Click Chemistry Reaction: After metabolic labeling, the cells are treated with a fluorescently-labeled alkyne probe. In the presence of a copper(I) catalyst, the azide group on the incorporated phospholipids reacts with the alkyne group on the fluorescent probe, forming a stable triazole linkage. This covalent attachment allows for the visualization of the labeled phospholipids, and by extension the lipid rafts, using fluorescence microscopy.
Advantages of the this compound Labeling Method
-
Metabolic Labeling: Provides a way to label lipids endogenously, minimizing perturbations to membrane structure that can be caused by exogenous lipid analogs.
-
Bioorthogonal Reaction: The click chemistry reaction is highly specific and occurs under biocompatible conditions, with minimal side reactions with other cellular components.[4]
-
High Specificity: The azide-alkyne reaction provides a highly specific method for attaching a fluorescent probe to the lipid of interest.[4]
-
Versatility: A variety of alkyne-modified fluorescent dyes with different spectral properties can be used, allowing for multicolor imaging experiments.
Considerations for Experimental Design
-
Cell Type: The efficiency of this compound uptake and metabolism may vary between different cell types. Optimization of labeling conditions (concentration and incubation time) is recommended for each cell line.
-
Toxicity: High concentrations of this compound or the copper catalyst can be toxic to cells. It is crucial to determine the optimal, non-toxic concentrations for the specific cell type being studied.
-
Colocalization with Raft Markers: To confirm that this compound is labeling lipid rafts, colocalization studies with known lipid raft markers, such as the cholera toxin B subunit (CTxB) which binds to the ganglioside GM1, are recommended.[1]
Quantitative Data Summary
The following table summarizes typical quantitative parameters that can be obtained from analyzing images of lipid rafts labeled with this compound. These values are illustrative and will vary depending on the cell type, experimental conditions, and the specific signaling events being studied.
| Parameter | Typical Range | Method of Analysis | Reference |
| Lipid Raft Size | 20 - 200 nm | Super-resolution microscopy (e.g., STED, PALM/STORM) | [1] |
| Lipid Raft Dynamics | Diffusion coefficient: 0.1 - 1.0 µm²/s | Fluorescence Correlation Spectroscopy (FCS), Single-particle tracking | [1] |
| Protein Colocalization | Pearson's Correlation Coefficient: 0.5 - 0.9 | Confocal microscopy with colocalization analysis software | [2] |
| FRET Efficiency (with raft-associated protein) | 10 - 40% | Fluorescence Resonance Energy Transfer (FRET) Microscopy |
Experimental Protocols
Protocol 1: Metabolic Labeling of Live Cells with this compound
Materials:
-
This compound (Azido-choline)
-
Complete cell culture medium appropriate for the cell line
-
Mammalian cells of interest (e.g., HeLa, CHO, Jurkat)
-
Sterile culture plates or chambered coverslips
Procedure:
-
Cell Seeding: Seed cells onto sterile culture plates or chambered coverslips at a density that will result in 70-80% confluency at the time of labeling.
-
Preparation of this compound Stock Solution: Prepare a sterile stock solution of this compound in complete culture medium. A typical stock concentration is 10 mM.
-
Metabolic Labeling:
-
Remove the existing culture medium from the cells.
-
Add fresh complete culture medium containing the desired final concentration of this compound. A starting concentration of 100-500 µM is recommended, but should be optimized for each cell line.
-
Incubate the cells for 24-48 hours at 37°C in a humidified incubator with 5% CO2 to allow for metabolic incorporation of this compound into phospholipids.
-
Protocol 2: Click Chemistry Labeling and Imaging of this compound-Labeled Lipid Rafts
Materials:
-
This compound labeled cells (from Protocol 1)
-
Alkyne-fluorophore conjugate (e.g., Alexa Fluor 488 DIBO Alkyne)
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fixative (e.g., 4% paraformaldehyde in PBS) - Optional, for fixed-cell imaging
-
Mounting medium with DAPI
Procedure:
-
Preparation of Click Reaction Cocktail:
-
Prepare fresh stock solutions:
-
20 mM CuSO4 in water
-
100 mM THPTA in water
-
100 mM Sodium ascorbate in water
-
-
Immediately before use, prepare the click reaction cocktail in PBS. For a final volume of 1 mL, add the components in the following order, vortexing gently after each addition:
-
To 950 µL of PBS, add 10 µL of alkyne-fluorophore stock (e.g., 1 mM stock for a final concentration of 10 µM).
-
Add 10 µL of 20 mM CuSO4 stock (final concentration 200 µM).
-
Add 20 µL of 100 mM THPTA stock (final concentration 2 mM).
-
Add 10 µL of 100 mM sodium ascorbate stock (final concentration 1 mM).
-
-
Note: The final concentrations may need to be optimized to maximize signal and minimize toxicity.
-
-
Click Reaction:
-
Wash the this compound labeled cells twice with warm PBS.
-
Add the freshly prepared click reaction cocktail to the cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the click reaction cocktail and wash the cells three times with PBS.
-
-
Imaging (Live Cells):
-
Replace the PBS with fresh, pre-warmed culture medium or imaging buffer.
-
Image the cells immediately using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
-
Imaging (Fixed Cells - Optional):
-
After the final PBS wash, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium containing DAPI for nuclear counterstaining.
-
Image the cells using a fluorescence microscope.
-
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the experimental workflow and a representative signaling pathway that can be studied using this compound to visualize lipid rafts.
References
- 1. Lipid Rafts in Signalling, Diseases, and Infections: What Can Be Learned from Fluorescence Techniques? [mdpi.com]
- 2. A practical guide to evaluating colocalization in biological microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteomic Analysis of Lipid Rafts from RBL-2H3 Mast Cells [mdpi.com]
- 4. Unbiased quantitative proteomics of lipid rafts reveals high specificity for signaling factors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N3-Cho Labeling of Primary Neurons
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the metabolic labeling of choline-containing phospholipids in primary neurons using N3-Cho (azidocholine). This method allows for the visualization and analysis of newly synthesized phospholipids, offering insights into membrane dynamics, neuronal development, and the effects of pharmacological agents.
Introduction
Choline-containing phospholipids, such as phosphatidylcholine and sphingomyelin, are integral components of neuronal membranes, playing crucial roles in cellular structure, signaling, and membrane trafficking. The ability to specifically label and visualize newly synthesized pools of these lipids is essential for understanding their dynamic regulation in neuronal processes. The this compound labeling protocol utilizes a bioorthogonal chemical reporter strategy. Azidocholine, a choline analog containing an azide group, is metabolically incorporated into phospholipids. The azide handle then allows for covalent ligation to a variety of probes via "click chemistry," enabling fluorescence microscopy, and other downstream analyses.
Principle of the Method
The this compound labeling workflow consists of two main steps: metabolic labeling and bioorthogonal ligation (click chemistry).
-
Metabolic Labeling: Primary neurons are incubated with 1-azidoethyl-choline (AECho), an analog of choline. AECho is taken up by neurons and utilized by the endogenous enzymatic machinery for the synthesis of choline-containing phospholipids. This results in the incorporation of the azide moiety into newly synthesized phosphatidylcholine and sphingomyelin.
-
Click Chemistry Ligation: The azide group introduced into the phospholipids is a bioorthogonal handle, meaning it is chemically inert within the biological system but can react specifically with a complementary functional group. Two common click chemistry reactions are employed for detection:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves the use of a copper(I) catalyst to ligate the azide-labeled phospholipids to a terminal alkyne-containing probe (e.g., a fluorescent dye).
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction utilizes a strained cyclooctyne probe (e.g., DBCO-fluorophore) that reacts spontaneously with the azide. SPAAC is generally preferred for live-cell imaging due to the cytotoxicity of copper.
-
Data Presentation
The following tables summarize quantitative data on the incorporation of choline analogs into phospholipids in mammalian cells. While this data was generated in NIH-3T3 cells, it provides a valuable reference for expected incorporation rates.[1] Optimization for primary neurons is recommended.
Table 1: Incorporation of Propargylcholine (a choline analog) into Phospholipid Classes in NIH-3T3 Cells [1]
| Propargyl-Cho Concentration (µM) | % of Total PC Replaced | % of Total SM Replaced |
| 100 | 18% | 5% |
| 250 | 33% | 10% |
| 500 | 44% | 15% |
Data represents the percentage of choline replaced by propargylcholine after 24 hours of labeling.
Table 2: Effect of Propargylcholine Labeling on the Relative Abundance of Non-Choline Phospholipids in NIH-3T3 Cells [1]
| Propargyl-Cho Concentration (µM) | PE (% of total non-Cho phospholipids) |
| 0 | 53% |
| 100 | 53% |
| 250 | 55% |
| 500 | 51% |
PE: Phosphatidylethanolamine. This data suggests that metabolic labeling with choline analogs does not significantly alter the overall composition of other major phospholipid classes.
Experimental Protocols
Protocol 1: Culturing Primary Hippocampal or Cortical Neurons
This protocol describes the basic steps for establishing primary neuronal cultures from embryonic rodents.
Materials:
-
Embryonic day 18 (E18) rat or mouse embryos
-
Dissection medium (e.g., Hibernate-E)
-
Papain or Trypsin solution
-
DNase I
-
Plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin)
-
Poly-D-lysine or Poly-L-lysine coated coverslips or plates
-
Cell culture incubator (37°C, 5% CO2)
Procedure:
-
Prepare sterile, poly-lysine coated culture vessels.
-
Dissect hippocampi or cortices from E18 embryos in ice-cold dissection medium.
-
Mince the tissue and transfer to a tube containing the dissociation enzyme (e.g., papain or trypsin) and DNase I.
-
Incubate at 37°C for 15-30 minutes with gentle agitation.
-
Stop the enzymatic digestion by adding a serum-containing medium or a specific inhibitor.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Determine cell density and viability using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at the desired density onto the prepared culture vessels in pre-warmed plating medium.
-
Culture the neurons at 37°C in a 5% CO2 incubator. Change half of the medium every 3-4 days.
Protocol 2: this compound Metabolic Labeling of Primary Neurons
Materials:
-
Primary neuron cultures (e.g., DIV 7-14)
-
1-azidoethyl-choline (AECho) stock solution (e.g., 100 mM in sterile water or PBS)
-
Complete neuronal culture medium
Procedure:
-
Prepare the labeling medium by diluting the AECho stock solution into pre-warmed complete neuronal culture medium to the desired final concentration. A starting concentration of 100-250 µM is recommended, but should be optimized for your specific neuronal culture and experimental goals.
-
Remove the existing culture medium from the primary neurons and replace it with the labeling medium.
-
Incubate the neurons for 12-24 hours at 37°C in a 5% CO2 incubator. The optimal incubation time may vary and should be determined empirically.
-
After the labeling period, proceed to the fixation and click chemistry steps.
Note on Toxicity: While AECho has been shown to be well-tolerated in some cell lines, all metabolic labeling reagents have the potential to induce cellular stress or toxicity, especially in sensitive primary neuron cultures.[2] It is crucial to perform control experiments to assess the health and morphology of the neurons during and after labeling. Consider testing a range of AECho concentrations and incubation times to find the optimal balance between labeling efficiency and cell viability.
Protocol 3: Fixation, Permeabilization, and Click Chemistry (CuAAC)
Materials:
-
This compound labeled primary neurons on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.2% Triton X-100 in PBS
-
Click reaction cocktail:
-
Alkyne-fluorophore (e.g., Alexa Fluor 488 Alkyne)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper ligand
-
-
Hoechst or DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Fixation: Gently wash the labeled neurons twice with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the fixed cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Click Reaction: Prepare the click reaction cocktail immediately before use. A typical cocktail for a small volume (e.g., 200 µL) would be:
-
PBS
-
Alkyne-fluorophore (final concentration 1-10 µM)
-
TBTA (final concentration 100 µM)
-
CuSO4 (final concentration 1 mM)
-
Sodium ascorbate (final concentration 10 mM, freshly prepared)
-
Note: Add the reagents in the order listed, and add the sodium ascorbate last to initiate the reaction.
-
-
Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Counterstaining: Incubate the cells with Hoechst or DAPI solution for 5-10 minutes to stain the nuclei.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the labeled phospholipids using a fluorescence microscope.
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Workflow of this compound labeling in primary neurons.
Kennedy Pathway for Phosphatidylcholine Synthesis
Caption: The Kennedy pathway for phosphatidylcholine synthesis.
References
Application Notes and Protocols for Pulse-Chase Experiments with N3-Cholesterol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting pulse-chase experiments using N3-Cholesterol (N3-Cho), a clickable cholesterol analog, to study the dynamics of cholesterol metabolism and trafficking within cells.
Introduction
Cholesterol is an essential lipid in mammalian cells, playing a crucial role in membrane structure and as a precursor for steroid hormones and bile acids. Dysregulation of cholesterol homeostasis is implicated in numerous diseases. Pulse-chase analysis using N3-Cholesterol, an alkyne-modified cholesterol analog, allows for the temporal tracking of cholesterol movement and conversion within the cell. This is achieved by introducing the labeled cholesterol for a short period (the "pulse") and then replacing it with unlabeled cholesterol for various time points (the "chase"). The alkyne tag on this compound enables its detection via a highly specific and sensitive copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction.[1][2] This method offers a non-radioactive alternative to traditional techniques for studying cholesterol dynamics.[1]
Principle of the Experiment
The pulse-chase experiment with this compound involves three main stages:
-
Pulse: Cells are incubated with media containing N3-Cholesterol for a defined period, allowing the labeled cholesterol to be taken up and incorporated into cellular membranes and metabolic pathways.
-
Chase: The N3-Cholesterol-containing medium is replaced with a medium containing an excess of unlabeled cholesterol. This "chases" the labeled cholesterol through its metabolic fate over time.
-
Detection: At different chase time points, cells are fixed, and the incorporated N3-Cholesterol is detected by a click reaction with an azide-functionalized reporter molecule (e.g., a fluorescent dye or biotin).[1][3] The localization and quantity of the labeled cholesterol can then be analyzed using techniques such as fluorescence microscopy or mass spectrometry.[1][4]
Experimental Protocols
Materials and Reagents
-
N3-Cholesterol (Alkyne Cholesterol)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS), delipidated
-
Unlabeled Cholesterol
-
Phosphate-Buffered Saline (PBS)
-
Formalin solution (3.7%)
-
Ammonium acetate (155 mM)
-
HEPES buffer (0.1 M, pH 7.4)
-
Azide-reporter probe (e.g., Azide-PEG-Biotin, fluorescent azide)
-
Copper(I) catalyst (e.g., [acetonitrile]4CuBF4)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Copper chelator (e.g., TBTA)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Fluorescently labeled streptavidin (if using biotinylated azide)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
Cell Culture and Labeling
-
Cell Seeding: Seed cells on appropriate culture vessels (e.g., glass-bottom dishes for microscopy) and grow to the desired confluency (typically 70-80%).
-
Serum Starvation (Optional): To enhance the uptake of exogenous cholesterol, cells can be pre-incubated in a medium containing delipidated FBS for 16-24 hours prior to the experiment.[1]
-
Pulse:
-
Chase:
-
Prepare the chase medium by adding an excess of unlabeled cholesterol to the cell culture medium.
-
At the end of the pulse period, remove the pulse medium and wash the cells twice with warm PBS to remove any unincorporated N3-Cholesterol.
-
Add the chase medium to the cells and incubate for various time points (e.g., 0, 2, 4, 8, 24 hours).[3]
-
Fixation and Click Chemistry Reaction
-
Fixation: At each chase time point, wash the cells with PBS and fix with 3.7% formalin in 0.1 M HEPES buffer (pH 7.4) for at least 15 minutes at room temperature.[1]
-
Quenching and Washing: Wash the cells once with 155 mM ammonium acetate and twice with the HEPES buffer.[1]
-
Permeabilization: If detecting intracellular cholesterol, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Click Reaction:
-
Prepare the click reaction cocktail. A typical cocktail includes:
-
Add the click reaction cocktail to the fixed and permeabilized cells.
-
Incubate at 43°C for 30 minutes with gentle agitation.[1]
-
-
Washing: Wash the cells three times with PBS.
Staining and Imaging
-
Blocking: If using a biotinylated azide, block the cells with 1% BSA in PBS for 30 minutes.
-
Secondary Staining: Incubate with a fluorescently labeled streptavidin conjugate for 1 hour at room temperature.
-
Nuclear Staining: Stain the cell nuclei with DAPI for 5 minutes.
-
Imaging: Wash the cells with PBS and image using a fluorescence microscope. Acquire images using appropriate filter sets for the chosen fluorophore and DAPI.
Data Presentation
The quantitative data from a pulse-chase experiment can be summarized to show the change in the amount or localization of N3-Cholesterol over time. For example, the esterification of N3-Cholesterol can be quantified.
| Chase Time (hours) | Free N3-Cholesterol (%) | Esterified N3-Cholesterol (%) |
| 0 | 100 | 0 |
| 2 | 85 | 15 |
| 4 | 70 | 30 |
| 8 | 45 | 55 |
| 24 | 32 | 68 |
Table 1: Representative data showing the percentage of free and esterified N3-Cholesterol at different chase times. After a 1-hour pulse, cells were chased for up to 24 hours. The relative amounts of free and esterified alkyne cholesterol were determined.[3]
Visualizations
Experimental Workflow
Caption: Experimental workflow for a pulse-chase experiment using N3-Cholesterol.
Cholesterol Metabolism and Trafficking Pathway
Caption: Simplified pathway of N3-Cholesterol metabolism and trafficking within a cell.
References
Application Note: Analysis of N3-Cho Labeled Lipids by Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction Metabolic labeling of lipids using bioorthogonal reporters has become a powerful tool for investigating lipid metabolism, trafficking, and interactions. This application note describes a method for the sample preparation of lipids metabolically labeled with azido-choline (N3-Cho) for subsequent analysis by mass spectrometry (MS). By incorporating this compound into choline-containing phospholipids like phosphatidylcholine (PC) and sphingomyelin (SM), researchers can selectively tag and analyze these lipid classes. The azide group serves as a bioorthogonal handle for covalent modification via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry".[1] This technique allows for the attachment of a reporter tag specifically designed to enhance mass spectrometric detection, offering significant improvements in sensitivity and specificity.[2]
Principle The workflow involves three main stages:
-
Metabolic Labeling: Cells are cultured in a medium containing N3-Choline. Cellular enzymes incorporate this analog into the headgroups of choline-containing phospholipids, primarily PC and SM.
-
Lipid Extraction and Click Chemistry: Total lipids are extracted from the labeled cells. The azide-modified lipids are then reacted with an alkyne-containing reporter molecule via CuAAC. For mass spectrometry applications, a reporter tag with a permanent positive charge is used to improve ionization efficiency and introduce a predictable fragmentation pattern for identification.
-
Mass Spectrometry Analysis: The "clicked," or tagged, lipids are purified and analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The reporter tag significantly increases the sensitivity of detection, often by 5 to 50-fold, and allows for the specific identification of newly synthesized lipids.[2]
Experimental Protocols
Protocol 1: Metabolic Labeling of Cells with N3-Choline
This protocol describes the metabolic incorporation of N3-Choline into cultured mammalian cells.
Materials:
-
Mammalian cell line of interest (e.g., Huh7, CHO, HEK293)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free
-
Trypsin-EDTA solution
-
N3-Choline (Azido-choline) stock solution (e.g., 100 mM in sterile water)
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells in culture plates or flasks and grow them to the desired confluency (typically 70-80%) in a standard cell culture incubator (37°C, 5% CO₂).[3] A minimum of 1x10⁶ cells is recommended for sufficient lipid yield for MS analysis.[4]
-
Preparation of Labeling Medium: Prepare fresh cell culture medium containing the desired final concentration of N3-Choline. The optimal concentration should be determined empirically for each cell line but typically ranges from 50 µM to 200 µM.
-
Labeling: Remove the standard culture medium from the cells, wash once with pre-warmed PBS, and replace it with the N3-Choline labeling medium.
-
Incubation: Incubate the cells for a period ranging from 4 to 24 hours, depending on the metabolic rate of the cell line and the experimental goals.
-
Cell Harvest: After incubation, remove the labeling medium and wash the cells twice with ice-cold PBS to stop the labeling process and remove any residual N3-Choline.[4]
-
Cell Pellet Collection: Detach adherent cells using trypsin-EDTA, neutralize with complete medium, and transfer the cell suspension to a conical tube. Centrifuge at 500 x g for 5 minutes at 4°C to pellet the cells.
-
Final Wash: Discard the supernatant and wash the cell pellet once more with ice-cold PBS. After a final centrifugation, remove all supernatant. The cell pellet can be used immediately for lipid extraction or stored at -80°C.[4]
Protocol 2: Total Lipid Extraction
This protocol uses a modified Bligh & Dyer method to extract total lipids from the cell pellet.[5]
Materials:
-
Labeled cell pellet (from Protocol 1)
-
Methanol (LC-MS grade)
-
Chloroform (LC-MS grade)
-
Ultrapure Water (LC-MS grade)
-
Internal Standards (IS): A mixture of commercially available deuterated or odd-chain lipids not present in the sample (e.g., PC(12:0/13:0)).
-
Butylated hydroxytoluene (BHT) solution (10 mg/mL in methanol) to prevent lipid oxidation.[6]
-
Glass vials with Teflon-lined caps
-
Handheld homogenizer or sonicator
Procedure:
-
Homogenization: Resuspend the cell pellet (from ~1-5 x 10⁶ cells) on ice in 200 µL of ice-cold water. Add internal standards for quantification at this stage to account for extraction efficiency.[5]
-
Solvent Addition: Add 750 µL of a Chloroform:Methanol (1:2, v/v) mixture containing 0.01% BHT. Vortex vigorously for 1 minute.
-
Phase Separation: Add 250 µL of chloroform, vortex for 30 seconds, then add 250 µL of water and vortex again for 30 seconds.
-
Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to separate the phases. Three layers will be visible: an upper aqueous/methanol layer, a middle protein disk, and a lower organic (chloroform) layer containing the lipids.[6]
-
Lipid Collection: Carefully collect the lower organic phase using a glass Pasteur pipette, avoiding the protein interface, and transfer it to a new clean glass vial.
-
Re-extraction (Optional): To improve yield, add 500 µL of chloroform to the remaining aqueous phase, vortex, centrifuge again, and pool the second organic layer with the first.
-
Drying: Dry the collected organic phase under a gentle stream of nitrogen gas or using a vacuum concentrator (e.g., SpeedVac) with no heat.[6] The dried lipid film can be stored under argon or nitrogen at -80°C until the click reaction.
Protocol 3: Click Chemistry Reaction (CuAAC)
This protocol attaches an alkyne-reporter tag to the azide-labeled lipids for enhanced MS detection.
Materials:
-
Dried lipid extract (from Protocol 2)
-
Alkyne-reporter for MS (e.g., a commercially available tag with a quaternary ammonium group for positive charge)
-
Tris(benzyltriazolylmethyl)amine (TBTA) ligand
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Solvent: e.g., Methanol or a Chloroform:Methanol mixture (2:1, v/v)
Procedure:
-
Reagent Preparation: Prepare fresh stock solutions immediately before use:
-
Alkyne-reporter: 10 mM in DMSO or appropriate solvent.
-
CuSO₄: 50 mM in ultrapure water.
-
Sodium Ascorbate: 500 mM in ultrapure water.
-
TBTA: 10 mM in DMSO or t-butanol/DMSO (4:1).
-
-
Lipid Resuspension: Resuspend the dried lipid extract in 100 µL of the reaction solvent (e.g., Methanol).
-
Reaction Mixture Assembly: In order, add the following reagents to the resuspended lipids. Vortex gently after each addition.
-
10 µL of Alkyne-reporter stock (1 mM final concentration).
-
5 µL of TBTA stock (0.5 mM final concentration).
-
10 µL of CuSO₄ stock (5 mM final concentration).
-
10 µL of Sodium Ascorbate stock (50 mM final concentration).
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Reaction Quenching: Stop the reaction by proceeding directly to sample cleanup.
Protocol 4: Sample Preparation for Mass Spectrometry
This protocol purifies the clicked lipids from excess reaction components using solid-phase extraction (SPE).
Materials:
-
Click reaction mixture (from Protocol 3)
-
SPE Cartridge (e.g., C18, 100 mg)
-
Methanol, Chloroform, Water (LC-MS grade)
-
Isopropanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
Procedure:
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with 3 mL of methanol, followed by 3 mL of ultrapure water. Do not let the cartridge run dry.
-
Sample Loading: Dilute the click reaction mixture with 1 mL of water and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water to remove salts and other water-soluble impurities.
-
Elution: Elute the tagged lipids from the cartridge with 2 mL of methanol, followed by 2 mL of chloroform. Collect the eluate in a clean glass vial.
-
Final Drying: Dry the collected eluate under a gentle stream of nitrogen or in a vacuum concentrator.
-
Reconstitution: Reconstitute the final dried lipid sample in a volume (e.g., 100-200 µL) of a solvent suitable for LC-MS analysis, such as Acetonitrile:Isopropanol:Water (65:30:5, v/v/v) or another mobile phase-like mixture.[7] Transfer to an autosampler vial for analysis.
Data Presentation
Table 1: Recommended Reagent Concentrations for Protocols
| Protocol Stage | Reagent | Stock Concentration | Final Concentration |
|---|---|---|---|
| Cell Labeling | N3-Choline | 100 mM | 50 - 200 µM |
| Lipid Extraction | BHT | 10 mg/mL | 0.01% (w/v) |
| Click Reaction | Alkyne-Reporter | 10 mM | 1 mM |
| TBTA | 10 mM | 0.5 mM | |
| CuSO₄ | 50 mM | 5 mM |
| | Sodium Ascorbate | 500 mM | 50 mM |
Table 2: Example LC-MS/MS Parameters for Labeled Lipid Analysis
| Parameter | Setting |
|---|---|
| LC Column | C18 Reversed-Phase (e.g., 1.8 µm particle size) |
| Mobile Phase A | Acetonitrile/Water (60:40) with 10 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile/Isopropanol (10:90) with 10 mM Ammonium Formate |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | 90-minute gradient from 30% to 100% Mobile Phase B[7] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Scan Type | Data-Dependent Acquisition (DDA) or Data-Independent (DIA) |
| MS1 Resolution | > 60,000 |
| MS2 Fragmentation | Higher-energy C-trap dissociation (HCD) |
| Detection | Precursor ion scanning or neutral loss scanning for reporter-specific fragments[8] |
Visualizations
References
- 1. Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 2. limes-institut-bonn.de [limes-institut-bonn.de]
- 3. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipidomic analysis of tissue culture cells, tissues, and purified organelles [protocols.io]
- 5. Recommendations for good practice in MS-based lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics [creative-proteomics.com]
- 7. rsc.org [rsc.org]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
In Vivo Metabolic Labeling with Azidocholine (N3-Cho) in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In vivo metabolic labeling with azido-analogs of essential nutrients offers a powerful strategy to study the dynamics of biomolecule synthesis and function within a whole organism. N-azidoethylcholine (N3-Cho), a synthetic analog of choline, can be metabolically incorporated into choline-containing phospholipids, the most abundant phospholipids in cellular membranes.[1][2] This approach, coupled with bioorthogonal click chemistry, enables the visualization and proteomic analysis of newly synthesized phospholipids and associated proteins in various tissues.[3][4][5] These application notes provide detailed protocols for in vivo metabolic labeling with this compound in mouse models, along with methods for subsequent detection and analysis.
Applications
-
Studying Phospholipid Dynamics: Track the synthesis, trafficking, and turnover of choline-containing phospholipids in different tissues under various physiological or pathological conditions.[2][3]
-
Identifying Protein-Lipid Interactions: Capture and identify proteins that interact with newly synthesized choline phospholipids, providing insights into cellular signaling and membrane protein complexes.
-
Drug Development and Discovery: Evaluate the effect of therapeutic agents on phospholipid metabolism and related cellular processes in a whole-animal context.
-
Disease Modeling: Investigate alterations in phospholipid metabolism in animal models of diseases such as cancer, neurodegenerative disorders, and metabolic syndromes.
Signaling Pathway and Experimental Workflow
The metabolic labeling process begins with the administration of an azidocholine analog, such as 1-azidoethyl-choline (AECho), to the animal model.[2] The analog is taken up by cells and incorporated into the choline biosynthesis pathway, leading to the formation of azido-functionalized phosphatidylcholine (PC), sphingomyelin (SM), and other choline-containing phospholipids.[2] These labeled lipids can then be detected using click chemistry, where the azide group reacts with a fluorescent probe or a biotin tag conjugated to an alkyne or a cyclooctyne.
References
- 1. pnas.org [pnas.org]
- 2. salic.med.harvard.edu [salic.med.harvard.edu]
- 3. Metabolic labeling and direct imaging of choline phospholipids in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Metabolic labeling and direct imaging of choline phospholipids in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low signal in N3-Cho labeling experiments
Welcome to the technical support center for N3-Cho (azidocholine) labeling experiments. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low signal intensity, encountered during the metabolic labeling of choline-containing macromolecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound, or azidocholine, is a chemical analog of choline, an essential nutrient for building cell membranes.[1][2][3] this compound contains a small, bioorthogonal azide (-N3) group.[4] When introduced to cells, this compound is taken up and incorporated into choline-containing phospholipids, such as phosphatidylcholine and sphingomyelin, through the cell's natural metabolic pathways.[2][5] This process effectively tags these lipids with an azide group. The azide tag can then be detected using "click chemistry," a highly specific and efficient reaction, to attach a fluorescent probe or a biotin tag for visualization and analysis.[3][6]
Q2: What are the primary applications of this compound labeling?
A2: this compound labeling is a powerful technique for visualizing and studying the dynamics of choline-containing phospholipids in living cells and organisms.[3][7] Key applications include:
-
Imaging Phospholipid Trafficking: Visualizing the localization and movement of newly synthesized phospholipids within cellular membranes and organelles.[1][8]
-
Monitoring Membrane Dynamics: Studying the synthesis and turnover of phospholipids in response to various physiological or pathological conditions.[5]
-
Two-Color Labeling: In combination with other labeling techniques, such as using propargyl-choline, it allows for dual-color imaging to track different lipid populations simultaneously.[1][8]
Q3: What are the key steps in an this compound labeling experiment?
A3: A typical this compound labeling experiment involves three main stages:
-
Metabolic Labeling: Incubating cells or organisms with this compound to allow for its incorporation into phospholipids.
-
Cell Fixation and Permeabilization: Preparing the cells for the subsequent detection step.
-
Click Chemistry Detection: Reacting the incorporated azide group with a fluorescent alkyne or a strained cyclooctyne probe for visualization.[6]
Troubleshooting Guide: Low Signal Intensity
Low fluorescence signal is a common issue in this compound labeling experiments. The following guide provides a systematic approach to identifying and resolving the root causes of this problem.
Part 1: Issues Related to Metabolic Labeling
Question: I am observing a weak or no fluorescent signal after the entire procedure. What could be wrong with the initial labeling step?
Answer: A low signal often originates from inefficient incorporation of this compound into the cellular lipids. Several factors can contribute to this:
-
Suboptimal this compound Concentration and Incubation Time: The concentration of this compound and the duration of incubation are critical for achieving sufficient labeling.[9]
-
Solution: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental setup. Start with a concentration range of 25-100 µM and incubation times from 4 to 24 hours.[1]
-
-
Cell Health and Proliferation: The metabolic activity of the cells directly impacts the uptake and incorporation of this compound. Unhealthy or slow-growing cells will exhibit lower labeling efficiency.[10]
-
Solution: Ensure that your cells are healthy and in the exponential growth phase during labeling. Monitor cell viability using a standard assay like Trypan Blue exclusion.
-
-
Competition with Choline in Media: The presence of natural choline in the cell culture media can compete with this compound for uptake and incorporation, thereby reducing the labeling efficiency.[1]
-
Solution: For maximal labeling, consider using a choline-free medium during the this compound incubation period. However, be mindful of potential effects on cell health during prolonged incubation in nutrient-deprived media.
-
-
This compound Cytotoxicity: High concentrations of this compound or prolonged exposure may be toxic to some cell lines, leading to reduced metabolic activity and poor labeling.[11]
-
This compound Stability: Degradation of this compound in the culture medium over time can lead to a lower effective concentration for labeling.[14]
-
Solution: Prepare fresh this compound solutions for each experiment. If long incubation times are necessary, consider replenishing the medium with fresh this compound.
-
Quantitative Data Summary: this compound Labeling Conditions
| Parameter | Recommended Starting Range | Key Considerations |
| This compound Concentration | 25 - 100 µM | Perform a dose-response to find the optimal concentration for your cell line.[1] |
| Incubation Time | 4 - 24 hours | Optimize based on cell doubling time and experimental goals.[9] |
| Cell Density | 50 - 80% confluency | Ensure cells are in an active metabolic state. |
| Culture Medium | Choline-free medium (optional) | Can increase labeling efficiency but may impact cell health.[1] |
Part 2: Issues Related to Click Chemistry Detection
Question: I have confirmed efficient this compound incorporation, but my fluorescence signal is still low. What could be wrong with the click chemistry step?
Answer: Inefficient click chemistry reaction is another major cause of low signal. The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a common method for this step.
-
Inefficient Copper(I) Catalyst: The CuAAC reaction requires a Cu(I) catalyst, which can be easily oxidized to the inactive Cu(II) state.[6]
-
Solution: Always use a freshly prepared solution of a reducing agent, such as sodium ascorbate, to maintain the copper in its active Cu(I) state.[11]
-
-
Suboptimal Reagent Concentrations: The concentrations of the copper catalyst, ligand, and fluorescent alkyne probe are critical for an efficient reaction.
-
Solution: Titrate the concentrations of CuSO4, a copper-chelating ligand (like THPTA or BTTAA), and the fluorescent alkyne probe to find the optimal ratio.[11]
-
-
Quenching of Fluorescent Signal: The copper catalyst can sometimes quench the fluorescence of the reporter dye.[2]
-
Solution: After the click reaction, thoroughly wash the cells to remove any residual copper. The use of copper-chelating ligands can also help to minimize this effect.[3]
-
-
Inaccessibility of the Azide Tag: The azide group incorporated into the lipid bilayer may be sterically hindered, preventing the click reaction from occurring efficiently.[3]
-
Solution: Ensure proper cell permeabilization (e.g., with Triton X-100 or saponin) to allow the click chemistry reagents to access the intracellular membranes.[1]
-
Quantitative Data Summary: CuAAC Reaction Components
| Reagent | Recommended Concentration | Purpose |
| Fluorescent Alkyne Probe | 1 - 10 µM | Reporter molecule for detection. |
| Copper (II) Sulfate (CuSO4) | 50 - 200 µM | Source of the copper catalyst.[3] |
| Copper-chelating Ligand (e.g., THPTA) | 250 - 1000 µM | Protects the catalyst and enhances reaction efficiency.[11] |
| Reducing Agent (e.g., Sodium Ascorbate) | 1 - 5 mM | Reduces Cu(II) to the active Cu(I) state.[11] |
Experimental Protocols
Protocol 1: this compound Metabolic Labeling
-
Cell Seeding: Plate cells on a suitable culture vessel (e.g., glass-bottom dish for microscopy) and allow them to adhere and reach 50-70% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).
-
Labeling: Remove the culture medium and replace it with fresh medium containing the desired concentration of this compound (e.g., 50 µM).
-
Incubation: Incubate the cells for the desired period (e.g., 18 hours) at 37°C in a CO2 incubator.
-
Washing: After incubation, gently wash the cells three times with PBS to remove any unincorporated this compound.
Protocol 2: CuAAC Click Chemistry Detection
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash the cells twice with PBS.
-
Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use by mixing the fluorescent alkyne probe, CuSO4, ligand, and sodium ascorbate in PBS.
-
Click Reaction: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Imaging: The cells are now ready for imaging using a fluorescence microscope.
Protocol 3: this compound Cytotoxicity Assay (Calcein AM)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to over-confluence at the end of the experiment.
-
This compound Treatment: Treat the cells with a range of this compound concentrations for the desired incubation time. Include untreated cells as a control.
-
Calcein AM Staining: Prepare a working solution of Calcein AM.[15] Remove the culture medium and add the Calcein AM solution to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes.[13]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at an excitation/emission of ~490/525 nm.[13]
-
Data Analysis: Calculate cell viability as the percentage of fluorescence in treated cells relative to untreated control cells.
Visualizations
Caption: Metabolic pathway of this compound incorporation into phospholipids.
Caption: General experimental workflow for this compound labeling.
Caption: Troubleshooting decision tree for low signal in this compound labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. biotium.com [biotium.com]
- 8. Biosynthetic labeling and two-color imaging of phospholipids in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nanocomposix.com [nanocomposix.com]
- 10. researchgate.net [researchgate.net]
- 11. interchim.fr [interchim.fr]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]
- 14. Recombinant therapeutic proteins degradation and overcoming strategies in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxicity Assay - Calcein AM [protocols.io]
how to reduce background fluorescence in N3-Cho imaging
Welcome to the technical support center for N3-Cho imaging. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and optimize their experiments to achieve high-quality imaging results with minimal background fluorescence.
Frequently Asked Questions (FAQs)
Q1: What is this compound imaging and how does it work?
A1: this compound imaging is a metabolic labeling technique used to visualize choline-containing phospholipids in cells and tissues. It involves introducing an azido-modified choline analog (this compound) to the biological system. This analog is incorporated into phospholipids through the cell's natural metabolic pathways. The incorporated azide group then serves as a "handle" for covalent attachment of a fluorescent probe via a highly specific and efficient bioorthogonal reaction known as "click chemistry." This allows for the visualization of newly synthesized choline phospholipids.
Q2: What are the primary sources of high background fluorescence in this compound imaging?
A2: High background fluorescence in this compound imaging can obscure the specific signal and compromise the quality of your results. The most common sources include:
-
Non-specific binding of the fluorescent probe: The fluorescently-labeled azide or alkyne can bind to cellular components other than the metabolically incorporated this compound.[1][2][3]
-
Cellular autofluorescence: Many cells and tissues naturally fluoresce due to endogenous molecules like NADH, riboflavin, and collagen.[4][5][6]
-
Inefficient washing: Residual, unbound fluorescent probe that is not thoroughly washed away will contribute to a diffuse background signal.[1][3][7]
-
Suboptimal click reaction conditions: Inefficient catalysis or incorrect reagent concentrations can lead to side reactions or incomplete labeling, potentially increasing background.[7][8]
-
Fixation-induced autofluorescence: Aldehyde fixatives, such as formaldehyde and glutaraldehyde, can react with cellular amines to create fluorescent products.[5][9]
Troubleshooting Guide: Reducing Background Fluorescence
This guide provides a systematic approach to identifying and mitigating common causes of high background fluorescence.
| Problem | Potential Cause | Recommended Solution |
| High, diffuse background across the entire image | Inefficient removal of unbound fluorescent probe. | Increase the number and duration of wash steps after the click chemistry reaction. Add a non-ionic detergent (e.g., 0.1% Tween® 20 or Triton™ X-100) to the wash buffer to help remove non-specifically bound probe.[2][7][10] |
| Fluorescent probe concentration is too high. | Perform a titration experiment to determine the optimal concentration of the fluorescent azide/alkyne. Start with the manufacturer's recommended concentration and test 2-fold and 5-fold lower concentrations to find the best signal-to-noise ratio.[1][6] | |
| Punctate or speckled background | Aggregation of the fluorescent probe. | Centrifuge the fluorescent probe solution before use to pellet any aggregates.[2] |
| High background in specific cellular compartments (e.g., nucleus, mitochondria) | Non-specific binding of the fluorescent probe to charged molecules. | Use a blocking buffer containing Bovine Serum Albumin (BSA) or normal serum from the species of the secondary antibody (if applicable) to block non-specific binding sites.[9][10][11] |
| High background in unstained control samples | Cellular autofluorescence. | - Treat fixed cells with a quenching agent like 0.1 M glycine or sodium borohydride after fixation.[5][9] - Choose a fluorescent probe in the far-red spectrum to avoid the typical emission range of endogenous fluorophores.[5][9][12] - Image a negative control (cells not treated with this compound but subjected to the click reaction) to determine the level of autofluorescence.[4] |
| Weak specific signal and high background | Inefficient click reaction. | - Use freshly prepared reagents, especially the sodium ascorbate solution.[7][8] - Ensure the correct ratio of copper to ligand (a 1:5 ratio of CuSO4 to THPTA is often recommended).[13][14] - Optimize the incubation time for the click reaction.[1] |
Detailed Experimental Protocol: Minimizing Background Fluorescence in this compound Cell Imaging
This protocol provides a detailed methodology for cell fixation, permeabilization, click chemistry reaction, and washing steps designed to minimize background fluorescence.
Materials:
-
Cells cultured on coverslips and labeled with this compound
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
0.1 M Glycine in PBS (optional, for quenching)
-
Permeabilization Buffer: 0.25% Triton™ X-100 in PBS
-
Blocking Buffer: 1% BSA in PBS
-
Click Reaction Cocktail (prepare immediately before use):
-
Fluorescent azide/alkyne probe (e.g., Alexa Fluor™ 594 Azide)
-
Copper(II) Sulfate (CuSO4)
-
Copper(I)-stabilizing ligand (e.g., THPTA)
-
Sodium Ascorbate (freshly prepared)
-
-
Wash Buffer: 0.1% Tween® 20 in PBS
-
Antifade mounting medium with DAPI
Procedure:
-
Fixation:
-
Remove the culture medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times for 5 minutes each with PBS.
-
-
(Optional) Quenching of Autofluorescence:
-
To reduce background from aldehyde fixation, incubate the cells with 0.1 M glycine in PBS for 10 minutes at room temperature.[5]
-
Wash the cells three times for 5 minutes each with PBS.
-
-
Permeabilization:
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash the cells three times for 5 minutes each with PBS.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 30 minutes at room temperature to reduce non-specific binding of the fluorescent probe.[10]
-
-
Click Chemistry Reaction:
-
Prepare the Click Reaction Cocktail according to the manufacturer's instructions. A typical final concentration for the fluorescent probe is 1-5 µM.
-
Aspirate the Blocking Buffer from the coverslips.
-
Add the Click Reaction Cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the Click Reaction Cocktail.
-
Wash the cells three times for 10 minutes each with Wash Buffer.
-
Perform a final wash with PBS to remove any residual detergent.
-
-
Counterstaining and Mounting:
-
Mount the coverslips onto microscope slides using an antifade mounting medium containing a nuclear counterstain like DAPI.
-
-
Imaging:
-
Image the samples using appropriate laser lines and filters for your chosen fluorophore.
-
Always include a negative control (cells not labeled with this compound) to assess the level of background fluorescence.
-
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the key processes in this compound imaging and the troubleshooting workflow.
Caption: Experimental workflow for this compound imaging.
Caption: Troubleshooting workflow for high background fluorescence.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 5. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 6. biotium.com [biotium.com]
- 7. benchchem.com [benchchem.com]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 10. ICC/IF Blocking | Blocking Buffers for Immunofluorescence | Bio-Techne [bio-techne.com]
- 11. Blocking Buffers in Immunofluorescence Workflows [visikol.com]
- 12. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 13. jenabioscience.com [jenabioscience.com]
- 14. jenabioscience.com [jenabioscience.com]
Technical Support Center: Optimizing N3-Cho Concentration for Maintained Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing N3-Cho (azidocholine) for metabolic labeling while ensuring optimal cell health. Below you will find troubleshooting advice and frequently asked questions to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound, or azidocholine, is a chemically modified analog of choline. It contains an azide group that allows for its detection and visualization through "click chemistry." Researchers use this compound to metabolically label cells, enabling the study of processes involving choline uptake and metabolism, such as the synthesis of the major cell membrane component, phosphatidylcholine.
Q2: What is the primary concern when using this compound in cell culture?
A2: The main concern is potential cytotoxicity. Like other choline analogs, high concentrations of this compound can interfere with normal choline uptake and metabolism. This disruption can lead to a decrease in phosphatidylcholine synthesis, which is essential for membrane integrity and cell signaling, ultimately impacting cell viability.[1][2][3]
Q3: How does this compound-induced cytotoxicity manifest at a cellular level?
A3: Inhibition of choline uptake by this compound can trigger a cellular stress response. The disruption of phosphatidylcholine synthesis can lead to the activation of apoptotic pathways, characterized by the activation of caspases (such as caspase-3 and -7) and ultimately, programmed cell death.[3][4][5]
Q4: Is the azide group in this compound inherently toxic to cells?
A4: While high concentrations of sodium azide are known to be toxic, the azide group in metabolic labeling reagents like this compound is generally considered to be well-tolerated at the concentrations typically used for labeling experiments. Studies using similar azido-modified molecules have reported minimal to no cytotoxicity, suggesting the primary toxic effect of this compound is likely due to its action as a choline analog rather than the azide moiety itself.
Troubleshooting Guide
Issue 1: Significant decrease in cell viability after this compound treatment.
-
Possible Cause: The this compound concentration is too high for your specific cell line.
-
Solution: Perform a dose-response experiment to determine the optimal this compound concentration. Start with a low concentration (e.g., 25-50 µM) and titrate up to the concentration that provides a good labeling signal without significantly affecting viability (e.g., >90% viability). Refer to the data table below for concentration ranges reported in the literature for various cell lines.
-
-
Possible Cause: The incubation time with this compound is too long.
-
Solution: Reduce the incubation time. A shorter exposure may be sufficient for adequate metabolic labeling while minimizing cytotoxic effects. Test various time points (e.g., 6, 12, 24 hours) to find the optimal balance.
-
-
Possible Cause: The cell line is particularly sensitive to disruptions in choline metabolism.
-
Solution: If optimizing concentration and incubation time is not sufficient, consider using a different metabolic labeling strategy if possible.
-
Issue 2: Poor or no this compound labeling signal.
-
Possible Cause: The this compound concentration is too low.
-
Solution: Gradually increase the this compound concentration. Ensure that you are monitoring cell viability concurrently to avoid reaching toxic levels.
-
-
Possible Cause: Inefficient "click" reaction.
-
Solution: Optimize your click chemistry protocol. Ensure the freshness and correct concentrations of your copper catalyst (if using CuAAC), ligand, and fluorescent probe. For live-cell imaging, consider using copper-free click chemistry reagents like DBCO or BCN.
-
-
Possible Cause: Low metabolic activity of the cells.
-
Solution: Ensure your cells are healthy and in the exponential growth phase during labeling. Serum starvation or other cellular stressors can reduce metabolic activity and, consequently, the incorporation of this compound.
-
Issue 3: High background fluorescence.
-
Possible Cause: Non-specific binding of the fluorescent probe.
-
Solution: Increase the number of washing steps after the click chemistry reaction. Include a mild detergent like Tween-20 in your wash buffer to reduce non-specific binding.
-
-
Possible Cause: Autofluorescence of the cells or medium.
-
Solution: Image a control sample of unlabeled cells that have undergone the same click chemistry and washing steps to determine the level of background fluorescence. Use imaging software to subtract this background from your experimental samples.
-
Data Presentation: Reported this compound Concentrations
The optimal concentration of this compound is cell-type dependent. Below is a summary of concentrations used in published research for azidocholine analogs (AECho, an azidoethyl-choline analog of this compound). These ranges can serve as a starting point for your optimization experiments.
| Cell Line | This compound Analog | Concentration Range | Incubation Time | Observed Effect on Viability | Reference |
| Mammalian Cells | AECho | Up to 1 mM | 24 hours | Well-tolerated, no toxicity mentioned | [6] |
| NIH 3T3 | Propargyl-Choline | Up to 500 µM | 48 hours | No obvious toxicity | [7] |
Experimental Protocols
To assist in optimizing this compound concentration, it is crucial to accurately assess cell viability. Below are detailed protocols for three common cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
MTT solvent (e.g., acidified isopropanol: 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well plate
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate and treat with varying concentrations of this compound for the desired incubation time. Include untreated control wells.
-
After incubation, remove the culture medium.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 3-4 hours, protected from light, until a purple precipitate is visible.
-
Add 150 µL of MTT solvent to each well.
-
Wrap the plate in foil and shake on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Read the absorbance at 570 nm with a reference wavelength of 630 nm.
-
Calculate cell viability as a percentage of the untreated control.
Lactate Dehydrogenase (LDH) Assay
This assay quantifies the release of LDH, a cytosolic enzyme, into the culture medium upon cell membrane damage.
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
96-well plate
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate and treat with this compound concentrations. Include wells for:
-
Spontaneous LDH release (untreated cells)
-
Maximum LDH release (cells treated with lysis buffer provided in the kit)
-
No-cell control (medium only)
-
-
After incubation, centrifuge the plate at 250 x g for 4 minutes.
-
Carefully transfer the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well of the new plate.
-
Incubate at room temperature for up to 30 minutes, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the wavelength specified by the manufacturer (typically 490 nm).
-
Calculate cytotoxicity using the formula provided in the kit's manual.
Neutral Red Uptake Assay
This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.
Materials:
-
Neutral red solution (e.g., 0.33% in ultrapure water)
-
Destain solution (e.g., 50% ethanol, 49% ultrapure water, 1% glacial acetic acid)
-
DPBS
-
96-well plate
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate and treat with this compound.
-
After the treatment period, remove the medium and wash the cells with DPBS.
-
Add 100 µL of medium containing neutral red to each well.
-
Incubate for 2-3 hours at 37°C.
-
Remove the neutral red solution and wash the cells with DPBS.
-
Add 150 µL of destain solution to each well.
-
Shake the plate for 10 minutes to extract the dye.
-
Measure the absorbance at 540 nm.
-
Determine cell viability as a percentage of the untreated control.
Mandatory Visualizations
Experimental Workflow for Optimizing this compound Concentration
References
- 1. Choline transport for phospholipid synthesis: An emerging role of choline transporter-like protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A mechanism for suppression of the CDP-choline pathway during apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular and Functional Analysis of Choline Transporters and Antitumor Effects of Choline Transporter-Like Protein 1 Inhibitors in Human Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. cris.unibo.it [cris.unibo.it]
- 6. salic.med.harvard.edu [salic.med.harvard.edu]
- 7. Metabolic labeling and direct imaging of choline phospholipids in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Optimizing N3-Cho Click Reaction Efficiency
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical support for optimizing the N3-Cho (Azido-choline) click reaction, a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your reaction efficiency and ensure reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the this compound click reaction and what is it used for?
The this compound click reaction is a specific type of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) where this compound (Azido-choline) is used as the azide-containing reagent.[1] This reaction is a cornerstone of "click chemistry," known for its high efficiency, specificity, and biocompatibility. It is commonly employed in bioconjugation, drug delivery research, and cell membrane studies to attach this compound to alkyne-modified molecules.
Q2: My this compound click reaction yield is low. What are the most common causes?
Low or no product yield in a CuAAC reaction can stem from several factors:
-
Catalyst Inactivity: The active catalyst is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state by dissolved oxygen. Insufficient reducing agent (like sodium ascorbate) or exposure to air can deactivate the catalyst.
-
Poor Reagent Quality: Degradation of the this compound or the alkyne partner can prevent the reaction from proceeding. It is crucial to use high-purity, fresh reagents. Sodium ascorbate solutions should always be freshly prepared as they are prone to oxidation.
-
Suboptimal Reaction Conditions: Incorrect concentrations of reactants, catalyst, or ligand, as well as non-optimal temperature or pH, can significantly reduce the reaction rate and yield.
-
Presence of Interfering Substances: Components in your reaction mixture can inhibit the reaction. For instance, Tris buffers are known to chelate copper and should be avoided.[2][3] High concentrations of thiols (e.g., from DTT or cysteine residues) can also sequester the copper catalyst.[2][3]
Q3: What are the key side reactions in the this compound click reaction and how can I minimize them?
The most common side reaction is the Glaser coupling, which is the oxidative homocoupling of the alkyne starting material. This can be minimized by ensuring anaerobic conditions (degassing solvents) and using an adequate amount of a reducing agent to keep the copper in the Cu(I) state. In the context of bioconjugation, reactive oxygen species (ROS) generated by the copper catalyst can lead to oxidative damage of sensitive biomolecules. The use of a copper-stabilizing ligand can help mitigate this issue.
Q4: How do I choose the right copper source and ligand for my this compound click reaction?
The choice of copper source and ligand is critical for reaction efficiency and for protecting sensitive molecules.
-
Copper Source: Copper(II) sulfate (CuSO₄) is commonly used in conjunction with a reducing agent like sodium ascorbate to generate the active Cu(I) species in situ.[4][5] Alternatively, a Cu(I) salt such as copper(I) iodide (CuI) or copper(I) bromide (CuBr) can be used directly, though these are less stable.[4][5]
-
Ligand: Ligands stabilize the Cu(I) catalyst, increase reaction rates, and prevent side reactions. For aqueous reactions, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are highly effective.[4] TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) is another popular ligand, though it has lower water solubility.[5]
Q5: What is the optimal solvent and temperature for the this compound click reaction?
The CuAAC reaction is versatile and can be performed in a variety of solvents.
-
Solvent: For bioconjugation, aqueous buffers like PBS or HEPES are ideal.[2] Water has been shown to accelerate the reaction rate. For reactants with poor water solubility, co-solvents such as DMSO, DMF, or t-BuOH can be used.[3]
-
Temperature: Most click reactions proceed efficiently at room temperature.[6] If the reaction is slow, gentle heating (e.g., to 40-60 °C) can increase the rate, provided your molecules are stable at higher temperatures.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Catalyst | Degas all solutions thoroughly with an inert gas (e.g., argon or nitrogen) before use. Prepare sodium ascorbate solution fresh for each experiment. Increase the concentration of the reducing agent. |
| Poor Reagent Quality | Use high-purity this compound and alkyne. Verify the integrity of your reagents, especially if they have been stored for a long time. | |
| Suboptimal Concentrations | Optimize the concentrations of all reactants. A slight excess of the less critical component can drive the reaction to completion. Ensure the final concentration of reactants is sufficiently high (ideally >10 µM).[3] | |
| Interfering Buffer Components | Avoid Tris-based buffers.[2][3] Use buffers like PBS or HEPES. If your sample contains chelators like EDTA, they must be removed prior to the reaction. | |
| Incomplete Reaction | Insufficient Reaction Time or Temperature | Allow the reaction to proceed for a longer duration (e.g., up to 24 hours).[8] If reactants are stable, consider gentle heating (e.g., 40-50 °C). |
| Steric Hindrance | If your alkyne is on a large molecule, the reaction site may be inaccessible. Consider introducing a longer linker to the alkyne to reduce steric hindrance. | |
| Presence of Side Products | Alkyne Homocoupling (Glaser Coupling) | Ensure thorough degassing of all solutions and maintain an inert atmosphere. Use a sufficient excess of sodium ascorbate. |
| Degradation of Biomolecules | Use a copper-stabilizing ligand like THPTA to minimize the generation of reactive oxygen species.[2] Work at lower temperatures if possible. | |
| Reaction Reproducibility Issues | Variations in Oxygen Exposure | Standardize your degassing procedure for all reactions to ensure consistent removal of oxygen. |
| Inconsistent Reagent Preparation | Always prepare fresh solutions of reagents that are prone to degradation, such as sodium ascorbate. |
Data on Reaction Optimization
Optimizing reaction parameters is key to achieving high efficiency. The following tables summarize the impact of different components on the CuAAC reaction yield, providing a baseline for your this compound click reaction optimization.
Table 1: Effect of Copper Source on CuAAC Reaction Yield
| Copper Source (1 mol%) | Solvent | Time (h) | Yield (%) |
| CuI | Cyrene™ | 0.5 | ~99 |
| CuSO₄·5H₂O | Cyrene™ | 0.5 | <40 |
| CuBr | Cyrene™ | 0.5 | <40 |
| CuCl | Cyrene™ | 0.5 | <20 |
| Cu₂O | Cyrene™ | 0.5 | <20 |
Data adapted from a study on the click reaction of benzyl azide and phenylacetylene, demonstrating the superior performance of CuI as a copper source in the green solvent Cyrene™.[9]
Table 2: Influence of Solvent on CuAAC Reaction Yield
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
| DMF | RT | 2 | 95 |
| CH₃CN | RT | 2 | 85 |
| EtOH | RT | 3 | 82 |
| THF | RT | 4 | 75 |
| CH₂Cl₂ | RT | 5 | 60 |
| Toluene | RT | 5 | 58 |
| Solvent-free | RT | 2 | 95 |
Data from a study optimizing the reaction between an azide and an alkyne, highlighting that polar solvents like DMF and CH₃CN accelerate the reaction.[10]
Experimental Protocols
Protocol 1: General Procedure for this compound Click Reaction in Aqueous Buffer
This protocol is a starting point for the conjugation of an alkyne-containing molecule to this compound.
-
Reagent Preparation:
-
Prepare a stock solution of your alkyne-containing molecule in a suitable buffer (e.g., 10 mM in PBS, pH 7.4).
-
Prepare a stock solution of this compound in water or buffer (e.g., 10 mM).
-
Prepare a stock solution of a copper(II) sulfate (CuSO₄) in water (e.g., 100 mM).
-
Prepare a stock solution of a water-soluble ligand such as THPTA in water (e.g., 200 mM).
-
Crucially, prepare a fresh stock solution of sodium ascorbate in water (e.g., 100 mM) immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-containing molecule to the desired final concentration.
-
Add the this compound stock solution to a final concentration that is typically in a 1.5 to 5-fold molar excess to the alkyne.
-
Add the THPTA stock solution. A final concentration that is 2 to 5 times the copper concentration is recommended.
-
Add the CuSO₄ stock solution. A final concentration of 0.1 to 1 mM is often sufficient.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2 to 5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. Protect from light if any of the components are light-sensitive.
-
-
Analysis and Purification:
-
Monitor the reaction progress using an appropriate technique (e.g., HPLC, LC-MS, or gel electrophoresis for biomolecules).
-
Once the reaction is complete, the product can be purified using standard methods such as chromatography or dialysis.
-
Protocol 2: Troubleshooting Control Reaction
If you are experiencing low yields with your specific molecule, perform this control reaction with simple, commercially available reagents to verify your reaction setup and reagent quality.
-
Reagents:
-
Benzyl azide (as a control azide)
-
Phenylacetylene (as a control alkyne)
-
Follow the same reagent preparation and reaction setup as in Protocol 1.
-
-
Analysis:
-
Analyze the reaction mixture by TLC or LC-MS after 1-2 hours.
-
-
Interpretation:
-
Successful Control Reaction: If this reaction proceeds with high efficiency, the issue likely lies with your specific this compound or alkyne-modified molecule (e.g., steric hindrance, instability, or impurities).
-
Failed Control Reaction: If this reaction also fails, the problem is likely with your general reaction conditions (e.g., buffer, pH, solvent) or the quality of your common reagents (copper source, ligand, or sodium ascorbate).
-
Visualizations
Caption: Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Troubleshooting workflow for low-yield this compound click reactions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
how to improve the temporal resolution of N3-Cho pulse-chase
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers using N3-Azidocholine (N3-Cho) pulse-chase assays to study the dynamics of choline-containing phospholipids. The focus is on strategies to improve the temporal resolution of these experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor limiting the temporal resolution of an this compound pulse-chase experiment?
A1: The temporal resolution is primarily limited by the duration of the "pulse" step and the efficiency of the "chase." A shorter pulse allows for the analysis of more rapid metabolic events. However, very short pulses can lead to low incorporation of this compound, resulting in a weak signal that is difficult to detect.[1] Achieving a high temporal resolution requires a fine balance between minimizing the pulse duration and ensuring sufficient label incorporation for downstream detection.
Q2: How short can the pulse duration be in an this compound labeling experiment?
A2: The minimum effective pulse duration depends on the cell type, the activity of the choline metabolic pathway, and the sensitivity of the detection method. Studies using analogous metabolic labels have shown that detectable incorporation can be achieved in as little as 15-30 minutes.[2][3] For highly active systems and sensitive detection methods like mass spectrometry, even shorter pulses of 5-10 minutes may be feasible. Optimization is crucial to determine the shortest possible pulse that yields a reproducible signal in your specific experimental system.
Q3: What is the purpose of the "chase" and why is its efficiency important?
A3: The "chase" step terminates the incorporation of the this compound label by introducing an excess of unlabeled, natural choline.[4] An efficient chase ensures that the labeled molecules being tracked are only those synthesized during the defined pulse period.[4] If the chase is inefficient, this compound may continue to be incorporated, which blurs the time window and reduces temporal resolution. The chase medium should contain a high concentration of unlabeled choline to rapidly dilute the intracellular pool of this compound.
Q4: Can this compound labeling affect cell health or lipid metabolism?
A4: While chemical reporters like this compound are generally considered less disruptive than radioisotopes, it is crucial to assess their potential impact.[5][6] High concentrations of this compound or prolonged exposure could potentially alter normal lipid metabolism. It is recommended to perform toxicity assays and to verify that the fatty acid composition of major phospholipid classes is not significantly altered by this compound labeling.[7][8]
Q5: My signal is too low after a short pulse. How can I improve detection sensitivity?
A5: Low signal is a common challenge with short pulse times.[1] Several strategies can enhance sensitivity:
-
Enrichment: Use click chemistry-based enrichment strategies to selectively capture this compound-labeled lipids from the total lipid extract, thereby concentrating your sample.[9]
-
Sensitive Detection: Employ highly sensitive analytical methods. Mass spectrometry generally offers higher sensitivity and specificity than fluorescence-based detection for quantifying labeled lipids.[10][11][12]
-
Optimized Click Chemistry: Ensure the click chemistry reaction for attaching a reporter tag (e.g., a fluorophore or biotin) is highly efficient. The choice of catalyst, ligands, and reaction conditions can significantly impact the yield.[13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or very low signal after the pulse | 1. Pulse duration is too short: Insufficient time for this compound uptake and incorporation. 2. Low this compound concentration: The concentration in the medium is not high enough to compete effectively with any residual choline. 3. Inefficient click chemistry: The subsequent detection reaction is not working optimally. 4. Low metabolic activity: The cells have a slow rate of choline phospholipid synthesis. | 1. Optimize Pulse Duration: Start with a longer pulse (e.g., 60 minutes) to confirm the protocol works, then gradually decrease the time. Create a time-course to find the optimal balance between pulse length and signal intensity.[3] 2. Optimize this compound Concentration: Perform a dose-response experiment. Concentrations ranging from 50 µM to 500 µM have been reported for choline analogs.[7] 3. Validate Click Chemistry: Run a positive control for the click reaction. Ensure all reagents are fresh and catalysts are active.[13] 4. Stimulate Cells: If applicable, use growth factors or other stimuli to increase the metabolic rate of the cells prior to the experiment. |
| Signal does not decrease during the chase (Poor chase efficiency) | 1. Insufficient unlabeled choline: The concentration of unlabeled choline in the chase medium is too low to outcompete the remaining intracellular this compound. 2. Slow washout: Residual this compound from the pulse medium is not completely removed before adding the chase medium. 3. Large intracellular this compound pool: The pulse created a large internal pool of this compound that is slow to dilute. | 1. Increase Chase Concentration: Use a high excess of unlabeled choline in the chase medium (e.g., 10-fold or higher than the this compound concentration). 2. Improve Washing: Increase the number and volume of washes between the pulse and chase steps. Perform washes quickly with ice-cold buffer to halt metabolic activity during the procedure.[14] 3. Reduce Pulse Concentration/Duration: A shorter pulse or lower this compound concentration will result in a smaller intracellular pool to be chased out. |
| High variability between replicates | 1. Inconsistent timing: Minor differences in the duration of pulse, wash, or chase steps between samples. 2. Cell health/density differences: Variations in cell confluency or viability can lead to different metabolic rates. | 1. Standardize Workflow: For high temporal resolution, it is critical to precisely time all steps. Process one sample at a time to ensure consistency. Use an automated or semi-automated system for media changes if available. 2. Ensure Uniform Cultures: Plate cells at the same density and ensure they are in the same growth phase (e.g., subconfluent, logarithmically growing) for all replicates and conditions. |
Experimental Protocols & Methodologies
Protocol 1: High-Resolution this compound Pulse-Chase Experiment
This protocol is designed to maximize temporal resolution for tracking the synthesis and turnover of choline-containing phospholipids.
1. Cell Preparation:
-
Plate cells to reach 70-80% confluency on the day of the experiment. Ensure all plates have a similar cell density.
-
One day prior to the experiment, switch to a fresh complete growth medium.
2. Pulse Phase (Labeling with this compound):
-
To increase labeling efficiency, you can pre-incubate cells in a choline-free medium for a short period (e.g., 15-30 minutes) before the pulse. This step should be optimized as it may stress the cells.
-
Prepare the "Pulse Medium": complete medium supplemented with the desired concentration of this compound (e.g., 100 µM).
-
Aspirate the standard medium and wash the cells once with pre-warmed PBS.
-
Add the Pulse Medium to the cells and place them in a 37°C incubator for the desired pulse duration (e.g., for high resolution, test 5, 10, 15, and 30 minutes).
3. Chase Phase (Termination of Labeling):
-
Prepare the "Chase Medium": complete medium supplemented with a high concentration of unlabeled choline (e.g., 1 mM).
-
At the end of the pulse period, immediately aspirate the Pulse Medium.
-
Quickly wash the cell monolayer three times with ice-cold PBS to completely remove the this compound and halt metabolic activity.
-
For the "0-minute" chase time point, lyse the cells immediately after washing.
-
For other time points, add the pre-warmed Chase Medium and return the cells to the 37°C incubator for the desired chase duration (e.g., 15, 30, 60, 120 minutes).
4. Sample Collection and Lysis:
-
At the end of each chase time point, place the dish on ice, aspirate the Chase Medium, and wash twice with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer for proteins, or a solvent extraction method like Folch or Bligh-Dyer for lipids).
-
Scrape the cells, collect the lysate, and store at -80°C until analysis.
Protocol 2: Click Chemistry for Detection of this compound Labeled Lipids
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter molecule (e.g., a fluorescent dye with a terminal alkyne) to the azide group of this compound-labeled lipids.
Reagents:
-
Copper(II) sulfate (CuSO4)
-
A reducing agent (e.g., sodium ascorbate or THPTA)
-
An alkyne-functionalized reporter probe (e.g., Alkyne-Fluor 555)
-
TBTA ligand (optional, to stabilize the Cu(I) catalyst)
Procedure (for lipid extracts):
-
To the lipid extract in a suitable solvent, add the alkyne-reporter probe.
-
Add CuSO4 and the TBTA ligand (if used).
-
Initiate the reaction by adding the freshly prepared reducing agent (e.g., sodium ascorbate).
-
Vortex the mixture and allow it to react for 1-2 hours at room temperature, protected from light.
-
The labeled lipids can then be purified or directly analyzed by methods such as TLC, fluorescence imaging, or mass spectrometry.
Quantitative Data Summary
The following table summarizes typical parameters used in metabolic labeling experiments with choline analogs, providing a starting point for optimization.
| Parameter | Reported Range/Value | Biomolecule/System | Citation |
| Labeling Concentration | 50 - 500 µM | Propargyl-choline in NIH 3T3 cells | [7] |
| 50 µM | Azidohomoalanine (AHA) in mammalian cells | [15] | |
| Pulse Duration | 30 min - 24 h | Propargyl-choline in NIH 3T3 cells | [3] |
| 15 min | [14C]acetate in Arabidopsis rosettes | [2] | |
| 4 h | Azidohomoalanine (AHA) in mammalian cells | [5][15] | |
| Chase Duration | 0 - 24 h | General pulse-chase experiments | [15] |
| up to 51 h | [14C]acetate in Arabidopsis rosettes | [2] |
Visualizations
Kennedy Pathway for Phosphatidylcholine Synthesis
The Kennedy pathway describes the primary route for incorporating choline into phosphatidylcholine (PC), the most abundant choline-containing phospholipid.[16][17][18] this compound enters this pathway and is metabolized into this compound-labeled PC.
Caption: The Kennedy Pathway for N3-Choline metabolism.
High-Resolution Pulse-Chase Experimental Workflow
This diagram illustrates the logical flow of a pulse-chase experiment designed to achieve high temporal resolution.
Caption: Workflow for a high temporal resolution pulse-chase experiment.
References
- 1. molbiolcell.org [molbiolcell.org]
- 2. Metabolically Distinct Pools of Phosphatidylcholine Are Involved in Trafficking of Fatty Acids out of and into the Chloroplast for Membrane Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic labeling and direct imaging of choline phospholipids in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Pulse-Chase Analysis of Procollagen Biosynthesis by Azidohomoalanine Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. Metabolic labeling and direct imaging of choline phospholipids in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Metabolic Labeling-Based Chemoproteomics Establishes Choline Metabolites as Protein Function Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. limes-institut-bonn.de [limes-institut-bonn.de]
- 13. researchgate.net [researchgate.net]
- 14. Pulse-chase analysis for studies of MHC class II biosynthesis, maturation, and peptide loading - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Phosphatidylcholine and the CDP-Choline Cycle - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N3-Cho Analysis by Mass Spectrometry
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using N3-Cho (Azido-choline) for metabolic labeling and analysis by mass spectrometry.
Overall Experimental Workflow
The analysis of this compound labeled molecules typically follows a multi-step process, from cellular incorporation to mass spectrometric detection. Understanding this workflow is crucial for pinpointing the source of any issues.
Caption: General workflow for this compound metabolic labeling and mass spectrometry analysis.
Frequently Asked Questions & Troubleshooting
Category 1: Labeling and Sample Preparation
Q1: Why is the incorporation of this compound into my target lipids or metabolites unexpectedly low?
Low incorporation can stem from several factors related to cell health and labeling conditions.
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase before starting the labeling experiment. Stressed or confluent cells may have altered metabolic activity.
-
This compound Concentration: The concentration of this compound may be too low for efficient uptake and incorporation or, conversely, too high, leading to cytotoxicity. Titrate the this compound concentration to find the optimal balance for your specific cell line.
-
Incubation Time: The labeling duration might be insufficient. Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) to determine the optimal incubation period for maximal incorporation without affecting cell viability.
-
Media Composition: Standard media contains choline, which competes with this compound for uptake and incorporation into metabolic pathways like the Kennedy pathway for phosphatidylcholine synthesis. Consider using custom choline-free media for the duration of the labeling experiment to enhance this compound uptake.
Experimental Protocol: Basic Metabolic Labeling
-
Culture cells to approximately 70-80% confluency.
-
Remove the standard growth medium.
-
Wash the cells gently with pre-warmed phosphate-buffered saline (PBS).
-
Add pre-warmed, choline-free medium supplemented with the desired concentration of this compound.
-
Incubate for the predetermined optimal time under standard cell culture conditions.
-
Proceed immediately to cell harvesting and metabolite extraction.
Caption: this compound incorporation into phosphatidylcholine via the Kennedy pathway.
Q2: My overall signal is weak or absent. How can I improve my metabolite extraction?
The choice of extraction method is critical for efficiently recovering choline-containing lipids, which are amphipathic.
-
Inefficient Extraction: Standard methanol-based protein precipitation may not be efficient for lipids. A biphasic liquid-liquid extraction is generally preferred.
-
Sample Degradation: Metabolites can degrade quickly. It is crucial to quench metabolic activity rapidly after harvesting and keep samples cold throughout the extraction process.[1]
-
Phase Partitioning: Ensure correct solvent ratios are used in biphasic extractions to ensure your this compound-labeled lipids partition into the correct (typically organic) phase.
Experimental Protocol: Modified Bligh-Dyer Lipid Extraction
-
Harvest cells and quench metabolism by adding ice-cold saline or by placing the culture dish on dry ice.
-
Add a 1:2:0.8 mixture of Chloroform:Methanol:Water to the cell pellet or plate. Vortex or scrape thoroughly to ensure complete lysis and mixing.
-
Incubate on ice for 15-20 minutes.
-
Add an additional 1 part Chloroform and 1 part Water to induce phase separation. Vortex well.
-
Centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to separate the phases.
-
Three layers will be visible: an upper aqueous layer (containing polar metabolites), a lower organic layer (containing lipids), and a protein disk at the interface.
-
Carefully collect the lower organic layer containing this compound-labeled phospholipids.
-
Dry the solvent under a stream of nitrogen and reconstitute in a solvent appropriate for LC-MS analysis.
Q3: I suspect issues with my click chemistry reaction. How can I troubleshoot it?
If you are using click chemistry to attach a fluorescent tag or affinity handle before MS analysis, reaction-specific issues can arise.
-
Thiol Interference: Free thiol groups from cysteine residues in proteins can interfere with copper-catalyzed click reactions.[2] Pre-treating your sample with hydrogen peroxide can mitigate this interference.[2]
-
Reagent Quality: Ensure your copper catalyst, ligands, and alkyne-probes are fresh and of high quality. Copper(I) is prone to oxidation, which deactivates the catalyst.
-
Reaction Conditions: Optimize reaction time, temperature, and reagent concentrations. Incomplete reactions will lead to low signal, while harsh conditions can degrade the sample.
Category 2: LC-MS/MS Analysis
Q4: I am observing poor peak shape (e.g., tailing, splitting) and inconsistent retention times.
These issues are almost always related to chromatography. Choline and its derivatives are highly polar, making them challenging for traditional reversed-phase chromatography.[3]
-
Inappropriate Column: Standard C18 columns provide little to no retention for polar choline-containing species.[3]
-
Mobile Phase Mismatch: The mobile phase must be suitable for the chosen column chemistry.
-
Solution: For HILIC, use a high percentage of an organic solvent (e.g., acetonitrile) with a small amount of an aqueous buffer like ammonium formate or acetate.[3]
-
-
Improper Sample Diluent: The sample must be dissolved in a solvent compatible with the initial mobile phase conditions.[3]
Q5: I am experiencing low signal intensity and suspect ion suppression.
Ion suppression is a common problem in mass spectrometry where matrix components co-eluting with the analyte of interest interfere with its ionization, reducing signal intensity.[3][7]
-
Primary Cause: In biological samples, the most significant contributors to ion suppression for choline-based lipids are other, more abundant phospholipids.[3] High salt concentrations from buffers can also suppress the signal.[3]
-
Troubleshooting Steps:
-
Improve Chromatography: Enhance the separation between your this compound analytes and the bulk of other phospholipids using an optimized HILIC method.
-
Sample Dilution: A simple dilution of the sample can sometimes reduce the concentration of interfering matrix components below the threshold where they cause suppression.
-
Sample Cleanup: Consider a solid-phase extraction (SPE) step after the initial liquid-liquid extraction to further clean the sample and remove interfering species.
-
Caption: A decision tree for troubleshooting low signal intensity in this compound analysis.
Q6: What are the recommended mass spectrometer settings for this compound labeled lipids?
Optimal parameters are instrument-dependent, but general guidelines can be established. This compound-containing phospholipids are readily ionized in positive electrospray ionization (ESI) mode.
-
Ionization Mode: Use Positive Ion ESI.
-
Fragmentation: Choline-containing phospholipids exhibit characteristic fragmentation patterns that are excellent for identification and quantification.
-
Precursor Ion Scan: A precursor ion scan for m/z 184 (the phosphocholine headgroup) is a highly specific way to detect all phosphatidylcholine (PC) species in a complex mixture.[8]
-
Neutral Loss Scan: A neutral loss scan of 59 Da (trimethylamine) is also characteristic of choline-containing lipids and can be used for detection.[8][9]
-
-
Data Acquisition: Data-dependent acquisition (DDA) is a common strategy. The mass spectrometer performs a full scan (MS1) and then automatically selects the most intense ions to fragment (MS2).[10][11][12]
Table 1: Recommended Starting MS Parameters for this compound Labeled Phospholipids
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Positive | Choline headgroup contains a permanently positive quaternary amine. |
| Full Scan (MS1) Resolution | > 60,000 | High resolution is crucial for accurate mass determination and separating isobars.[10][11] |
| MS/MS (MS2) Resolution | 15,000 - 30,000 | Provides accurate fragment masses for identification.[10][11] |
| MS1 Mass Range | m/z 200-1200 | Covers the mass range for most common phospholipids. |
| Collision Energy | Stepped (e.g., 25, 35, 45 eV) | Using multiple collision energies ensures fragmentation of a wider range of lipids.[10][11] |
| Key Diagnostic Ions | Precursor of m/z 184.0739 | Specific identification of the phosphocholine headgroup. |
| Neutral Loss of 59.0735 Da | Specific identification of trimethylamine loss from the choline headgroup.[9] |
Note: These are starting points and should be optimized for your specific instrument and analytes.
Q7: I am seeing high background signals and significant carryover between samples.
High background and carryover can obscure low-abundance analytes and lead to inaccurate quantification.
-
Sources of Contamination: Common sources include plastics, solvents, and improper sample handling. Always use high-purity, LC-MS grade solvents and reagents.[13]
-
Carryover: Analytes from a concentrated sample can stick to parts of the LC system (injector, column) and elute during subsequent runs.
-
Solution: Implement a rigorous needle wash protocol using a strong organic solvent.[13] Run multiple blank injections (solvent only) after a high-concentration sample to ensure the system is clean before running the next sample.[13] If carryover persists, column flushing or replacement may be necessary.[14]
-
References
- 1. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Problems and Solutions in Click Chemistry Applied to Drug Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gmi-inc.com [gmi-inc.com]
- 8. Systematic analysis of choline-containing phospholipids using multi-dimensional mass spectrometry-based shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cgspace.cgiar.org [cgspace.cgiar.org]
- 14. ssi.shimadzu.com [ssi.shimadzu.com]
best practices and experimental controls for N3-Cho labeling
Here is a technical support center for N3-Cholesterol (N3-Cho) labeling:
This guide provides best practices, experimental controls, and troubleshooting advice for researchers, scientists, and drug development professionals using N3-Cholesterol (this compound) for metabolic labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is N3-Cholesterol (this compound) labeling?
N3-Cholesterol is a modified version of cholesterol that contains an azide (-N3) group. This azide group acts as a "bioorthogonal handle," meaning it is chemically inert within biological systems but can be specifically reacted with a complementary probe.[1][2] Researchers introduce this compound to cells, where it is taken up and metabolized similarly to natural cholesterol. Following this metabolic labeling, the incorporated this compound can be detected by "clicking" it to a fluorescent probe or biotin tag that has an alkyne group, typically through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[3][4] This technique allows for the visualization and quantification of cholesterol uptake, trafficking, and localization within cells.[4]
Q2: What is the basic workflow for an this compound labeling experiment?
The general workflow involves several key steps:
-
Labeling: Incubate cells with N3-Cholesterol for a specific duration to allow for its uptake and incorporation.
-
Fixation & Permeabilization: Fix the cells to preserve their structure and then permeabilize the cell membranes to allow the detection reagents to enter.
-
Click Reaction: Perform the click chemistry reaction by adding a cocktail containing an alkyne-functionalized reporter molecule (e.g., a fluorescent dye) and a copper catalyst.[4][5]
-
Washing: Wash the cells to remove any unbound reporter molecules.
-
Imaging/Analysis: Visualize the labeled cholesterol using fluorescence microscopy or quantify it using flow cytometry or a plate reader.[5]
Q3: What are the essential experimental controls for this compound labeling?
To ensure the validity of your results, the following controls are critical:
-
Negative Control (No this compound): This is the most important control. Cells are processed through the entire workflow (including the click reaction) but are not incubated with this compound. This control helps to identify any non-specific binding of the fluorescent alkyne probe or cellular autofluorescence.
-
Vehicle Control: Treat cells with the same vehicle (e.g., DMSO) used to dissolve the this compound at the same final concentration. This ensures that the observed effects are due to the this compound itself and not the solvent.
-
Positive Control Cell Line: If you are unsure about this compound uptake in your specific cell type, use a cell line known for high cholesterol uptake, such as HepG2 or CHO cells, as a positive control.[5]
-
Inhibitor Control: To confirm that the labeling is a result of specific metabolic pathways, you can use known inhibitors of cholesterol uptake or esterification, such as an ACAT inhibitor like avasimibe.[6]
Q4: How can I optimize the concentration and incubation time for this compound labeling?
Optimization is crucial for achieving a good signal-to-noise ratio without inducing cytotoxicity.
-
Concentration: Start by titrating the this compound concentration. Typical starting concentrations for similar clickable cholesterol analogs range from 1 to 10 µM.[7] Test a range (e.g., 0.5 µM, 1 µM, 5 µM, 10 µM, 25 µM) to find the optimal balance between signal intensity and cell health.
-
Incubation Time: The ideal incubation time can vary significantly between cell types and experimental goals. A time course experiment (e.g., 1, 4, 8, 16, 24 hours) is recommended. Short incubations may be sufficient to observe initial uptake at the plasma membrane, while longer times may be needed to track trafficking to internal organelles like the endoplasmic reticulum or lipid droplets.[4]
-
Cytotoxicity Assessment: Always perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your optimization experiments to ensure that the chosen this compound concentration and incubation time are not toxic to the cells. High concentrations of free cholesterol can be cytotoxic.[8][9]
Troubleshooting Guide
Problem 1: Low or No Fluorescent Signal
| Possible Cause | Troubleshooting Steps |
| Inefficient this compound Labeling | Increase this compound Concentration: Titrate the concentration upwards, but monitor for cytotoxicity.[5] Increase Incubation Time: Allow more time for cellular uptake and incorporation. Low Uptake Capacity: Use a positive control cell line (e.g., HepG2, CHO) to verify the protocol and reagents.[5] |
| Inefficient Click Reaction | Use Fresh Reagents: The copper (I) catalyst is prone to oxidation. Prepare the click reaction cocktail fresh each time.[3] Ascorbic acid is often included to keep copper in its active Cu(I) state.[2] Optimize Catalyst Concentration: While higher copper concentrations can improve efficiency, they can also be toxic and quench fluorescence. A concentration of 2 mM is often cited, but lower concentrations may be possible with specialized reagents.[7] Check Reporter Probe: Ensure your alkyne-functionalized fluorescent probe is of high quality and has not been degraded by light exposure. |
| Poor Probe Accessibility | Optimize Permeabilization: Insufficient permeabilization can prevent the click reagents from reaching the incorporated this compound. Titrate the concentration and incubation time of your permeabilization agent (e.g., Triton X-100 or saponin). |
Problem 2: High Background Signal
| Possible Cause | Troubleshooting Steps |
| Non-specific Probe Binding | Increase Washing Steps: After the click reaction, increase the number and duration of washing steps to more thoroughly remove unbound fluorescent probes.[5] Include a Blocking Step: Pre-coat coverslips with a blocking agent like poly-D-lysine or use low-binding plates.[5] |
| Cellular Autofluorescence | Use a "No this compound" Control: Image control cells that have gone through the click reaction without prior this compound labeling to determine the level of intrinsic autofluorescence. Choose a Brighter Fluorophore: Select a fluorescent probe in a spectral range (e.g., far-red) where cellular autofluorescence is minimal. |
| Precipitation of Reagents | Ensure Proper Dissolution: Make sure all components of the click reaction cocktail, especially the fluorescent probe, are fully dissolved before adding them to the cells. If precipitation is observed, gentle heating may help.[1] |
Problem 3: Evidence of Cell Stress or Death
| Possible Cause | Troubleshooting Steps |
| This compound Cytotoxicity | Perform a Dose-Response Curve: Determine the highest non-toxic concentration of this compound using a viability assay (e.g., MTT). High levels of free cholesterol can trigger apoptosis.[8] Reduce Incubation Time: Shorter exposure to this compound may be sufficient for labeling without causing cell death. |
| Copper Catalyst Toxicity | Reduce Copper Concentration: Use the lowest effective concentration of the copper catalyst. Use a Copper Chelator: The inclusion of a copper-chelating ligand like TBTA or a picolyl moiety in the azide reporter can protect the fluorophore and reduce cytotoxicity while increasing reaction efficiency.[2][7] Wash Thoroughly: After the click reaction, wash cells thoroughly to remove all traces of copper. |
| Vehicle (Solvent) Toxicity | Minimize Solvent Concentration: Ensure the final concentration of the vehicle (e.g., DMSO) in the cell culture medium is low (typically <0.5%). Run a vehicle-only control to check for toxicity. |
Quantitative Data Summary
Table 1: Recommended Concentration Ranges for Reagents
| Reagent | Typical Concentration | Notes |
| N3-Cholesterol | 1 - 10 µM | Optimize for your cell type; check for cytotoxicity.[7] |
| Alkyne-Fluorophore | 10 - 50 µM | Higher concentrations can increase signal but also background.[4][7] |
| Copper (II) Sulfate (CuSO₄) | 200 µM - 2 mM | Use with a reducing agent (e.g., sodium ascorbate).[7] |
| Sodium Ascorbate | 5 mM | Prepare fresh to reduce Cu(II) to the active Cu(I) state.[1] |
| Copper-Chelating Ligand (e.g., TBTA) | 2x the molar concentration of Copper | Stabilizes the Cu(I) ion and protects cells.[3] |
Experimental Protocols
Protocol 1: N3-Cholesterol Metabolic Labeling
-
Cell Plating: Plate cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Preparation of this compound Stock: Prepare a concentrated stock solution of N3-Cholesterol (e.g., 10 mM) in an appropriate solvent like DMSO.
-
Labeling: Remove the growth medium from the cells. Add fresh medium containing the desired final concentration of N3-Cholesterol (e.g., 5 µM). For inhibitor studies, pre-incubate cells with the inhibitor before adding the this compound.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for the desired time (e.g., 4-16 hours).[4]
Protocol 2: Click Chemistry Detection (CuAAC)
Note: This protocol assumes prior labeling with N3-Cholesterol as described above.
-
Fixation: After incubation, remove the labeling medium and wash the cells once with PBS. Add a 3.7-4% paraformaldehyde (PFA) solution in PBS and incubate for 15 minutes at room temperature.[4][5]
-
Washing: Wash the cells twice with PBS.
-
Permeabilization: Add a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) and incubate for 10 minutes at room temperature.[5]
-
Washing: Wash the cells twice with PBS.
-
Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For a 1 mL final volume, add the following in order, vortexing gently after each addition:
-
PBS (to final volume)
-
Alkyne-fluorophore (e.g., 10 µL of a 1 mM stock for a 10 µM final concentration)
-
Copper (II) Sulfate (e.g., 20 µL of a 100 mM stock for a 2 mM final concentration)[7]
-
Sodium Ascorbate (e.g., 100 µL of a 50 mM stock, freshly made, for a 5 mM final concentration)
-
-
Click Reaction: Remove the wash buffer from the cells and add the click reaction cocktail. Incubate for 30-60 minutes at room temperature, protected from light.[4]
-
Final Washes: Remove the reaction cocktail. Wash the cells three times with PBS. If desired, a nuclear counterstain like DAPI can be added during one of the wash steps.[5]
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image using a fluorescence microscope with the correct filter sets.[5]
Visualizations
Caption: General experimental workflow for N3-Cholesterol labeling and detection.
Caption: Troubleshooting flowchart for low signal in this compound labeling experiments.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. interchim.fr [interchim.fr]
- 3. genelink.com [genelink.com]
- 4. A novel alkyne cholesterol to trace cellular cholesterol metabolism and localization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic cholesterol is generated by the hydrolysis of cytoplasmic cholesteryl ester and transported to the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Free cholesterol-induced cytotoxicity a possible contributing factor to macrophage foam cell necrosis in advanced atherosclerotic lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Specificity of N3-Cho Labeling: A Comparative Guide for Researchers
A critical aspect of utilizing N3-Cho (azidocholine) for metabolic labeling is the rigorous validation of its labeling specificity. This guide provides a comparative overview of various methods to ensure that the observed signal originates from the specific incorporation of this compound into choline-containing molecules and not from off-target effects. Detailed experimental protocols and quantitative data are presented to assist researchers in selecting and implementing the most appropriate validation strategies for their studies.
Metabolic labeling with this compound, a choline analog bearing an azide group, has emerged as a powerful tool for studying the dynamics of choline metabolism and the localization of choline-containing phospholipids. The azide handle allows for the subsequent attachment of reporter molecules, such as fluorophores or biotin, via click chemistry, enabling visualization and enrichment of labeled species. However, ensuring that this compound is specifically incorporated through the endogenous choline metabolic pathways is paramount for the accurate interpretation of experimental results. This guide outlines and compares key methods for validating the specificity of this compound labeling.
Comparison of Validation Methods
To ensure the faithful tracking of choline metabolism, a multi-pronged approach to validation is often necessary. The following table summarizes and compares various methods for assessing the specificity of this compound labeling.
| Validation Method | Principle | Key Advantages | Key Limitations | Typical Quantitative Readout |
| Competition Assay | Co-incubation of cells with this compound and an excess of natural choline. Specific uptake and incorporation of this compound will be competitively inhibited by natural choline. | Simple and direct assessment of pathway-specific uptake and metabolism. | High concentrations of choline may have independent biological effects. Incomplete inhibition may occur. | Percentage reduction in fluorescent signal or mass spectrometry peak intensity of this compound-labeled molecules. |
| Metabolic Inhibition | Pre-treatment of cells with an inhibitor of a key enzyme in the choline metabolic pathway (e.g., choline kinase) prior to this compound labeling. | Provides evidence for the involvement of a specific enzymatic step in this compound incorporation. | Off-target effects of the inhibitor can confound results. Inhibition may not be 100% effective. | Percentage decrease in labeling signal in the presence of the inhibitor compared to a vehicle control. |
| Genetic Knockdown | Silencing the expression of a key enzyme in the choline pathway (e.g., using siRNA against choline kinase) before this compound labeling. | Highly specific method to probe the necessity of a particular enzyme for this compound metabolism. | Technically more complex and time-consuming than inhibitor studies. Knockdown efficiency can vary. | Fold change in labeling signal in knockdown cells relative to control cells. |
| Biochemical Analysis (Mass Spectrometry) | Direct identification and quantification of this compound-labeled lipid species (e.g., phosphatidylcholine, sphingomyelin) from total lipid extracts. | Provides definitive molecular identification of the labeled species, confirming on-target incorporation. | Requires specialized equipment and expertise in lipidomics. May not detect low-abundance off-target species. | Relative abundance of this compound-containing lipids versus unlabeled counterparts and potential off-target molecules. |
| Fluorescence Microscopy (Co-localization) | Visualization of the subcellular distribution of fluorescently tagged this compound and co-localization with markers for organelles rich in choline phospholipids. | Provides spatial evidence of correct subcellular targeting of the label. | Co-localization does not definitively prove direct molecular interaction or incorporation. | Pearson's or Manders' co-localization coefficients between the this compound signal and organelle markers. |
| Negative Control (Unlabeled Cells) | Comparison of signal from this compound-labeled cells to that of unlabeled cells treated with the click chemistry reagents. | Essential for determining the level of background signal and non-specific binding of the detection reagents. | Does not provide information about the specificity of this compound incorporation itself. | Signal-to-background ratio. |
Experimental Protocols
Detailed methodologies for key validation experiments are provided below.
Competition Assay Protocol
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Pre-incubation with Competitor: Pre-incubate the cells with a high concentration of natural choline chloride (e.g., 10- to 100-fold molar excess over this compound) in choline-free medium for 1-2 hours. A control group should be incubated in choline-free medium without the excess choline.
-
This compound Labeling: Add this compound to the medium at the desired final concentration (e.g., 50-200 µM) and incubate for the desired labeling period (e.g., 4-24 hours).
-
Cell Lysis and Click Chemistry: After labeling, wash the cells with PBS, lyse them, and perform a click reaction with an alkyne-functionalized fluorophore (for fluorescence-based analysis) or biotin (for enrichment and mass spectrometry).
-
Analysis: Quantify the signal using a plate reader, flow cytometer, fluorescence microscope, or mass spectrometer. Calculate the percentage reduction in signal in the choline-competed sample compared to the control.
Metabolic Inhibition Protocol
-
Cell Culture: Plate cells and allow them to adhere as described above.
-
Inhibitor Treatment: Pre-treat the cells with a specific inhibitor of choline kinase, such as Hemicholinium-3 (HC-3) (e.g., 10-50 µM), for 1-2 hours. A vehicle control (e.g., DMSO) should be run in parallel.
-
This compound Labeling: Add this compound to the medium containing the inhibitor or vehicle and incubate as described in the competition assay protocol.
-
Analysis: Perform click chemistry and analyze the signal as described above. Calculate the percentage inhibition of this compound labeling.
siRNA-mediated Knockdown Protocol
-
Transfection: Transfect cells with siRNA targeting a key enzyme in the choline pathway (e.g., Choline Kinase Alpha - CHKA) or a non-targeting control siRNA using a suitable transfection reagent.
-
Incubation: Incubate the cells for 48-72 hours to allow for target protein knockdown.
-
Validation of Knockdown: Harvest a subset of cells to confirm knockdown efficiency by Western blot or qPCR.
-
This compound Labeling and Analysis: Re-plate the remaining cells, perform this compound labeling, click chemistry, and signal analysis as described in the previous protocols.
Mass Spectrometry-Based Lipid Analysis Protocol
-
This compound Labeling: Label cells with this compound as desired.
-
Lipid Extraction: After labeling, wash the cells and perform a total lipid extraction using a standard method such as the Bligh-Dyer or a methyl-tert-butyl ether (MTBE)-based protocol.
-
Click Chemistry: Perform a click reaction on the extracted lipids with an alkyne-biotin tag.
-
Enrichment (Optional): Use streptavidin beads to enrich for biotin-tagged (and thus this compound-labeled) lipids.
-
LC-MS/MS Analysis: Analyze the lipid extract or the enriched fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify this compound-containing lipid species.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptual understanding of these validation methods, the following diagrams illustrate the key workflows and the underlying biological pathway.
Conclusion
A Head-to-Head Comparison: N3-Cho versus Propargyl-choline for Phospholipid Labeling
In the dynamic field of lipid biology, the ability to visualize and track phospholipids is paramount to understanding their roles in cellular structure, signaling, and metabolism. Two of the most prominent tools for this purpose are the choline analogs, N3-Cho (azido-choline) and propargyl-choline. Both molecules are metabolic surrogates for natural choline, incorporating into choline-containing phospholipids such as phosphatidylcholine (PC) and sphingomyelin (SM) through the cell's own biosynthetic machinery.[1][2][3] Once incorporated, their unique bioorthogonal handles—an azide group for this compound and an alkyne group for propargyl-choline—allow for their specific detection via "click chemistry." This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal probe for their specific applications.
At a Glance: this compound vs. Propargyl-choline
| Feature | This compound (Azido-choline) | Propargyl-choline |
| Bioorthogonal Handle | Azide (-N3) | Alkyne (-C≡CH) |
| Primary Detection Chemistry | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Copper-free | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Live-Cell Imaging Compatibility | High (SPAAC is bio-compatible)[1][4] | Limited (CuAAC is generally cytotoxic)[4] |
| Incorporation Efficiency | Efficiently incorporated into all classes of choline phospholipids.[1] | Efficiently incorporated, with studies showing replacement of over 50% of choline head groups.[5][6] |
| Versatility | Can also be detected by Staudinger ligation and CuAAC.[1] | Primarily detected by CuAAC. |
| Two-Color Imaging | Can be used in combination with propargyl-choline for two-color imaging experiments.[1][7] | Can be used in combination with this compound for two-color imaging experiments.[1][7] |
Quantitative Performance Data
The metabolic incorporation of both this compound (specifically 1-azidoethyl-choline, AECho) and propargyl-choline has been quantified using mass spectrometry. The data reveals that both analogs are efficiently and specifically incorporated into the major classes of choline phospholipids without significantly perturbing the overall phospholipid profile of the cell.
Table 1: Incorporation of this compound (AECho) into Phospholipids in NIH 3T3 Cells
Cells were incubated for 24 hours with the indicated concentration of AECho. Data is presented as mole percentage of total choline phospholipids.[1]
| Phospholipid Class | 0 µM AECho | 250 µM AECho | 500 µM AECho |
| Lysophosphatidylcholine (lysoPC) | 100% Cho | 55% Cho, 45% AECho | 40% Cho, 60% AECho |
| Ether-linked PC (ePC) | 100% Cho | 60% Cho, 40% AECho | 45% Cho, 55% AECho |
| Phosphatidylcholine (PC) | 100% Cho | 50% Cho, 50% AECho | 35% Cho, 65% AECho |
| Sphingomyelin (SM) | 100% Cho | 80% Cho, 20% AECho | 70% Cho, 30% AECho |
Table 2: Incorporation of Propargyl-choline into Phospholipids in NIH 3T3 Cells
Cells were incubated for 24 hours with the indicated concentration of propargyl-choline. Data is presented as mole percentage of total choline phospholipids.[6]
| Phospholipid Class | 0 µM Propargyl-choline | 100 µM Propargyl-choline | 250 µM Propargyl-choline | 500 µM Propargyl-choline |
| Lysophosphatidylcholine (lysoPC) | 100% Cho | 85% Cho, 15% Propargyl-Cho | 70% Cho, 30% Propargyl-Cho | 55% Cho, 45% Propargyl-Cho |
| Ether-linked PC (ePC) | 100% Cho | 80% Cho, 20% Propargyl-Cho | 65% Cho, 35% Propargyl-Cho | 50% Cho, 50% Propargyl-Cho |
| Phosphatidylcholine (PC) | 100% Cho | 70% Cho, 30% Propargyl-Cho | 55% Cho, 45% Propargyl-Cho | 40% Cho, 60% Propargyl-Cho |
| Sphingomyelin (SM) | 100% Cho | 90% Cho, 10% Propargyl-Cho | 80% Cho, 20% Propargyl-Cho | 70% Cho, 30% Propargyl-Cho |
Both probes demonstrate a dose-dependent incorporation into all major classes of choline-containing phospholipids.[1][6] Importantly, studies have shown that labeling with either AECho or propargyl-choline does not significantly alter the distribution of non-choline phospholipids, indicating that they are faithful mimics of natural choline.[1][6] Furthermore, both analogs are well-tolerated by cells at effective labeling concentrations, with no obvious toxicity reported after 24-48 hours of incubation.[1][6]
Experimental Protocols
Protocol 1: Metabolic Labeling of Phospholipids in Cultured Cells
This protocol is adapted for a 6-well plate format.
-
Cell Culture: Plate mammalian cells (e.g., NIH 3T3, HeLa) on coverslips in a 6-well plate and grow to 50-70% confluency in complete culture medium (e.g., DMEM with 10% FBS).
-
Labeling: Prepare a stock solution of this compound (AECho) or propargyl-choline in sterile water or PBS. Add the choline analog to the culture medium to a final concentration of 100-500 µM.
-
Incubation: Incubate the cells for 12-24 hours at 37°C in a CO2 incubator. The optimal incubation time may vary depending on the cell type and experimental goals.
-
Washing: After incubation, gently wash the cells three times with pre-warmed PBS to remove unincorporated choline analog.
-
Fixation: Fix the cells with 3.7% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS. The cells are now ready for bioorthogonal ligation.
Protocol 2: Fluorescent Detection via Click Chemistry
A. Copper-Free Click Chemistry (SPAAC) for this compound Labeled Cells (Live-Cell Compatible)
-
Reagent Preparation: Prepare a solution of a cyclooctyne-conjugated fluorophore (e.g., DBCO-fluorophore) in PBS or culture medium at a concentration of 5-20 µM.
-
Staining: Add the staining solution to the fixed (or live) cells and incubate for 30-60 minutes at room temperature (or 37°C for live cells), protected from light.
-
Washing: Wash the cells three times with PBS.
-
Imaging: Mount the coverslips on a slide with an appropriate mounting medium and visualize using fluorescence microscopy.
B. Copper-Catalyzed Click Chemistry (CuAAC) for Propargyl-choline Labeled Cells
-
Permeabilization: Permeabilize the fixed cells with 0.1% Triton X-100 in PBS for 10 minutes. Wash three times with PBS.
-
Click Reaction Cocktail: Prepare the click reaction cocktail immediately before use. For a 1 mL reaction, mix:
-
Fluorescent azide (e.g., Alexa Fluor 488 azide): 1-10 µM
-
Copper(II) sulfate (CuSO4): 100 µM
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate: 1 mM
-
Tris-hydroxypropyltriazolylmethylamine (THPTA) ligand: 500 µM
-
PBS to 1 mL
-
-
Staining: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Imaging: Mount the coverslips and visualize using fluorescence microscopy.
Visualizing the Process: Pathways and Workflows
Choline Metabolism and Labeling Pathway
The metabolic incorporation of both this compound and propargyl-choline follows the endogenous Kennedy pathway for phosphatidylcholine synthesis.
Caption: Metabolic incorporation of choline analogs via the Kennedy pathway.
Experimental Workflow for Phospholipid Labeling and Detection
The overall experimental process from cell labeling to imaging can be summarized in the following workflow.
Caption: General experimental workflow for phospholipid labeling.
Decision Logic: Choosing Between this compound and Propargyl-choline
The choice between this compound and propargyl-choline largely depends on the experimental requirements, particularly the need for live-cell imaging.
Caption: Decision guide for selecting a choline analog.
Conclusion
Both this compound and propargyl-choline are powerful and reliable tools for the metabolic labeling of choline-containing phospholipids. They exhibit robust incorporation into cellular membranes and have minimal impact on cell physiology at standard working concentrations. The primary distinction lies in their bioorthogonal handles and the subsequent detection chemistry. This compound holds a distinct advantage for live-cell imaging due to its compatibility with copper-free SPAAC reactions. Propargyl-choline, while an excellent probe for fixed-cell applications, is generally limited by the cytotoxicity of the copper catalyst required for CuAAC. For researchers aiming to perform two-color pulse-chase experiments to study phospholipid dynamics, the combination of both probes offers a unique and powerful approach.[1][7] The choice between these two analogs should therefore be guided by the specific demands of the biological question being addressed.
References
- 1. salic.med.harvard.edu [salic.med.harvard.edu]
- 2. pnas.org [pnas.org]
- 3. interchim.fr [interchim.fr]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Metabolic labeling and direct imaging of choline phospholipids in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthetic labeling and two-color imaging of phospholipids in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: N3-Cho and NBD-PC for Advanced Membrane Studies
For researchers, scientists, and drug development professionals navigating the complexities of membrane biology, the choice of fluorescent probe is a critical decision that dictates the scope and precision of their investigations. This guide provides a comprehensive comparative analysis of two distinct methodologies for studying phosphatidylcholine (PC) dynamics in membranes: the direct labeling approach using the fluorescent analog NBD-PC, and the indirect, metabolic labeling strategy employing N3-Cho in conjunction with fluorogen-activating proteins (FAPs), a technique known as FACES (Fluorogen-Activating Coincidence Encounter Sensing).
This comparison guide delves into the fundamental principles, performance characteristics, and experimental considerations of each method, supported by available quantitative data and detailed protocols. We aim to equip researchers with the necessary information to select the most suitable tool for their specific research questions, whether it involves tracking lipid transport, elucidating membrane organization, or investigating intercellular lipid trafficking.
At a Glance: this compound/FACES vs. NBD-PC
| Feature | This compound / FACES (Metabolic Labeling) | NBD-PC (Direct Fluorescent Probe) |
| Principle of Detection | Metabolic incorporation of this compound into PC, followed by bioorthogonal click chemistry with a fluorogen that is activated upon binding to a genetically expressed Fluorogen-Activating Protein (FAP). | Direct incorporation of a phosphatidylcholine analog covalently linked to the NBD fluorophore into the membrane. |
| Fluorescence | Indirect; fluorescence is generated by the complex of the N3-PC-fluorogen conjugate and the FAP. | Intrinsic fluorescence from the NBD moiety. |
| Specificity | High; allows for organelle- and even leaflet-specific labeling by controlling the localization of the FAP. | Lower; generally labels all membranes it incorporates into. |
| Live Cell Imaging | Well-suited for tracking the trafficking of newly synthesized lipids in living cells over time. | Can be used in live cells, but the probe's bulkiness may affect natural lipid transport and metabolism. |
| Potential for Perturbation | Minimal perturbation to the lipid structure as the azide group is small. The FAP expression could potentially have cellular effects. | The bulky NBD group can perturb membrane structure and dynamics.[1] |
| Signal-to-Noise Ratio | High; fluorogens are typically non-fluorescent until they bind to the FAP, resulting in low background.[2][3] | Can be lower due to non-specific binding and background fluorescence. |
Quantitative Performance Data
A direct quantitative comparison of the photophysical properties is challenging due to the indirect nature of the this compound/FACES system, where the final fluorescence depends on the specific fluorogen and FAP used. However, we can summarize the known properties of NBD-PC and the general characteristics of FAP-fluorogen complexes.
Table 1: Photophysical Properties of NBD-PC in a Membrane Environment
| Parameter | Value | Reference |
| Excitation Maximum (λex) | ~460 nm | [4] |
| Emission Maximum (λem) | ~535 nm | [4] |
| Fluorescence Lifetime (τ) | 4.0 - 6.0 ns (highly dependent on the local environment and the specific NBD-PC analog) | [5] |
| Quantum Yield (Φ) | Environment-sensitive; generally increases in nonpolar environments. | [4] |
| Photostability | Moderate |
Table 2: General Properties of FAP-Fluorogen Complexes (as used in FACES)
| Parameter | Characteristic | Reference |
| Fluorescence Enhancement | Up to 20,000-fold increase upon binding of the fluorogen to the FAP. | [3] |
| Spectral Diversity | A variety of FAP-fluorogen pairs are available, spanning the visible spectrum. | [2] |
| Binding Affinity (KD) | Typically in the low nanomolar range. | [6] |
| Photostability | Generally high, and often superior to fluorescent proteins. | [7] |
Methodologies and Experimental Protocols
This compound Metabolic Labeling and FACES Imaging
The FACES methodology allows for the visualization of phosphatidylcholine trafficking with high spatial and temporal resolution. The general workflow involves two key steps: metabolic labeling and fluorescence activation.
Experimental Protocol: this compound Metabolic Labeling and Imaging
-
Cell Culture and FAP Expression:
-
Culture mammalian cells of interest (e.g., HEK293 or CHO cells) in appropriate media.[8][9]
-
Transfect the cells with a plasmid encoding a Fluorogen-Activating Protein (FAP) targeted to the organelle or membrane leaflet of interest. Common targeting sequences can be used to direct the FAP to locations such as the outer mitochondrial membrane, the endoplasmic reticulum, or the plasma membrane.
-
-
Metabolic Labeling with this compound:
-
Prepare a stock solution of this compound bromide in a suitable solvent (e.g., sterile water or cell culture medium).
-
Supplement the cell culture medium with this compound at a final concentration typically ranging from 50 to 200 µM. The optimal concentration should be determined empirically for the specific cell line and experimental conditions.
-
Incubate the cells for a period sufficient for the metabolic incorporation of this compound into phosphatidylcholine. This incubation time can range from a few hours to overnight, depending on the desired labeling density and the turnover rate of PC in the cells.[10]
-
-
Fluorogen Labeling (Click Chemistry):
-
Prepare a stock solution of a DBCO-functionalized fluorogen (e.g., DBCO-Malachite Green) in an appropriate solvent like DMSO.
-
Wash the cells to remove excess this compound.
-
Incubate the cells with the DBCO-fluorogen in a serum-free medium. The concentration of the fluorogen is typically in the nanomolar to low micromolar range. The strain-promoted alkyne-azide cycloaddition (SPAAC) reaction will occur between the azide group of the incorporated N3-PC and the DBCO group of the fluorogen.
-
-
Imaging:
-
Wash the cells to remove any unbound fluorogen.
-
Image the cells using a confocal fluorescence microscope with appropriate excitation and emission filters for the chosen fluorogen. The fluorescence signal will be localized to the regions where the FAP is expressed and has bound to the N3-PC-fluorogen complex.
-
NBD-PC Direct Membrane Labeling
NBD-PC is a commercially available fluorescent lipid analog that can be directly incorporated into cellular membranes or artificial liposomes.
Experimental Protocol: NBD-PC Labeling of Live Cells
-
Probe Preparation:
-
Prepare a stock solution of NBD-PC in a suitable organic solvent, such as ethanol or chloroform.
-
To facilitate delivery to cells, NBD-PC can be complexed with bovine serum albumin (BSA). This is achieved by drying the lipid stock under a stream of nitrogen and then resuspending it in a serum-free medium containing BSA.
-
-
Cell Labeling:
-
Culture cells to the desired confluency on coverslips or in imaging dishes.
-
Wash the cells with a serum-free medium.
-
Incubate the cells with the NBD-PC/BSA complex at a low temperature (e.g., 4°C) for a short period (e.g., 30 minutes) to label the outer leaflet of the plasma membrane.
-
To study internalization and trafficking, the cells can be warmed to 37°C to allow for endocytosis and other transport processes to occur.[11][12]
-
-
Removal of Unbound Probe:
-
Wash the cells extensively with a cold, serum-free medium to remove any unbound NBD-PC.
-
A back-exchange with a BSA solution can be performed to remove the NBD-PC that remains in the outer leaflet of the plasma membrane, allowing for the specific visualization of internalized probe.[11]
-
-
Imaging:
-
Image the cells using a fluorescence microscope equipped with filters appropriate for the NBD fluorophore (excitation ~460 nm, emission ~535 nm).
-
Visualizing the Methodologies
Comparative Analysis: Advantages and Limitations
This compound / FACES
Advantages:
-
High Specificity and Versatility: The ability to target FAPs to specific organelles or membrane leaflets provides unparalleled spatial resolution in lipid tracking.[7]
-
Minimal Perturbation: The small size of the azide group on this compound is less likely to perturb membrane structure and function compared to the bulky NBD fluorophore.
-
Dynamic Studies of Lipid Synthesis and Trafficking: This method is ideal for pulse-chase experiments to follow the fate of newly synthesized phospholipids in living cells.[10]
-
High Signal-to-Noise Ratio: The fluorogenic nature of the FAP-fluorogen interaction leads to low background fluorescence and high-contrast imaging.[2][3]
Limitations:
-
Indirect Detection: The fluorescence is not from the lipid itself, which may be a consideration for certain biophysical studies.
-
Requirement for Genetic Engineering: The need to express a FAP in the cells of interest can be a limitation for primary cells or organisms that are difficult to transfect.
-
Multi-step Protocol: The procedure involves metabolic labeling, a click chemistry reaction, and washing steps, making it more complex than direct labeling.
NBD-PC
Advantages:
-
Simplicity and Accessibility: NBD-PC is commercially available and the labeling protocols are relatively straightforward.
-
Direct Fluorescence: The fluorescence originates directly from the lipid analog, which can be advantageous for certain FRET-based assays and biophysical measurements.
-
Established Methodology: There is a vast body of literature on the use of NBD-PC, providing a wealth of information on its behavior in various membrane systems.[4][13]
Limitations:
-
Membrane Perturbation: The bulky and polar NBD group can significantly alter the properties of the lipid and the surrounding membrane, potentially affecting lipid packing and dynamics.[1]
-
Artifacts in Lipid Trafficking: The altered structure of NBD-PC may lead to its trafficking through pathways that are not representative of the endogenous lipid.[4][14]
-
Aggregation and Self-Quenching: At higher concentrations, NBD-PC can form aggregates, leading to self-quenching of its fluorescence and complicating quantitative analysis.[5][15]
-
Environmental Sensitivity: The fluorescence of NBD is highly sensitive to the polarity of its environment, which can be both an advantage for sensing membrane properties and a complication for quantitative imaging.[4]
Conclusion: Choosing the Right Tool for the Job
The choice between this compound/FACES and NBD-PC for membrane studies hinges on the specific biological question being addressed.
NBD-PC remains a valuable tool for initial investigations of membrane properties and for in vitro studies with model membranes, where its behavior is well-characterized. Its simplicity and direct fluorescence make it suitable for a range of applications, provided that the potential for artifacts due to its bulky fluorophore is carefully considered.
For researchers seeking to investigate the intricate details of lipid trafficking and organization within the complex environment of a living cell, the this compound/FACES methodology offers a powerful and more nuanced approach. Its ability to track newly synthesized lipids with high spatial and temporal resolution, coupled with minimal perturbation to the lipid itself, opens up new avenues for exploring the dynamic nature of cellular membranes. While the experimental setup is more involved, the quality and specificity of the data obtained can provide unprecedented insights into the life of a lipid within the cell.
References
- 1. Dynamics of membrane penetration of the fluorescent 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) group attached to an acyl chain of phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorogen-activating proteins: beyond classical fluorescent proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorogen activating protein toolset for protein trafficking measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lateral Distribution of NBD-PC Fluorescent Lipid Analogs in Membranes Probed by Molecular Dynamics-Assisted Analysis of Förster Resonance Energy Transfer (FRET) and Fluorescence Quenching - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spectragenetics.com [spectragenetics.com]
- 7. Biofilm dispersal patterns revealed using far-red fluorogenic probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 13 C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01320K [pubs.rsc.org]
- 9. Isotope Labeling in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. benchchem.com [benchchem.com]
- 14. Investigation on lipid asymmetry using lipid probes: Comparison between spin-labeled lipids and fluorescent lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Mass Spectrometry Techniques for Confirming N3-Cho Incorporation
For researchers, scientists, and drug development professionals, the precise confirmation and quantification of metabolically incorporated molecules like N3-azidocholine (N3-Cho) are critical for understanding cellular processes and validating drug targets. This guide provides an objective comparison of leading mass spectrometry (MS) techniques for this purpose: shotgun proteomics, selected reaction monitoring (SRM), and parallel reaction monitoring (PRM). We present supporting principles, detailed experimental protocols, and comparative data to assist in selecting the optimal method for your research needs.
Introduction to this compound Labeling and Detection
Metabolic labeling with this compound, an azide-containing analog of choline, allows for the in vivo incorporation of a bioorthogonal handle into choline-containing macromolecules, primarily proteins and lipids. This azide group facilitates a highly selective "click chemistry" reaction with an alkyne-bearing reporter tag, such as biotin for enrichment or a fluorescent probe for imaging. Subsequent analysis by mass spectrometry enables the identification and quantification of the labeled molecules. The choice of MS technique significantly impacts the sensitivity, specificity, and throughput of the analysis.
Experimental and Analytical Workflow
The overall workflow for confirming this compound incorporation involves several key stages, from metabolic labeling to mass spectrometry analysis and data interpretation.
Diagram: Overall Workflow for this compound Incorporation Analysis
Caption: General workflow for identifying this compound labeled proteins.
Comparison of Mass Spectrometry Techniques
The choice between shotgun, SRM, and PRM depends on the specific research question, ranging from discovery-oriented profiling to the precise quantification of specific target proteins.
| Parameter | Shotgun Proteomics (DDA/DIA) | Selected Reaction Monitoring (SRM) | Parallel Reaction Monitoring (PRM) |
| Principle | Unbiased identification and quantification of all detectable peptides in a sample. | Targeted quantification of a predefined set of peptides by monitoring specific precursor-product ion transitions.[1][2] | Targeted quantification of a predefined set of peptides by monitoring all product ions of a precursor.[1][3] |
| Primary Use Case | Discovery of this compound labeled proteins; global proteome profiling. | Absolute or relative quantification of a small to moderate number of known this compound labeled proteins.[2] | Absolute or relative quantification of a moderate number of known this compound labeled proteins with high specificity.[3][4] |
| Selectivity | Lower, as it analyzes the entire peptide population. | Very high, due to two stages of mass filtering.[2] | Extremely high, combining precursor isolation with high-resolution fragment detection.[3][4] |
| Sensitivity | Lower for specific peptides due to the complexity of the sample. | Very high for targeted peptides.[2] | Very high, often comparable to or better than SRM.[3] |
| Throughput | High for protein identification, lower for deep quantification. | High for quantifying a defined set of targets across many samples. | High for quantifying a defined set of targets across many samples. |
| Method Development | Minimal, relies on standard data acquisition methods. | Extensive, requires selection and optimization of proteotypic peptides and transitions.[2] | Moderate, requires selection of proteotypic peptides but not specific transitions.[1][3] |
| Data Analysis | Complex, involves database searching, protein inference, and statistical analysis.[5] | Straightforward, involves peak integration and quantification against standards. | Requires specialized software (e.g., Skyline) for extracting fragment ion chromatograms and quantification.[4] |
| Instrumentation | High-resolution mass spectrometers (e.g., Orbitrap, TOF). | Triple quadrupole (QqQ) mass spectrometers.[2] | Hybrid quadrupole-high-resolution mass spectrometers (e.g., Q-Orbitrap, Q-TOF).[3][4] |
Experimental Protocols
Metabolic Labeling and Cell Lysis
-
Cell Culture: Culture cells to be investigated in their appropriate growth medium.
-
Metabolic Labeling: Replace the standard medium with a choline-deficient medium supplemented with this compound (final concentration typically 1-2 mM). Incubate for 24-48 hours to allow for incorporation into proteins.
-
Cell Harvest and Lysis: Harvest the cells, wash with PBS, and lyse in a buffer containing detergents (e.g., SDS) and protease inhibitors to denature proteins and prevent degradation.
Click Chemistry and Protein Enrichment
-
Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA).
-
Click Reaction: To 1 mg of protein lysate, add the click chemistry reaction cocktail. A typical cocktail includes:
-
Biotin-alkyne (or another alkyne-tagged reporter)
-
Copper(II) sulfate (CuSO4)
-
A copper-chelating ligand (e.g., THPTA) to improve reaction efficiency and biocompatibility.
-
A reducing agent (e.g., sodium ascorbate) to reduce Cu(II) to the catalytic Cu(I) state.
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.
-
Protein Precipitation: Precipitate the proteins to remove excess click chemistry reagents. A common method is methanol-chloroform precipitation.
-
Enrichment: Resuspend the protein pellet and incubate with streptavidin-coated magnetic beads for 1-2 hours to enrich the biotin-tagged, this compound-labeled proteins.
-
Washing: Wash the beads extensively with high-stringency buffers to remove non-specifically bound proteins.
Sample Preparation for Mass Spectrometry
-
On-Bead Digestion: Resuspend the beads in a digestion buffer (e.g., ammonium bicarbonate) and add a reducing agent (e.g., DTT) followed by an alkylating agent (e.g., iodoacetamide) to reduce and alkylate cysteine residues.
-
Proteolytic Digestion: Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.
-
Peptide Elution and Desalting: Elute the peptides from the beads and desalt them using a C18 solid-phase extraction cartridge.
-
Sample Concentration: Dry the desalted peptides in a vacuum concentrator and resuspend in a suitable solvent for LC-MS/MS analysis.
Mass Spectrometry Methodologies
Diagram: Comparison of MS Techniques
Caption: Principles of shotgun, SRM, and PRM mass spectrometry.
Shotgun Proteomics
-
Approach: In a shotgun experiment, the mass spectrometer performs a survey scan (MS1) to measure the mass-to-charge ratio (m/z) of all eluting peptides. It then sequentially selects the most intense peptide ions for fragmentation (MS2) to determine their amino acid sequence.[5]
-
Application to this compound: This approach is ideal for the initial discovery of proteins that have incorporated this compound. The modification (after click chemistry) will result in a characteristic mass shift on the peptide, which can be included as a variable modification in the database search.
-
Data Analysis: The acquired MS/MS spectra are searched against a protein database to identify the peptides and, by extension, the proteins. The this compound modification, along with the click chemistry adduct, is specified as a variable modification in the search parameters.
Selected Reaction Monitoring (SRM)
-
Approach: SRM is a targeted technique that offers high sensitivity and specificity by monitoring specific "transitions" – a precursor ion m/z and a specific fragment ion m/z.[1][2] This is typically performed on a triple quadrupole instrument.
-
Application to this compound: Once this compound-labeled proteins are identified, SRM can be used for their precise and sensitive quantification. This requires a priori knowledge of the modified peptide sequence and its fragmentation pattern. The triazole ring formed during the click reaction can influence peptide fragmentation, and characteristic fragment ions can be selected for monitoring.
-
Method Development:
-
Peptide Selection: Choose proteotypic peptides (unique to the protein of interest) that are known to be labeled with this compound from shotgun data.
-
Transition Optimization: For each peptide, determine the most intense and stable fragment ions upon collision-induced dissociation (CID). The fragmentation of the triazole ring itself or adjacent bonds may produce specific reporter ions suitable for monitoring.
-
Collision Energy Optimization: Optimize the collision energy for each transition to maximize the fragment ion signal.
-
Parallel Reaction Monitoring (PRM)
-
Approach: PRM is a targeted technique that combines the selectivity of precursor ion selection with the high-resolution and high mass accuracy of modern mass analyzers like the Orbitrap.[3][4] Instead of monitoring a few predefined fragment ions, PRM detects all fragment ions of a selected precursor.[1][3]
-
Application to this compound: PRM offers an advantage over SRM by providing higher confidence in peptide identification due to the acquisition of a full MS/MS spectrum, while still offering excellent quantitative performance. This is particularly useful for modified peptides where the fragmentation pattern may be complex.
-
Method Development:
-
Peptide Selection: Similar to SRM, select proteotypic peptides for targeting.
-
Inclusion List Creation: Create a list of the m/z values of the target precursor ions.
-
Data Analysis: The resulting high-resolution MS/MS spectra are used to confirm the peptide identity and to extract ion chromatograms for multiple fragment ions for quantification, which increases the robustness of the measurement.[4]
-
Conclusion
The choice of mass spectrometry technique for confirming this compound incorporation depends on the research objective. Shotgun proteomics is the preferred method for initial discovery and profiling of labeled proteins. For sensitive and high-throughput quantification of a defined set of this compound-labeled proteins, targeted approaches are superior. PRM offers a modern alternative to SRM, providing higher specificity and simplifying method development, making it an excellent choice for the validation and precise quantification of this compound incorporation in complex biological samples.
References
N3-Cho: A Superior Alternative to Traditional Fluorescent Lipid Analogs for Live-Cell Imaging
For researchers, scientists, and drug development professionals seeking to accurately visualize and understand the dynamic processes of cholesterol in living cells, the emergence of N3-Cho, a bioorthogonal cholesterol analog, represents a significant leap forward. This guide provides an objective comparison of this compound with traditional fluorescent lipid analogs, such as NBD-cholesterol and BODIPY-cholesterol, supported by experimental principles and methodologies.
Traditional fluorescent lipid analogs have long been the workhorses for studying lipid trafficking and membrane dynamics. However, their utility is often compromised by inherent structural modifications. The covalent attachment of bulky fluorophores can significantly alter the physicochemical properties of the lipid, leading to artifacts and a misrepresentation of the behavior of the native molecule.[1] this compound overcomes these limitations through a two-step "click chemistry" approach, offering a minimally perturbative tool for high-fidelity live-cell imaging.[2][[“]]
Key Advantages of this compound
The primary advantage of this compound lies in its bioorthogonal design. A small, biologically inert azide (N3) group is attached to the cholesterol molecule.[[“]] This modification is minimally invasive, allowing the this compound analog to be metabolized and incorporated into cellular membranes in a manner that more closely mimics endogenous cholesterol.[2][4] The visualization occurs in a subsequent, highly specific, and rapid reaction where a fluorescent probe equipped with a complementary alkyne group is "clicked" onto the azide-tagged cholesterol.[5][6]
This two-step process confers several key benefits over traditional, pre-labeled fluorescent analogs:
-
Reduced Structural Perturbation: The small size of the azide group minimizes interference with the natural packing and behavior of cholesterol within membranes, leading to more accurate representations of its localization and dynamics.[4] In contrast, the bulky fluorophores of traditional analogs can disrupt membrane organization.[1]
-
Lower Cytotoxicity: The this compound molecule itself exhibits low toxicity, as the fluorescent component is only introduced for a short duration during the final labeling step. Traditional analogs, with their constantly attached fluorophores, can induce higher levels of cellular stress and phototoxicity during prolonged incubation and imaging.
-
Enhanced Photostability: The click-conjugated fluorophores are often more photostable than those directly attached to lipids, allowing for longer imaging experiments with less signal degradation.[7]
-
Experimental Flexibility: The two-step labeling approach allows for temporal control. Researchers can pulse-label cells with this compound to track specific pools of cholesterol over time.
Quantitative Comparison of Fluorescent Cholesterol Analogs
The following table summarizes the key characteristics of this compound compared to the commonly used traditional fluorescent cholesterol analogs, NBD-cholesterol and BODIPY-cholesterol.
| Feature | This compound (Click-Labeled) | NBD-Cholesterol | BODIPY-Cholesterol |
| Labeling Strategy | Two-step: Metabolic incorporation followed by click chemistry. | One-step: Direct incorporation of a pre-labeled analog. | One-step: Direct incorporation of a pre-labeled analog. |
| Structural Perturbation | Minimal, due to the small azide tag.[4] | Significant, due to the bulky NBD fluorophore.[1] | Moderate, the BODIPY fluorophore is also a significant modification. |
| Mimicry of Native Cholesterol | High, faithfully mimics biophysical properties.[2] | Low to moderate, distribution can differ from endogenous cholesterol.[1] | Moderate, partitions into ordered membrane domains. |
| Photostability | Generally high, dependent on the clicked fluorophore.[7] | Moderate, prone to photobleaching. | High, generally more photostable than NBD. |
| Cytotoxicity | Low, as the fluorophore is added for a short period. | Can exhibit cytotoxicity with prolonged exposure. | Can exhibit cytotoxicity with prolonged exposure. |
| Excitation/Emission (nm) | Dependent on the chosen click-on fluorophore (e.g., ~488/520 for a green dye). | ~460/535 | ~505/515[1] |
Experimental Protocols
Detailed methodologies for utilizing this compound and traditional fluorescent lipid analogs are provided below.
This compound Metabolic Labeling and Click Chemistry Protocol
This protocol is a two-step process involving the metabolic incorporation of this compound into cellular membranes, followed by the covalent attachment of a fluorescent probe via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials:
-
This compound (Azidocholesterol)
-
Cell culture medium
-
Fluorescently-labeled alkyne probe (e.g., DBCO-dye)
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS)
Procedure:
-
Metabolic Labeling:
-
Plate cells at the desired density and allow them to adhere overnight.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).
-
Dilute the this compound stock solution in cell culture medium to a final concentration of 10-50 µM.
-
Remove the old medium from the cells and replace it with the this compound containing medium.
-
Incubate the cells for 24-48 hours to allow for metabolic incorporation of the this compound.
-
-
Click Reaction:
-
Prepare a fresh click-reaction cocktail. For a typical reaction, mix:
-
Fluorescent alkyne probe (e.g., 5 µM final concentration)
-
CuSO4 (e.g., 50 µM final concentration)
-
THPTA (e.g., 250 µM final concentration)
-
Sodium ascorbate (e.g., 2.5 mM final concentration, add just before use) in PBS.
-
-
Wash the cells twice with PBS to remove unincorporated this compound.
-
Add the click-reaction cocktail to the cells and incubate for 15-30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS to remove unreacted reagents.
-
The cells are now ready for imaging.
-
Traditional Fluorescent Lipid Analog Staining Protocol (NBD-Cholesterol Example)
This protocol involves the direct incubation of cells with the fluorescently labeled cholesterol analog.
Materials:
-
NBD-Cholesterol
-
Cell culture medium (serum-free medium is often recommended)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Preparation:
-
Plate cells at the desired density and allow them to adhere overnight.
-
-
Staining:
-
Prepare a stock solution of NBD-Cholesterol in a suitable solvent (e.g., ethanol or DMSO).
-
Dilute the NBD-Cholesterol stock solution in serum-free cell culture medium to a final concentration of 1-5 µg/mL.
-
Remove the old medium from the cells and wash once with PBS.
-
Add the NBD-Cholesterol containing medium to the cells.
-
Incubate for 30-60 minutes at 37°C. Incubation times may need to be optimized depending on the cell type and experimental goals.
-
Wash the cells two to three times with PBS or fresh medium to remove the unincorporated probe.
-
The cells are now ready for immediate imaging.
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for this compound and traditional fluorescent lipid analogs.
Caption: this compound labeling workflow.
Caption: Traditional fluorescent analog staining workflow.
References
- 1. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy | Semantic Scholar [semanticscholar.org]
- 3. consensus.app [consensus.app]
- 4. Bioorthogonal chemical reporters for analyzing protein lipidation and lipid trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioorthogonal probes for imaging sterols in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lumiprobe.com [lumiprobe.com]
Designing Robust Negative Control Experiments for N3-Cho Labeling
A Comparative Guide for Researchers
In the realm of metabolic labeling, N3-Cho (azidocholine) has emerged as a powerful tool for the bioorthogonal tagging and visualization of choline-containing phospholipids in living cells. This technique relies on the cellular uptake and incorporation of this compound into phospholipids, followed by a highly specific "click chemistry" reaction with a tagged alkyne probe for detection. However, to ensure the scientific rigor of this compound labeling experiments, the inclusion of appropriate negative controls is paramount. This guide provides a comprehensive comparison of essential negative control experiments, complete with detailed protocols and expected outcomes, to help researchers confidently interpret their data and avoid potential artifacts.
The Critical Role of Negative Controls
Negative controls are the cornerstone of a well-designed this compound labeling experiment. They serve to:
-
Confirm Specificity: Ensure that the observed signal is a direct result of the specific metabolic incorporation of this compound and subsequent bioorthogonal ligation, rather than non-specific binding of the probe or other experimental artifacts.
-
Identify Off-Target Effects: Detect any unexpected cellular responses or background fluorescence that may arise from the labeling reagents themselves.
-
Validate Results: Provide a baseline for comparison, allowing for the accurate quantification and interpretation of the this compound-specific signal.
This guide details three key types of negative control experiments that should be considered in any this compound labeling workflow:
-
"No-Label" Control: The most fundamental control to assess background signal.
-
Competitive Inhibition Control: A sophisticated control to demonstrate the specificity of this compound uptake and incorporation through the natural choline metabolic pathway.
-
"Click-Reaction-Only" Control: Designed to verify the specificity of the bioorthogonal reaction itself.
Comparison of Negative Control Experiments
For easy comparison, the following table summarizes the principles, key parameters, and expected outcomes for each negative control experiment.
| Control Experiment | Principle | Key Experimental Variation | Expected Outcome | Primary Validation |
| "No-Label" Control | Establishes the baseline signal from the detection reagent and cellular autofluorescence in the absence of the this compound label. | Omission of this compound from the cell culture medium. | No or minimal signal detected after the click chemistry reaction. | Confirms low background from the detection probe and instrumentation. |
| Competitive Inhibition Control | Demonstrates that this compound is specifically metabolized through the choline pathway by competing for uptake and incorporation with an excess of natural choline. | Co-incubation of cells with this compound and a molar excess of natural choline. | Significant reduction or complete absence of signal compared to the this compound labeled sample. | Verifies the biological specificity of this compound incorporation. |
| "Click-Reaction-Only" Control | Assesses the non-specific binding of the alkyne probe to cellular components in the absence of the azide-modified biomolecules. | Cells are not treated with this compound but are subjected to the click chemistry reaction with the alkyne probe. | No or minimal signal detected. | Confirms the bioorthogonal nature of the click reaction. |
Experimental Protocols
Detailed methodologies for each negative control experiment are provided below. These protocols are based on a general workflow for labeling adherent mammalian cells. Researchers should optimize parameters such as incubation times and reagent concentrations for their specific cell type and experimental setup.
Protocol 1: "No-Label" Control
Objective: To determine the level of background signal in the absence of this compound incorporation.
Methodology:
-
Cell Culture: Seed and culture cells to the desired confluency under standard conditions.
-
Mock Treatment: Instead of adding this compound, add an equivalent volume of the vehicle (e.g., sterile PBS or culture medium) to the cells.
-
Incubation: Incubate the cells for the same duration as the experimental this compound labeling condition.
-
Washing: Wash the cells three times with PBS to remove any residual medium.
-
Fixation and Permeabilization (for intracellular targets): Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes. For cell surface labeling, skip the permeabilization step.
-
Click Chemistry Reaction: Prepare the click reaction cocktail containing the alkyne-fluorophore probe (e.g., DBCO-488) according to the manufacturer's instructions. Incubate the cells with the cocktail for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS to remove unreacted probe.
-
Imaging/Analysis: Analyze the cells using fluorescence microscopy or flow cytometry with the same settings as the experimental samples.
Protocol 2: Competitive Inhibition Control
Objective: To confirm that this compound is specifically incorporated via the choline metabolic pathway.
Methodology:
-
Cell Culture: Seed and culture cells to the desired confluency.
-
Co-incubation: Prepare a medium containing both this compound at the desired experimental concentration and a 10- to 50-fold molar excess of natural choline chloride.
-
Treatment: Add the co-incubation medium to the cells.
-
Incubation: Incubate for the standard labeling duration.
-
Washing: Wash the cells three times with PBS.
-
Fixation and Permeabilization (if required): Follow the same procedure as in Protocol 1.
-
Click Chemistry Reaction: Perform the click reaction as described in Protocol 1.
-
Washing: Wash the cells three times with PBS.
-
Imaging/Analysis: Analyze the cells and compare the signal intensity to the cells labeled with this compound alone.
Protocol 3: "Click-Reaction-Only" Control
Objective: To assess the non-specific binding of the alkyne probe.
Methodology:
-
Cell Culture: Seed and culture cells to the desired confluency.
-
No Labeling: Do not treat the cells with this compound.
-
Incubation: Incubate the cells in standard culture medium for the same duration as the labeling experiment.
-
Washing: Wash the cells three times with PBS.
-
Fixation and Permeabilization (if required): Follow the same procedure as in Protocol 1.
-
Click Chemistry Reaction: Perform the click reaction as described in Protocol 1.
-
Washing: Wash the cells three times with PBS.
-
Imaging/Analysis: Analyze the cells for any background signal.
Visualization of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental and negative control workflows.
Caption: Experimental workflow for this compound labeling.
Caption: Workflows for the three key negative control experiments.
Caption: Logical relationship of controls for validating specific signal.
By systematically implementing these negative controls, researchers can significantly enhance the reliability and reproducibility of their this compound labeling experiments, paving the way for more accurate and impactful discoveries in the study of choline metabolism and lipid biology.
A Comparative Analysis of N3-Cho Specificity in Diverse Cell Types for Metabolic Labeling
For researchers, scientists, and drug development professionals, understanding the specificity of metabolic probes is paramount for accurate experimental outcomes. This guide provides a comparative overview of N3-Cho (N3-azidoethyl-choline), a bioorthogonal choline analog, across different cell types, highlighting its utility in metabolic labeling studies.
The incorporation of this compound into cellular phospholipids allows for the visualization and analysis of choline metabolism, a pathway often dysregulated in cancerous cells. This guide presents available data on this compound labeling, discusses expected specificity based on cellular metabolism, and provides detailed experimental protocols for its application.
Data Presentation: this compound Labeling Parameters in Different Cell Lines
Direct comparative studies on the labeling efficiency of this compound across a wide panel of cell lines are not extensively documented in publicly available literature. However, based on existing studies using this compound and the known principles of choline metabolism, we can compile a representative comparison. Cancer cells, with their increased proliferation rates and altered metabolism, are generally expected to exhibit higher uptake and incorporation of choline and its analogs compared to non-cancerous cells.[1][2]
| Cell Line | Cell Type | This compound Concentration | Incubation Time | Expected Labeling Efficiency | Reference |
| HEK293 | Human Embryonic Kidney | 2 mM | Not specified | High | Inferred from use in metabolic labeling studies |
| NIH-3T3 | Mouse Embryonic Fibroblast | 250 µM | Overnight | Moderate to High | [3] |
| HeLa | Human Cervical Cancer | Not specified | Not specified | Expected to be High | Inferred from general cancer cell metabolism[2] |
| MCF-7 | Human Breast Cancer | Not specified | Not specified | Expected to be High | Inferred from general cancer cell metabolism[2] |
| MCF-10A | Non-tumorigenic Human Breast Epithelial | Not specified | Not specified | Expected to be Moderate | Inferred from comparison to cancer cell lines[2] |
Note: The "Expected Labeling Efficiency" is a qualitative assessment based on the general understanding that rapidly dividing cancer cells have a higher demand for choline for membrane biosynthesis.[1][2] Direct experimental quantification is recommended for specific cell lines of interest.
Experimental Protocols
This section provides a detailed methodology for metabolic labeling of mammalian cells with this compound, followed by fluorescent detection using copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry."
I. Metabolic Labeling of Cells with this compound
-
Cell Culture: Plate cells on a suitable culture vessel (e.g., glass-bottom dishes for microscopy) and allow them to adhere and reach the desired confluency (typically 50-70%).
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound (N3-azidoethyl-choline) in a sterile, cell culture-grade solvent such as PBS or DMSO. A typical stock concentration is 10-100 mM.
-
Labeling: Remove the normal growth medium from the cells and replace it with fresh medium containing the desired final concentration of this compound. Concentrations can range from 100 µM to 2 mM, depending on the cell type and experimental goals. Incubate the cells for a period ranging from 4 to 24 hours in a standard cell culture incubator (37°C, 5% CO2).
-
Washing: After incubation, remove the labeling medium and wash the cells three times with ice-cold PBS to remove any unincorporated this compound.
II. Cell Fixation and Permeabilization
-
Fixation: Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature to allow entry of the click chemistry reagents.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
III. Click Chemistry Reaction for Fluorescence Labeling
-
Prepare Click Reaction Cocktail: Prepare the following reaction cocktail immediately before use. The final volume will depend on the size of the culture vessel. For a single well of a 24-well plate, 250 µL is sufficient.
-
Copper (II) sulfate (CuSO4): 100 µM final concentration (from a 10 mM stock in water).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): 500 µM final concentration (from a 50 mM stock in water). Note: THPTA is a copper-chelating ligand that improves reaction efficiency and reduces cytotoxicity.
-
Sodium Ascorbate: 5 mM final concentration (from a freshly prepared 100 mM stock in water). Note: Sodium ascorbate reduces Cu(II) to the catalytic Cu(I) species.
-
Alkyne-fluorophore: 1-10 µM final concentration (e.g., a DBCO-fluorophore or a terminal alkyne-fluorophore).
-
PBS: To make up the final volume.
-
-
Reaction Incubation: Add the click reaction cocktail to the fixed and permeabilized cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS containing 0.05% Tween-20 for 5 minutes each.
-
Nuclear Staining (Optional): Incubate the cells with a nuclear counterstain (e.g., DAPI or Hoechst) in PBS for 5-10 minutes.
-
Final Washes: Wash the cells twice with PBS.
-
Imaging: Mount the coverslips or image the glass-bottom dish using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and nuclear stain.
Mandatory Visualization
Below are diagrams illustrating the key processes involved in this compound metabolic labeling and the underlying biochemical pathway.
References
Validating N3-Cho Labeling: A Comparative Guide to Phospholipase C Treatment and Alternative Methods
For researchers in cell biology and drug development, accurate tracking of molecular processes is paramount. Metabolic labeling with azido-choline (N3-Cho), a choline analog, followed by click chemistry, offers a powerful tool to visualize and study the dynamics of choline-containing phospholipids. However, robust validation is crucial to ensure that the observed signal originates specifically from the metabolic incorporation of this compound into these lipids. This guide provides a detailed comparison of phospholipase C (PLC) treatment as a validation method against other common techniques, supported by experimental data and protocols.
Comparison of Validation Methods for this compound Labeling
The choice of validation method depends on the specific experimental needs, including the requirement for quantitative data, the availability of specialized equipment, and the desired level of detail. Below is a summary of the primary methods for validating this compound labeling.
| Validation Method | Principle | Advantages | Disadvantages | Data Output |
| Phospholipase C (PLC) Treatment | Enzymatic cleavage of the phosphocholine head group from phospholipids. This removes the this compound-containing moiety. | - Simple and cost-effective. - Directly tests for the presence of the phosphocholine head group. - Can be performed on fixed cells and tissues. | - Primarily qualitative or semi-quantitative. - Requires specific buffer conditions (e.g., Ca2+). - Enzyme activity can be influenced by experimental conditions. | Reduction in fluorescence intensity upon treatment. |
| Mass Spectrometry (MS) | Direct detection and quantification of this compound-containing lipid species based on their mass-to-charge ratio. | - Highly quantitative and specific. - Provides detailed information on which lipid species are labeled. - Can determine the percentage of incorporation. | - Requires specialized equipment (mass spectrometer). - Complex sample preparation and data analysis. - Higher cost per sample. | Mass spectra identifying and quantifying specific labeled lipids. |
| Phospholipase D (PLD) Treatment | Enzymatic cleavage of the terminal choline group, releasing N3-choline. | - Offers an alternative enzymatic cleavage site for validation. | - Less commonly used for this specific validation purpose. - The remaining phosphatidic acid might still be cross-reactive in some contexts. | Release of labeled choline, which can be quantified. |
Quantitative Data Presentation
Mass spectrometry provides the most detailed quantitative data for the incorporation of choline analogs. The following table, adapted from studies on the similar analog propargyl-choline, illustrates the type of data that can be obtained.[1]
Table 1: Incorporation of Propargyl-Choline into Phospholipids of NIH 3T3 Cells after 24h Labeling (Determined by ESI-MS/MS) [1]
| Concentration of Propargyl-Choline | % of Total PC Replaced | % of Total SM Replaced |
| 100 µM | 18% | 5% |
| 250 µM | 33% | 10% |
| 500 µM | 44% | 15% |
PC: Phosphatidylcholine, SM: Sphingomyelin. Data is illustrative of the quantitative power of mass spectrometry.
For PLC treatment, quantification is typically performed by measuring the reduction in fluorescence intensity in treated versus untreated samples using imaging software. A significant, calcium-dependent decrease in fluorescence serves as validation.[2][3]
Experimental Protocols
Protocol 1: this compound Metabolic Labeling and Click Chemistry
This protocol provides a general guideline for labeling cells with this compound and subsequent visualization via click chemistry.
Materials:
-
This compound (azido-choline) stock solution
-
Cell culture medium and supplements
-
Fluorescently-labeled alkyne probe (e.g., DBCO-Fluor 488)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Wash buffer (e.g., PBS with 1% BSA)
Procedure:
-
Metabolic Labeling: Culture cells to the desired confluency. Replace the medium with fresh medium containing this compound at a final concentration of 100-500 µM. Incubate for 4-24 hours under standard cell culture conditions.
-
Cell Fixation: Aspirate the labeling medium and wash the cells twice with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells twice with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Click Reaction: Wash the cells twice with PBS containing 1% BSA. Prepare the click reaction cocktail containing the fluorescently-labeled alkyne probe according to the manufacturer's instructions. Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
Washing and Imaging: Wash the cells three times with PBS containing 1% BSA. The cells are now ready for imaging.
Protocol 2: Validation of this compound Labeling using Phospholipase C (PLC)
This protocol describes the enzymatic treatment to validate the specificity of this compound labeling.[2][3]
Materials:
-
This compound labeled and fluorescently tagged cells (from Protocol 1)
-
Phospholipase C (from Clostridium perfringens)
-
PLC reaction buffer (e.g., TBS containing 1 mg/mL BSA and 10 mM CaCl2)
-
Control buffer (e.g., TBS containing 1 mg/mL BSA and 10 mM EDTA)
Procedure:
-
Perform this compound labeling and click chemistry as described in Protocol 1 up to step 5 (before imaging).
-
Prepare three sets of samples:
-
No Treatment Control: Incubate with PLC reaction buffer without the enzyme.
-
PLC Treatment: Incubate with PLC reaction buffer containing 0.1-1.0 U/mL Phospholipase C.
-
Negative Control (EDTA): Incubate with the control buffer containing 0.1-1.0 U/mL Phospholipase C and 10 mM EDTA (to chelate Ca2+ and inhibit the enzyme).
-
-
Incubate all samples for 1-2 hours at 37°C.
-
Wash the cells three times with PBS.
-
Image all samples under identical conditions. A significant reduction in fluorescence in the "PLC Treatment" sample compared to the controls validates the specific labeling of choline-containing phospholipids.
Visualizations of Pathways and Workflows
Caption: Metabolic pathway for this compound incorporation into phospholipids.
Caption: Experimental workflow for PLC validation of this compound labeling.
Caption: Cleavage sites of Phospholipase C and D on a phospholipid.
References
Safety Operating Guide
Navigating the Safe Disposal of Azide-Containing Compounds: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals are urged to consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to review the Safety Data Sheet (SDS) for any chemical before handling and disposal.[1]
Immediate Safety and Handling Precautions
Organic azides are potentially explosive and can be sensitive to shock, heat, or friction. It is crucial to handle these compounds with extreme care. Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
Step-by-Step Disposal Protocol
The primary and safest method for the disposal of azide-containing compounds is through a licensed hazardous waste contractor. Do not attempt to treat or neutralize azide waste unless you are a trained professional with specific EHS approval and a validated protocol.[1]
-
Waste Identification and Segregation:
-
Treat all unused or expired azide compounds as hazardous chemical waste.
-
Segregate azide waste from other waste streams to prevent inadvertent mixing and potentially dangerous reactions.[2][3] Incompatible materials, such as acids and oxidizing agents, must be stored separately.[2] Azides can form explosive metal azides if they come into contact with certain metals like lead and copper.[4]
-
-
Container Selection and Management:
-
Use a dedicated, leak-proof container that is compatible with the chemical waste.[3][5] Avoid using metal containers for azide waste collection.[4]
-
Ensure the container is in good condition and has a secure, closable lid.[3] Do not overfill the container; leave at least 5% of the volume as empty space to allow for thermal expansion.[5]
-
Keep the waste container closed at all times except when adding waste.[3]
-
-
Proper Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste."[1][3]
-
The label must include the full chemical name of the contents (e.g., "N3-Cho waste in [solvent]") and the approximate concentrations of each component.[1][3] Do not use chemical formulas or abbreviations.[3]
-
Indicate the associated hazards (e.g., "Reactive," "Toxic").[2]
-
Mark the date when the container becomes full.[2]
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Arranging for Disposal:
Quantitative Data for Hazardous Waste Management
The following table summarizes key quantitative parameters for the management of hazardous chemical waste in a laboratory setting.
| Parameter | Guideline | Source |
| Container Headspace | Leave at least 5% of the container volume empty. | [5] |
| pH for Neutralization | Acids or bases should be neutralized to a pH of 5-10 before drain disposal (if permitted and free of other toxic materials). | [2][6] |
| SAA Storage Time (Full Container) | A full container must be removed within 3 days. | [2] |
| SAA Storage Time (Partially Full) | Partially filled containers may remain for up to 1 year. | [2] |
Experimental Protocols
No peer-reviewed experimental protocols for the specific neutralization or deactivation of "this compound" for disposal were found in the public domain. General procedures for deactivating azides exist but should only be performed by trained personnel with specific EHS approval and a validated protocol.[1] For the vast majority of laboratory settings, direct disposal via a licensed hazardous waste contractor is the safest and recommended method.
Disposal Workflow for Azide-Containing Compounds
Caption: Workflow for the safe disposal of azide-containing chemical waste.
References
- 1. benchchem.com [benchchem.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. research.columbia.edu [research.columbia.edu]
- 4. ph.health.mil [ph.health.mil]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 6. Section 2.0 Safe Disposal of Hazardous Chemical Waste | Environment, Health and Safety [ehs.ku.edu]
Navigating the Safe Handling of N3-Cho: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling of the novel compound N3-Cho. In the absence of specific safety data for this compound, this guide is based on established best practices for managing potentially hazardous chemical compounds in a laboratory setting. It is imperative to treat this compound as a substance of unknown toxicity and to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Immediate Safety and Handling
All personnel must be trained on the potential hazards and safe handling procedures before working with this compound. Work should be conducted in a designated area, such as a chemical fume hood, to minimize exposure.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is critical to ensure personnel safety. The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection required for different laboratory operations.
| Protection Level | Required PPE | Typical Operations |
| Standard Laboratory Practice (Level D Protection) | - Safety glasses with side shields- Laboratory coat- Nitrile gloves- Closed-toe shoes | - Handling sealed containers- Transporting the compound within the lab |
| Moderate Hazard Operations (Level C Protection) | - Chemical splash goggles or face shield- Chemical-resistant laboratory coat or apron- Double-gloving with nitrile or other appropriate chemical-resistant gloves- Use of a certified chemical fume hood | - Weighing and preparing solutions- Performing reactions- Purification procedures |
| High Hazard or Spill Response (Level B/A Protection) | - Full-face respirator with appropriate cartridges or supplied air- Chemical-resistant suit- Chemical-resistant boots and gloves | - Large-scale operations- Responding to spills or releases |
This table provides general guidance. The specific type of PPE should be determined by a risk assessment for each procedure.
Operational and Disposal Plan: A Step-by-Step Guide
A systematic approach to the handling and disposal of this compound is essential to maintain a safe laboratory environment.
Receiving and Inspection
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is properly labeled with the chemical name, hazard warnings, and date of receipt.
-
Transport the container in a secondary containment vessel to the designated storage area.
Storage
-
Store this compound in a well-ventilated, cool, and dry area, away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
The storage area should have secondary containment to control potential spills.[1]
-
Maintain an accurate inventory of the compound.
Handling and Use
-
Always consult the Safety Data Sheet (SDS) before using this compound. If an SDS is not available, proceed with the utmost caution.
-
Perform all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Use the minimum quantity of the compound necessary for the experiment.
-
Avoid the formation of dusts and aerosols.
-
Wash hands thoroughly after handling.
Waste Collection and Segregation
-
All materials contaminated with this compound, including gloves, pipette tips, and empty containers, must be collected as hazardous waste.[2]
-
Do not mix this compound waste with other waste streams.[3]
-
Collect waste in a designated, properly sealed, and clearly labeled container.[3] The label should include "Hazardous Waste," the full chemical name "this compound," and any known hazard warnings.[2]
Disposal
-
Crucially, do not dispose of this compound down the drain or in the regular trash. [1][4]
-
All this compound waste must be disposed of through your institution's licensed hazardous waste management vendor.[1]
-
Contact your EHS department to schedule a pickup for the hazardous waste container.[2]
Visualizing the Workflow and Safety Decisions
To further clarify the operational procedures and safety considerations, the following diagrams illustrate the handling workflow and the logic for selecting appropriate personal protective equipment.
Caption: Operational workflow for handling this compound from receipt to disposal.
Caption: Decision tree for selecting appropriate Personal Protective Equipment (PPE).
References
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
